molecular formula C6H7BClNO2 B151440 (m-Aminophenyl)metaboric acid hydrochloride CAS No. 85006-23-1

(m-Aminophenyl)metaboric acid hydrochloride

Cat. No.: B151440
CAS No.: 85006-23-1
M. Wt: 171.39 g/mol
InChI Key: RGMQUFAINSNXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(m-Aminophenyl)metaboric acid hydrochloride is a useful research compound. Its molecular formula is C6H7BClNO2 and its molecular weight is 171.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85006-23-1

Molecular Formula

C6H7BClNO2

Molecular Weight

171.39 g/mol

IUPAC Name

3-oxoboranyloxyaniline;hydrochloride

InChI

InChI=1S/C6H6BNO2.ClH/c8-5-2-1-3-6(4-5)10-7-9;/h1-4H,8H2;1H

InChI Key

RGMQUFAINSNXHS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)[NH3+])(O)O.[Cl-]

Origin of Product

United States

Foundational & Exploratory

(m-Aminophenyl)metaboric acid hydrochloride structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (m-Aminophenyl)boronic Acid Hydrochloride

Introduction

(m-Aminophenyl)boronic acid hydrochloride, also referred to as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The hydrochloride salt form often enhances the compound's stability and solubility in water and polar organic solvents, facilitating its use in various chemical reactions.

This guide provides a comprehensive overview of (m-aminophenyl)boronic acid hydrochloride, detailing its structural formula, physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in cross-coupling reactions.

Chemical Identity and Structure

The compound is systematically known as (3-aminophenyl)boronic acid hydrochloride. While sometimes referred to by the synonym "(m-Aminophenyl)metaboric acid hydrochloride," the boronic acid structure is the commonly accepted representation in chemical literature and databases. The structure consists of a benzene ring substituted with an amino group (-NH2) at the meta (position 3) and a boronic acid group (-B(OH)2) at position 1.

The key identifiers and structural information for this compound are summarized below.

IdentifierValue
Compound Name 3-Aminophenylboronic acid hydrochloride
Synonyms (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride, (m-Aminophenyl)metaboric acid HCl
CAS Number 85006-23-1[3]
Molecular Formula C6H8BNO2·HCl or C6H9BClNO2
Molecular Weight 173.41 g/mol [3]
SMILES Cl.Nc1cccc(c1)B(O)O
InChI Key QBMHZZHJIBUPOX-UHFFFAOYSA-N

Physicochemical Properties

(m-Aminophenyl)boronic acid hydrochloride is typically a solid at room temperature, with its appearance ranging from white to off-white or pale yellow.[3] Its solubility in polar solvents is a key characteristic for its application in solution-phase chemistry.

PropertyDescription
Appearance White to off-white crystalline solid; Pale yellow to blackish gray crystalline powder[3]
Purity (Assay) ≥96%[3], 98%
Solubility Soluble in water and polar organic solvents
Storage Keep at room temperature[3]

Synthesis and Experimental Protocols

The synthesis of the parent compound, 3-aminophenylboronic acid, is a crucial first step, after which it can be converted to its hydrochloride salt. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid.

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol is adapted from a general method for the reduction of nitrophenylboronic acids.[4]

Materials:

  • 3-Nitrophenylboronic acid (1 eq.)

  • Iron powder (5 eq.)

  • Hexafluoroisopropanol (HFIP) (10 eq.)

  • 2N aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-nitrophenylboronic acid (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).

  • Stir the mixture and add 2N aqueous hydrochloric acid dropwise.

  • Continue stirring the reaction mixture at room temperature for approximately 30 minutes.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-aminophenylboronic acid.[4]

To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.

G Synthesis Workflow for 3-Aminophenylboronic Acid A 1. Reactants Mixing 3-Nitrophenylboronic Acid Iron Powder HFIP B 2. Acidification Add 2N HCl A->B Step 1-2 C 3. Reaction Stir at RT for 30 min B->C Step 2-3 D 4. Neutralization Add sat. NaHCO3 C->D Step 3-4 E 5. Extraction Organic Solvent (3x) D->E Step 4-5 F 6. Washing & Drying Wash with Brine Dry with Na2SO4 E->F Step 5-6 G 7. Purification Silica Gel Chromatography F->G Step 6-7 H Final Product 3-Aminophenylboronic Acid G->H Result

Caption: Synthesis workflow for 3-Aminophenylboronic Acid.

Applications in Research and Drug Development

The dual functionality of (m-aminophenyl)boronic acid hydrochloride makes it a highly valuable reagent in multiple fields.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular skeletons, which is essential for synthesizing many pharmaceutical agents.[2] The boronic acid group participates in the catalytic cycle, while the amino group can be a site for further functionalization.

General Protocol: Suzuki-Miyaura Coupling

Materials:

  • (m-Aminophenyl)boronic acid hydrochloride (1-1.5 eq.)

  • Aryl or vinyl halide (1 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction flask, combine the aryl halide, (m-aminophenyl)boronic acid hydrochloride, and the base.

  • De-gas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction flask, followed by the palladium catalyst.

  • Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the combined organic layers.

  • Purify the crude product via column chromatography or recrystallization.

G Generalized Suzuki-Miyaura Coupling Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Step 1 C Transmetalation (R-B(OH)2) B->C Step 2 D Reductive Elimination C->D Step 3 D->A Step 4 Product Coupled Product (Ar-R) D->Product React1 Aryl Halide (Ar-X) React1->B React2 Boronic Acid (R-B(OH)2) [e.g., 3-Aminophenylboronic Acid] React2->C Base Base Base->C

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Medicinal Chemistry and Materials Science

In drug discovery, boronic acids are recognized for their unique ability to form reversible covalent bonds, making them attractive for designing enzyme inhibitors.[5] Specifically, aminophenylboronic acid derivatives are used as scaffolds for developing inhibitors of enzymes like β-lactamases, which are responsible for bacterial resistance to antibiotics.[6]

In materials science, the boronic acid group's ability to reversibly bind with diols is exploited in the development of sensors, particularly for detecting sugars, and in creating stimuli-responsive polymers.[1] The amino group provides a convenient handle for attaching the molecule to surfaces or polymer backbones.

G Boronic Acid Application in Diol Sensing A Aminophenylboronic Acid (Sensor Component) C Reversible Covalent Bonding A->C B Diol-containing Analyte (e.g., Glucose) B->C D Cyclic Boronate Ester Formation C->D Binding D->C Dissociation E Detectable Signal Change (Optical or Electrochemical) D->E Results in

Caption: Logical workflow of diol sensing using boronic acids.

References

3-Aminophenylboronic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-Aminophenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid hydrochloride is a versatile bifunctional organic compound featuring both an amino group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and materials science. Its ability to engage in diverse chemical transformations allows for the construction of complex molecular architectures, making it an important intermediate in the synthesis of pharmaceuticals, functional polymers, and advanced materials.[1][2]

Physical and Chemical Properties

3-Aminophenylboronic acid hydrochloride is a solid, typically appearing as a powder.[1] It is known to be hygroscopic and should be handled and stored with precautions to avoid exposure to moisture.[3] Proper storage involves keeping the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[3]

Table 2.1: Physical and Chemical Data
PropertyValueSource(s)
CAS Number 85006-23-1[4][5]
Molecular Formula C₆H₉BClNO₂[4]
Molecular Weight 173.41 g/mol [5]
Appearance Powder[1]
Purity 97-98%[1][4]
Solubility Partly miscible in water. Soluble in DMSO and methanol.[6][7]
Stability Stable under recommended storage conditions. Hygroscopic.[3]
Storage Keep in a dry, cool, well-ventilated place. Protect from moisture.[3][8]
Incompatible Materials Strong oxidizing agents, Strong bases.[3]

Identifiers and Spectral Data

Chemical identifiers are crucial for unambiguous identification of the compound in databases and literature.

Table 3.1: Chemical Identifiers
TypeIdentifierSource(s)
Synonyms (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride[1][5]
InChI 1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H[1][5]
InChI Key QBMHZZHJIBUPOX-UHFFFAOYSA-N[1][4]
SMILES Cl.Nc1cccc(c1)B(O)O[1][5]

Reactivity and Applications

The utility of 3-aminophenylboronic acid hydrochloride stems from the reactivity of its two functional groups. The boronic acid is a key participant in cross-coupling reactions, while the amino group can be derivatized for further molecular elaboration.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds. In this reaction, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or related structure. This reaction is widely used in the pharmaceutical industry for the synthesis of drug candidates.[2]

Suzuki_Coupling_Pathway A 3-Aminophenylboronic acid hydrochloride F Transmetalation A->F B Aryl/Vinyl Halide (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D E R-Pd(II)-X D->E E->F G R-Pd(II)-Ar F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Coupled Product (R-Ar) H->I J Base J->F

Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.
Other Applications

Beyond Suzuki coupling, this reagent is used in other cross-coupling methods, including copper-catalyzed and palladium-free reactions.[1] It is also employed as a precursor for boronate-functionalized monomers used to prepare high-quality polymer films for sensor applications.[1] For instance, its ability to bind with diols makes it suitable for developing sensors to detect saccharides and bacteria.[9][10]

Experimental Protocols

The following protocol describes a general method for the synthesis of the free base, 3-aminophenylboronic acid, by reducing the corresponding nitro compound. This is a foundational reaction for producing the core molecule.

Synthesis of 3-Aminophenylboronic Acid from 3-Nitrophenylboronic Acid

This procedure outlines the chemical reduction of a nitro group to an amine, a common and essential transformation in organic synthesis.

Materials:

  • 3-Nitrophenylboronic acid

  • Iron powder

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Combine 3-nitrophenylboronic acid (1 equivalent), iron powder (5 equivalents), and HFIP (10 equivalents) in a reaction vessel.[6]

  • Stir the mixture and add 2N aqueous HCl dropwise.[6]

  • Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[6]

  • After the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.[6]

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers and wash with brine.[6]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by silica gel column chromatography to obtain pure 3-aminophenylboronic acid.[6]

Synthesis_Workflow A 1. Mix Reactants (3-Nitrophenylboronic acid, Fe powder, HFIP) B 2. Add 2N HCl (dropwise) A->B C 3. Stir at Room Temp (30 min) B->C D 4. Neutralize (Saturated NaHCO3) C->D E 5. Extract with Organic Solvent D->E F 6. Wash & Dry (Brine, Na2SO4) E->F G 7. Concentrate (Reduced Pressure) F->G H 8. Purify (Silica Gel Chromatography) G->H I Final Product: 3-Aminophenylboronic acid H->I

Caption: Workflow for the synthesis of 3-aminophenylboronic acid.

Safety and Handling

3-Aminophenylboronic acid hydrochloride is considered hazardous and requires careful handling.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][3]

Table 6.1: GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Handling:

  • Use only in a well-ventilated area or outdoors.[3]

  • Avoid breathing dust, fumes, or vapors.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate safety glasses or goggles.[3]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[3]

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), oxides of boron, and hydrogen chloride gas.[3]

References

An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride (CAS: 85006-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-Aminophenylboronic acid hydrochloride, is a versatile organic compound that has garnered significant interest in various scientific and research domains. Its unique bifunctional nature, possessing both an amino group and a boronic acid moiety, makes it a valuable building block in organic synthesis and a key component in the development of advanced analytical systems.

This technical guide provides a comprehensive overview of 3-Aminophenylboronic acid hydrochloride, including its chemical and physical properties, detailed experimental protocols for its primary applications, and insights into its role in chemical synthesis and biosensing. While not a therapeutic agent itself, its utility as a synthetic intermediate for creating complex molecules makes it a relevant compound for professionals in drug development.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Aminophenylboronic acid and its hydrochloride salt are presented in Table 1. It is important to distinguish between the different forms of the compound as properties can vary.

PropertyValueForm
CAS Number 85006-23-1Hydrochloride Salt
Synonyms (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochlorideHydrochloride Salt
Molecular Formula C₆H₈BNO₂ · HClHydrochloride Salt
Molecular Weight 173.41 g/mol Hydrochloride Salt
Appearance White to off-white or light brown crystalline powder[2][3]Hydrochloride Salt
Solubility Soluble in water and polar organic solventsHydrochloride Salt
Melting Point 225 °C[4]Free Base (3-Aminophenylboronic acid)
pKa 2.7 (at pH 7.4), 9.3 (at pH 4.5)[5]Hydrochloride Salt

Synthesis and Purification

General Synthesis Method

A common synthetic route to 3-Aminophenylboronic acid involves a multi-step process starting from 3-nitrobenzophenone. The process includes a palladium-catalyzed coupling reaction followed by reduction and purification.[6]

Experimental Protocol: Synthesis of 3-Aminophenylboronic acid [6]

  • Coupling Reaction: 3-Nitrobenzophenone is reacted with a diboron reagent, such as bis(pinacolato)diboron or bis(catecholato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate or potassium carbonate). The reaction is typically carried out in an organic solvent like DMSO, DMF, or dioxane and heated.

  • Reduction and Hydrolysis: After the coupling reaction, water is added to the reaction mixture. This step serves to quench the reaction and facilitate the reduction of the nitro group to an amino group, as well as the hydrolysis of the boronic ester to the free boronic acid.

  • Purification: The product is then purified. An acidic workup can be used to move the aminated product into the aqueous layer. The pH of the aqueous layer is then adjusted to near-neutral (pH 6-7) with a base (e.g., sodium hydroxide), followed by extraction with an organic solvent and subsequent desolventization to yield 3-aminophenylboronic acid.[6]

To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be treated with hydrochloric acid.

Purification

Purification of boronic acids can be challenging. Recrystallization is a commonly employed method. For aryl boronic acids, recrystallization from hot water or hot ethanol has been reported to be effective.[7]

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

3-Aminophenylboronic acid hydrochloride is a widely used reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many medicinally important compounds.[9]

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup A Combine Reactants: 3-Aminophenylboronic acid HCl (1.2 eq) Aryl Halide (1.0 eq) Base (e.g., K₃PO₄, 2.0 eq) B Add Catalyst: Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) C Add Solvents: Degassed Dioxane/Water (4:1) D Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) C->D Seal Vessel E Heating (80-90 °C, 12-24h) D->E F Reaction Monitoring (TLC or LC-MS) E->F G Work-up: Cool, Dilute with EtOAc, Wash with Water & Brine F->G Upon Completion H Purification: Dry, Concentrate, Column Chromatography G->H I Product Characterization (NMR, MS) H->I

Diagram 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [9]

  • Reaction Setup: In a dry reaction vessel, combine 3-Aminophenylboronic acid hydrochloride (1.2 equivalents), the aryl halide (1.0 equivalent), and a base such as potassium phosphate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon gas (repeat three times).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-90 °C).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

  • Characterization: Characterize the final product using techniques such as NMR and mass spectrometry.

Applications in Biosensing

The boronic acid moiety of 3-Aminophenylboronic acid can reversibly bind to cis-1,2- and -1,3-diols, which are present in saccharides and on the cell surfaces of bacteria.[10][11] This specific interaction forms the basis of its use in the development of biosensors for the detection of various biological targets, including bacteria and glycoproteins.[12][13][14]

Biosensor_Mechanism cluster_surface Sensor Surface cluster_analyte Analyte Sensor Electrode or Nanoparticle Surface APBA Immobilized 3-Aminophenylboronic acid Sensor->APBA Immobilization Binding Reversible Covalent Bonding (Boronate Ester Formation) APBA->Binding Bacteria Bacterial Cell Wall (with diol groups) Bacteria->Binding Glycoprotein Glycoprotein (with saccharide chains) Glycoprotein->Binding Signal Detectable Signal (Electrochemical, Optical, etc.) Binding->Signal Generates

Diagram 2: Mechanism of action of a 3-aminophenylboronic acid-based biosensor.

Experimental Protocol: Fabrication of an Electrochemical Bacterial Sensor [10][12]

  • Electrode Preparation: Start with a clean electrode surface (e.g., a gold electrode).

  • Electropolymerization: Prepare a solution of 3-aminophenylboronic acid in a suitable buffer. The electropolymerization of 3-aminophenylboronic acid onto the electrode surface can be carried out using techniques like cyclic voltammetry or constant potential methods to form a poly(3-aminophenylboronic acid) film.

  • Template Imprinting (Optional but common for selectivity): If creating a cell-imprinted polymer, the target bacteria (e.g., Staphylococcus epidermidis) are introduced into the monomer solution before or during electropolymerization.

  • Template Removal: After polymerization, the bacterial templates are removed, often by washing with a solution that disrupts the boronic acid-diol interaction (e.g., by changing the pH), leaving behind cavities that are specific in shape and chemical functionality to the target bacteria.

  • Detection: The sensor is then exposed to a sample containing the target bacteria. The binding of the bacteria to the imprinted polymer can be detected by measuring changes in the electrochemical properties of the electrode, such as impedance, using electrochemical impedance spectroscopy (EIS).

Role in Drug Discovery and Development

While 3-Aminophenylboronic acid hydrochloride is not an active pharmaceutical ingredient itself, phenylboronic acid derivatives are a significant class of compounds in medicinal chemistry.[1][15][16][17] They have been investigated for various therapeutic applications, including:

  • Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases. The boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This mechanism is the basis for the action of bortezomib, a proteasome inhibitor used in cancer therapy. Phenylboronic acid derivatives have also been explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[18]

  • Targeted Drug Delivery: The ability of phenylboronic acids to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, is being exploited for targeted drug delivery.[19] By incorporating a phenylboronic acid moiety into a drug delivery system, it is possible to enhance the accumulation of the therapeutic agent at the tumor site.

  • Prodrugs: Phenylboronic acid-based prodrugs have been designed to release an active drug in response to specific physiological conditions, such as the high levels of reactive oxygen species found in inflammatory cells.

The primary role of 3-Aminophenylboronic acid in drug development is as a versatile building block. The presence of both an amino group and a boronic acid group allows for sequential or orthogonal chemical modifications, enabling the synthesis of a wide array of complex molecules for screening as potential drug candidates.

Safety and Handling

3-Aminophenylboronic acid hydrochloride is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[20] When handling this compound, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn. It should be handled in a well-ventilated area.[2] For storage, it is recommended to keep the container tightly closed and in a dry, cool place (2°C - 8°C).[5]

Conclusion

This compound (3-Aminophenylboronic acid hydrochloride) is a chemical compound of significant utility for researchers and scientists. Its primary applications lie in the realm of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in the fabrication of innovative biosensors. For drug development professionals, its value is primarily as a versatile synthetic intermediate that can be used to construct complex molecular architectures for the development of new therapeutic agents. A thorough understanding of its properties and reaction protocols is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-aminophenylboronic acid hydrochloride, a crucial building block in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparison, and includes detailed experimental protocols.

Introduction

3-Aminophenylboronic acid and its salts are versatile intermediates widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The presence of both an amino group and a boronic acid moiety allows for orthogonal functionalization, making it a valuable synthon for the construction of complex molecular architectures. This guide will focus on the two most prevalent synthetic routes to its hydrochloride salt: the reduction of 3-nitrophenylboronic acid and a palladium-catalyzed coupling approach.

Synthesis Pathways

Two principal synthetic strategies have emerged for the preparation of 3-aminophenylboronic acid hydrochloride. The traditional and widely practiced method involves the reduction of the nitro group of 3-nitrophenylboronic acid. A more contemporary approach utilizes a palladium-catalyzed cross-coupling reaction.

Pathway 1: Reduction of 3-Nitrophenylboronic Acid

The reduction of 3-nitrophenylboronic acid is a common and effective method for the synthesis of 3-aminophenylboronic acid. Several reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-acid systems being the most frequently utilized.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, a solution of 3-nitrophenylboronic acid (1.0 eq) in a suitable solvent such as ethanol or methanol is prepared.

  • Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield crude 3-aminophenylboronic acid.

  • Hydrochloride Salt Formation: The crude 3-aminophenylboronic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Concentrated hydrochloric acid (1.1 eq) is added dropwise with stirring.

  • Crystallization and Isolation: The resulting mixture is stirred, and the hydrochloride salt is allowed to crystallize, often with cooling. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford 3-aminophenylboronic acid hydrochloride.

Reduction of aromatic nitro compounds using iron powder in the presence of an acid is a classical and cost-effective method.

Experimental Protocol:

  • Reaction Setup: 3-Nitrophenylboronic acid (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Reagent Addition: Iron powder (typically 3-5 eq) and a catalytic amount of hydrochloric acid or acetic acid are added to the solution.

  • Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the hot reaction mixture is filtered through Celite to remove the iron salts. The filtrate is concentrated under reduced pressure.

  • Extraction and Salt Formation: The residue is taken up in water and the pH is adjusted to be basic (pH > 8) with an aqueous solution of sodium hydroxide or sodium carbonate. The free amine is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude 3-aminophenylboronic acid is then converted to its hydrochloride salt as described in Pathway 1, Method A, steps 5 and 6.

Pathway 2: Palladium-Catalyzed Coupling Reaction

A more recent and efficient method for the synthesis of 3-aminophenylboronic acid involves a palladium-catalyzed coupling reaction of a protected aminophenyl halide or triflate with a boron source. A patented method describes the coupling of 3-nitrobenzophenone followed by a one-pot reduction and hydrolysis.[1]

Experimental Protocol (Adapted from CN109467569B): [1]

  • Coupling Reaction: Under a nitrogen atmosphere, 3-nitrobromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 eq) are dissolved in an anhydrous solvent like dioxane. A base, such as potassium acetate (3.0 eq), is added. The mixture is heated to a temperature of 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Reduction and Hydrolysis: After cooling the reaction mixture, water is added to quench the reaction. The nitro group is reduced in situ, and the boronic ester is hydrolyzed.

  • Purification: An acid, such as hydrochloric acid, is added to the reaction mixture to transfer the product into the aqueous layer as its salt. The layers are separated, and the aqueous layer is washed with an organic solvent. The pH of the aqueous layer is then adjusted to be nearly neutral (pH 6-7) with a base like sodium hydroxide.

  • Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give 3-aminophenylboronic acid.

  • Hydrochloride Salt Formation: The obtained 3-aminophenylboronic acid is then converted to its hydrochloride salt as described in Pathway 1, Method A, steps 5 and 6.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathways.

ParameterPathway 1: Reduction of 3-Nitrophenylboronic AcidPathway 2: Palladium-Catalyzed Coupling
Starting Materials 3-Nitrophenylboronic acid3-Nitrobromobenzene, Bis(pinacolato)diboron
Key Reagents Method A: H₂, Pd/C, HClMethod B: Fe, HCl/AcOHPd catalyst, Base, HCl
Typical Yield 70-95% (for the reduction step)~59% (overall for the free amine)[1]
Purity High, dependent on purification>98% (for the free amine)[1]
Reaction Conditions Method A: Room temp, 1-4 atm H₂Method B: Reflux80-100 °C
Advantages Readily available starting material, well-established methods.High purity, avoids handling of nitroboronic acid.
Disadvantages Method A: Requires specialized hydrogenation equipment.Method B: Stoichiometric iron waste.Higher cost of palladium catalyst and boron reagent.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathways described.

G cluster_0 Pathway 1: Reduction of 3-Nitrophenylboronic Acid Start1 3-Nitrophenylboronic Acid Process1a Catalytic Hydrogenation (H₂, Pd/C) Start1->Process1a Process1b Metal Reduction (Fe/HCl) Start1->Process1b Intermediate1 3-Aminophenylboronic Acid Process1a->Intermediate1 Process1b->Intermediate1 Process2 Addition of HCl Intermediate1->Process2 End1 3-Aminophenylboronic Acid Hydrochloride Process2->End1

Caption: Workflow for the synthesis of 3-aminophenylboronic acid hydrochloride via reduction.

G cluster_1 Pathway 2: Palladium-Catalyzed Coupling Start2 3-Nitrobromobenzene + Bis(pinacolato)diboron Process3 Pd-Catalyzed Coupling Start2->Process3 Intermediate2 3-Nitrophenylboronic Ester Process3->Intermediate2 Process4 In-situ Reduction & Hydrolysis Intermediate2->Process4 Intermediate3 3-Aminophenylboronic Acid Process4->Intermediate3 Process5 Addition of HCl Intermediate3->Process5 End2 3-Aminophenylboronic Acid Hydrochloride Process5->End2

Caption: Workflow for the synthesis of 3-aminophenylboronic acid hydrochloride via Pd-catalyzed coupling.

References

Physical and chemical properties of (m-Aminophenyl)metaboric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more systematically known as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized in synthetic chemistry and increasingly in biochemical applications. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic boronic acid moiety, makes it a valuable building block for a diverse range of molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its functional applications, particularly in cross-coupling reactions and bioconjugation.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and other polar organic solvents, a property enhanced by its hydrochloride salt form.[1] The compound is primarily identified by its CAS Number: 85006-23-1.[2]

Quantitative physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name (3-aminophenyl)boronic acid hydrochloride[3]
Synonyms 3-Aminophenylboronic acid HCl, (m-Aminophenyl)boronic acid HCl[2]
CAS Number 85006-23-1[2]
Molecular Formula C₆H₈BNO₂ · HCl[2]
Molecular Weight 173.41 g/mol [2]
Appearance White to off-white, or pale yellow to grey crystalline powder or solid[1][4]
Solubility Soluble in water and polar organic solvents[1]
SMILES Cl.Nc1cccc(c1)B(O)O[2]
InChI Key QBMHZZHJIBUPOX-UHFFFAOYSA-N[2]

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its two functional groups.

  • Boronic Acid Moiety : The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and the aminophenyl ring.[5] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[6] The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[6] Beyond palladium-catalyzed reactions, it can also participate in copper-catalyzed and palladium-free cross-coupling processes.[2]

  • Amino Group : The amine at the meta-position is a versatile functional handle. It can be acylated, alkylated, or used as a nucleophile in various other transformations, allowing for the straightforward introduction of diverse substituents.[7]

  • Interaction with Diols : A key chemical property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters.[8] This interaction is pH-dependent and is particularly strong with cis-diols found in saccharides and glycoproteins.[9] This property is exploited in the development of sensors for sugars, for affinity chromatography to purify glycoproteins, and in drug delivery systems.[1][9]

Experimental Protocols

Generalized Synthesis Protocol

While various proprietary methods exist, a common academic approach to synthesizing 3-aminophenylboronic acid involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid. The hydrochloride salt is then prepared by treatment with hydrochloric acid.

Step 1: Reduction of 3-Nitrophenylboronic Acid A general method involves the catalytic hydrogenation of 3-nitrophenylboronic acid.

  • In a reaction vessel, dissolve 3-nitrophenylboronic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a pressurized system).

  • Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to yield crude 3-aminophenylboronic acid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-aminophenylboronic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-aminophenylboronic acid hydrochloride.

Note: This is a generalized procedure. Specific conditions, such as solvent, temperature, and reaction time, may require optimization. A patent describes a similar synthesis pathway starting from 3-nitrobenzophenone, which undergoes a coupling reaction followed by a reduction and hydrolysis step to yield the final product.[10]

Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura reaction using this compound.

  • To an oven-dried flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

  • Heat the reaction mixture with stirring (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows involving this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_process Core Catalytic Cycle APBH (m-Aminophenyl)metaboric acid hydrochloride TM 2. Transmetalation APBH->TM ArX Aryl / Vinyl Halide (or Triflate) OA 1. Oxidative Addition ArX->OA Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->OA Base Aqueous Base (e.g., K2CO3) Base->TM OA->TM RE 3. Reductive Elimination TM->RE RE->Catalyst Catalyst Regeneration Product Biaryl Product (C-C Bond Formed) RE->Product

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Diol_Interaction_Workflow BoronicAcid Boronic Acid (Trigonal, sp2) BoronateEster Cyclic Boronate Ester (Tetrahedral, sp3) BoronicAcid->BoronateEster + Diol Diol cis-Diol (e.g., on a sugar) Diol->BoronateEster BoronateEster->BoronicAcid Reversible + 2 H₂O AqueousEnv Aqueous Environment (pH dependent) AqueousEnv->BoronateEster

Caption: Reversible interaction of a boronic acid with a cis-diol.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is classified as an irritant.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures : Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Storage : Store in a cool, dry place in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-aminophenylboronic acid hydrochloride, is a versatile boronic acid derivative with significant applications across organic synthesis, materials science, and medicinal chemistry. Its unique bifunctional nature, possessing both an amino group and a boronic acid moiety, allows for a diverse range of chemical transformations and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the development of advanced sensor technologies. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical use in a research and development setting.

Compound Identification and Properties

This compound is a commercially available reagent. Its fundamental properties are summarized below.

PropertyValueReference
Synonyms 3-Aminophenylboronic acid hydrochloride, (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride[1][2]
Molecular Formula C₆H₉BClNO₂ (or C₆H₈BNO₂·HCl)[1][3]
Molecular Weight 173.41 g/mol [2]
CAS Number 85006-23-1[2]
Appearance White to off-white crystalline solid or powder[1][4]
Solubility Soluble in water and polar organic solvents[1]
Melting Point 225 °C (for the free base, 3-aminophenylboronic acid)[1]

Synthesis

A common method for the synthesis of 3-aminophenylboronic acid involves a palladium-catalyzed coupling reaction of 3-nitrobenzophenone with a diboron ester, followed by reduction of the nitro group. The hydrochloride salt is then typically formed by treatment with hydrochloric acid.

A patented method describes the coupling reaction of 3-nitrobenzophenone and bis(pinacolato)diboron under a palladium catalyst.[3] The resulting 3-nitrobenzeneboronic acid ester is then subjected to acidic workup and pH adjustment to yield 3-aminophenylboronic acid.[3]

Key Applications and Experimental Protocols

The utility of this compound spans several key areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

3-Aminophenylboronic acid hydrochloride is a widely used reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical and materials synthesis.[4][5]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-aminophenylboronic acid.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), 3-aminophenylboronic acid hydrochloride (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_products Products Aryl_Halide Aryl Halide Setup 1. Mix Reactants & Catalyst Aryl_Halide->Setup Boronic_Acid 3-Aminophenylboronic Acid HCl Boronic_Acid->Setup Catalyst Pd Catalyst Catalyst->Setup Base Base Base->Setup Solvent 2. Add Solvent Setup->Solvent Degas 3. Degas Mixture Solvent->Degas React 4. Heat & Stir Degas->React Workup 5. Extraction & Washing React->Workup Purify 6. Column Chromatography Workup->Purify Biaryl Biaryl Product Purify->Biaryl

Fig. 1: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Development of Chemical Sensors

The boronic acid moiety of 3-aminophenylboronic acid can reversibly bind with 1,2- and 1,3-diols, a property that is exploited in the development of sensors for saccharides, including glucose.[1][6]

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for glucose detection.[7]

  • Electrode Pre-treatment: Electrochemically pre-treat the SPCE to clean and activate the surface.

  • Functionalization:

    • Prepare a solution of 0.4 M 3-aminophenylboronic acid in 0.1 M H₂SO₄.

    • Prepare a solution of 0.4 M NaNO₂ in 0.1 M H₂SO₄.

    • Add 20 µL of each solution to the working area of the SPCE.

    • Allow the reaction to proceed for 10 minutes.

    • Wash the electrode thoroughly with ultrapure water.

  • Characterization: Characterize the functionalized electrode using techniques such as electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to confirm successful modification.

  • Glucose Detection:

    • Expose the functionalized electrode to solutions of varying glucose concentrations.

    • Measure the change in electrochemical properties (e.g., charge transfer resistance from EIS) to quantify the glucose concentration.

Glucose_Sensor_Fabrication cluster_materials Materials cluster_process Fabrication & Testing cluster_output Output SPCE Screen-Printed Carbon Electrode Pretreat 1. Electrode Pre-treatment SPCE->Pretreat APBA 3-Aminophenylboronic Acid Solution Functionalize 2. Mix Reagents on Electrode APBA->Functionalize NaNO2 Sodium Nitrite Solution NaNO2->Functionalize Pretreat->Functionalize Wash 3. Wash Electrode Functionalize->Wash Sensor Functionalized Glucose Sensor Wash->Sensor Characterize 4. Characterize (EIS, SEM) Detect 5. Expose to Glucose & Measure Signal Data Glucose Concentration Data Detect->Data Sensor->Characterize Sensor->Detect

Fig. 2: Workflow for the fabrication and testing of a glucose sensor.
Drug Development and Medicinal Chemistry

3-Aminophenylboronic acid and its derivatives have been investigated for their potential as enzyme inhibitors. Boronic acids are known to inhibit serine proteases, and this has led to their exploration in drug discovery. For example, they have been studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. While not a direct signaling pathway modulator in the classical sense, its role as an enzyme inhibitor places it within the broader context of therapeutic intervention in biological pathways.

Safety Information

This compound is associated with certain hazards.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and a dust mask.[4]

Conclusion

This compound is a valuable and versatile chemical entity with broad applications in organic synthesis and the development of novel functional materials. Its utility in the robust Suzuki-Miyaura coupling reaction and its application in the design of sensitive and selective glucose sensors highlight its importance in both academic and industrial research. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-aminophenylboronic acid. It includes detailed spectral data, experimental protocols for acquiring NMR spectra, and visualizations of the key chemical interactions and experimental workflows relevant to its application in research and drug development.

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule widely utilized in medicinal chemistry, materials science, and diagnostics. Its boronic acid moiety can reversibly bind with diols, a characteristic exploited in the development of sensors for saccharides and glycosylated biomolecules. The amino group provides a site for further chemical modification, making it a valuable building block in organic synthesis, including in Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment by NMR spectroscopy are critical for its effective application.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-aminophenylboronic acid recorded in deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is commonly used due to the compound's good solubility.

Table 1: ¹H NMR Spectral Data of 3-Aminophenylboronic Acid in DMSO-d₆ [1]

Signal AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Integration
Aromatic Protons7.10, 6.95, 6.88, 6.60m4H
B(OH)₂7.8br s2H
NH₂5.1br s2H

m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data of 3-Aminophenylboronic Acid in DMSO-d₆ [1]

Signal AssignmentChemical Shift (δ, ppm)
C-NH₂130.8
C-B~135 (broad)
Aromatic Carbons136.2, 133.5, 130.8, 129.5, 128.1

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for 3-aminophenylboronic acid and its derivatives.

3.1. Sample Preparation [1]

  • Sample Weighing: Accurately weigh 5-10 mg of 3-aminophenylboronic acid for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry NMR tube or a small vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample.

  • Dissolution: Gently vortex or swirl the sample to ensure complete dissolution. Gentle warming may be applied if necessary.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming on the sample to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, is generally sufficient.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-250 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Key Signaling Pathway and Experimental Workflow Visualizations

The utility of 3-aminophenylboronic acid in various applications, particularly in diagnostics and drug delivery, stems from its ability to form reversible covalent bonds with diols.

4.1. Boronate Ester Formation with a Generic Diol

The fundamental signaling pathway for many applications of 3-aminophenylboronic acid involves the formation of a boronate ester upon interaction with a diol-containing molecule, such as a saccharide. This reaction is pH-dependent.

Caption: Reversible formation of a cyclic boronate ester.

4.2. Experimental Workflow for Saccharide Detection

A common application of 3-aminophenylboronic acid is in the development of sensors for saccharides. The following diagram illustrates a typical experimental workflow for such a sensor.

saccharide_detection_workflow Workflow for Saccharide Detection A Sensor Fabrication: Immobilize 3-APBA on a transducer surface (e.g., electrode, nanoparticle) B Baseline Measurement: Record signal from the sensor in a saccharide-free buffer A->B C Sample Introduction: Introduce the sample containing the target saccharide B->C D Binding Event: Saccharide binds to the immobilized 3-APBA, forming a boronate ester C->D E Signal Transduction: A measurable change in the signal occurs (e.g., impedance, fluorescence) D->E F Data Analysis: The change in signal is correlated to the saccharide concentration E->F

Caption: Workflow for saccharide detection using 3-APBA.

Applications in Drug Development and Research

The unique properties of 3-aminophenylboronic acid make it a valuable tool for professionals in drug development and scientific research:

  • Drug Delivery: The ability to bind to saccharides on cell surfaces is being explored for targeted drug delivery to cancer cells, which often overexpress certain glycoproteins.

  • Diagnostics: It is a key component in sensors for monitoring glucose levels in diabetic patients and for the detection of other biologically relevant saccharides.

  • Synthetic Chemistry: As a versatile building block, it is used in the synthesis of complex organic molecules and pharmaceutical intermediates.

This guide provides the essential NMR data and protocols for the confident use of 3-aminophenylboronic acid in a research and development setting. The visualizations offer a clear understanding of its fundamental reactivity and application workflows.

References

Navigating the Solubility of (m-Aminophenyl)metaboric acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of (m-Aminophenyl)metaboric acid hydrochloride in organic solvents. Recognizing the critical role of solubility data in chemical synthesis, formulation development, and analytical method design, this document provides available qualitative data, analogous quantitative data for a related compound, and detailed experimental protocols for solubility determination.

Introduction to this compound

This compound, a derivative of phenylboronic acid, is a compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its utility in synthetic organic chemistry, particularly in cross-coupling reactions, is well-established. An understanding of its solubility profile is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Solubility Profile of this compound

As of this guide's compilation, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative assessments indicate that 3-Aminophenylboronic acid hydrochloride is soluble in water and polar organic solvents. The presence of the hydrophilic amino group and the hydrochloride salt form contribute to its affinity for polar media.

Analogous Solubility Data: Phenylboronic Acid

To provide a quantitative frame of reference, this guide presents solubility data for the parent compound, phenylboronic acid. This information can serve as a valuable proxy for estimating the solubility behavior of its amino-substituted hydrochloride derivative, though differences in polarity and crystal lattice energy will lead to variations. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2][3].

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility (Mole Fraction, x)
Chloroform200.04
Acetone200.25
3-Pentanone200.18
Dipropyl ether200.12
Methylcyclohexane20< 0.01

Note: This data is for the analogous compound phenylboronic acid and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the dynamic (or synthetic) method is a reliable and commonly employed technique.[4][5][6] This method involves the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath

  • Calibrated digital thermometer

  • Turbidity sensor or laser scattering system (optional, for enhanced accuracy)

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.

  • Heating and Equilibration: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is then slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

  • Observation: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium saturation temperature for that specific composition.

  • Data Compilation: Repeat the measurement with varying compositions of solute and solvent to construct a solubility curve, plotting solubility as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Controlled Heating & Stirring mix->heat_stir observe Observe Dissolution heat_stir->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat with Different Concentrations record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Dynamic Method for Solubility Determination

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current literature, this guide provides a foundational understanding for researchers. The qualitative information, coupled with analogous data for phenylboronic acid, offers a strong starting point for solvent selection. The detailed experimental protocol for the dynamic method empowers researchers to generate precise solubility data tailored to their specific needs, thereby facilitating the advancement of research and development involving this important chemical entity.

References

A Technical Guide to the Purity Analysis of 3-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) and its hydrochloride salt are versatile chemical intermediates of significant interest in pharmaceutical and materials science. As a bifunctional molecule, it incorporates a boronic acid moiety and an amino group, making it a key building block in Suzuki-Miyaura cross-coupling reactions, the synthesis of advanced polymers, and the development of sensors for biological molecules like saccharides.[1] The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base.

Given its role in the synthesis of high-value products, including active pharmaceutical ingredients (APIs), the purity of 3-aminophenylboronic acid hydrochloride is of paramount importance. Impurities can adversely affect reaction yields, introduce unwanted by-products, and compromise the safety and efficacy of the final product. This guide provides an in-depth overview of the core analytical methodologies required for a comprehensive purity assessment of this compound.

Core Analytical Techniques for Purity Assessment

A robust purity analysis of 3-aminophenylboronic acid hydrochloride relies on a combination of chromatographic and spectroscopic techniques. This multi-faceted, or orthogonal, approach ensures that a wide range of potential impurities—including starting materials, synthetic by-products, and degradation products—are detected and quantified.

The primary analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of unknown impurities.

  • Elemental Analysis: To confirm the empirical formula and assess inorganic purity.

  • Karl Fischer Titration: For the specific determination of water content.

Experimental Protocols

The following sections detail standardized protocols for the key analytical methods. These should be considered as starting points and may require optimization and validation for specific laboratory instrumentation and sample matrices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of boronic acids and their derivatives.[2][3] The method separates compounds based on their hydrophobicity. A key challenge in analyzing boronic acids is their potential for on-column degradation or interaction with the stationary phase.[2][4] The use of specialized columns and carefully controlled mobile phase conditions is crucial for achieving accurate and reproducible results.[3]

Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Waters XSelect Premier HSS T3, 250 mm x 4.6 mm, 5 µm particle size).[3][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-aminophenylboronic acid hydrochloride and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Structural Confirmation by ¹H and ¹¹B NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and for identifying and quantifying impurities. ¹H NMR provides information about the protons in the molecule, while ¹¹B NMR is specific for the boron atom, confirming the presence of the boronic acid group.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt effectively and its residual water peak does not interfere with key aromatic signals.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) in DMSO-d₆: Aromatic protons typically appear between 6.5 and 7.5 ppm. The broad signal for the B(OH)₂ protons can be observed around 8.0 ppm, and the amine protons (as -NH₃⁺) may appear as a broad signal at a variable chemical shift.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled boron spectrum.

    • Expected chemical shifts (δ): A single broad peak is expected in the range of 28-30 ppm relative to BF₃·OEt₂ standard, characteristic of an arylboronic acid.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable technique for this polar molecule.

Protocol:

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

  • Mode: Positive Ion Mode.

  • Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused or analyzed via LC-MS coupling.

  • Expected Ion: The expected mass-to-charge ratio (m/z) for the protonated free base [C₆H₈BNO₂ + H]⁺ is approximately 138.07.

Data Presentation and Interpretation

Quantitative data from the analyses should be systematically organized for clarity and traceability.

Table 1: Example HPLC Purity Analysis Results for a Batch of 3-APBA HCl

Peak No.Retention Time (min)Peak AreaArea %Identity
12.51,5000.05%Unknown Impurity
24.83,0000.10%Phenol (Process Impurity)
37.22,985,00099.70%3-Aminophenylboronic acid
49.57,5000.15%Anhydro-dimer
Total 2,997,000 100.00%
Purity 99.70%

Table 2: Example Elemental Analysis Data

ElementTheoretical %Experimental %Difference %
Carbon (C)41.5541.60+0.05
Hydrogen (H)5.235.19-0.04
Nitrogen (N)8.088.11+0.03

Theoretical values calculated for C₆H₈BNO₂·HCl (MW: 173.41)

Visualization of Analytical Workflows

Diagrams are essential for visualizing complex processes and logical relationships in purity analysis.

PurityAnalysisWorkflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Review & Reporting Sample Sample Receipt (3-APBA HCl) Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility NMR ¹H & ¹¹B NMR (Structural ID) Solubility->NMR MS Mass Spectrometry (MW Confirmation) Solubility->MS HPLC HPLC-UV (Purity & Impurities) NMR->HPLC EA Elemental Analysis (C, H, N) HPLC->EA KF Karl Fischer (Water Content) EA->KF Review Data Compilation & Review KF->Review Report Certificate of Analysis (CoA Generation) Review->Report

Caption: Overall workflow for the purity analysis of 3-aminophenylboronic acid HCl.

ImpurityID Start Unknown Peak Detected in HPLC CheckDB Compare RT with Known Impurity Database Start->CheckDB Known Impurity Identified CheckDB->Known Match Found Unknown Impurity is Unknown CheckDB->Unknown No Match LCMS Perform LC-MS Analysis Unknown->LCMS GetMW Determine Molecular Weight (m/z) LCMS->GetMW Propose Propose Structure (Based on MW & Synthesis Route) GetMW->Propose Isolate Isolate Impurity via Prep-HPLC Propose->Isolate NMR Characterize by NMR Isolate->NMR Confirm Structure Confirmed NMR->Confirm

Caption: Logical workflow for the identification of an unknown impurity.

OrthogonalMethods cluster_techniques Analytical Techniques PurityProfile Comprehensive Purity Profile HPLC HPLC Purity (%) Organic Impurities HPLC:f0->PurityProfile HPLC:f1->PurityProfile NMR NMR Identity Structural Impurities NMR:f0->PurityProfile NMR:f1->PurityProfile MS Mass Spec Molecular Weight Impurity ID MS:f0->PurityProfile MS:f1->PurityProfile EA Elemental Analysis Empirical Formula Inorganic Content EA:f0->PurityProfile EA:f1->PurityProfile KF Karl Fischer Water Content KF:f0->PurityProfile

Caption: Relationship between orthogonal analytical techniques and the overall purity profile.

Conclusion

The purity analysis of 3-aminophenylboronic acid hydrochloride is a critical process that requires a suite of orthogonal analytical techniques. A combination of chromatography (HPLC) for quantitative purity and spectroscopy (NMR, MS) for structural confirmation provides a comprehensive understanding of the material's quality. By implementing the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can ensure the identity, strength, quality, and purity of this vital chemical intermediate, thereby safeguarding the integrity of their research and manufacturing processes.

References

Mechanism of action of aminophenylboronic acids in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Aminophenylboronic Acids in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids (APBAs) and their derivatives represent a versatile class of molecules with significant and expanding applications in biological systems. Their utility is primarily rooted in the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and cis-1,3-diols, which are common structural motifs in biologically crucial molecules like saccharides, glycoproteins, and certain neurotransmitters. This interaction is exquisitely sensitive to pH, providing a mechanism for responsive behavior in different biological microenvironments. This technical guide elucidates the core mechanism of action of APBAs, details their interactions with key biological targets, summarizes quantitative data, and provides protocols for key experimental methodologies. The primary applications covered include highly specific biosensing, targeted drug delivery to cancer cells, and enzyme inhibition.

Core Mechanism: Reversible Boronate Ester Formation

The fundamental mechanism underpinning the biological activity of aminophenylboronic acids is their ability to react with diols to form five- or six-membered cyclic boronate esters.[1][2] This reaction is a reversible condensation process. The boron atom in a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a Lewis base like a hydroxide ion.[2][3]

The trigonal form is Lewis acidic and reacts with diols, but the tetrahedral boronate form is generally more reactive and stable, especially at physiological pH.[3][4] The formation of the stable boronate ester is favored in alkaline conditions.[5] The pKa of the boronic acid is a critical parameter, and the presence of an ortho-aminomethyl group can lower the pKa, facilitating diol binding at neutral pH.[6] This pH-dependent equilibrium is central to the design of "smart" materials that respond to specific biological environments, such as the acidic microenvironment of tumors.[7]

Boronate_Ester_Formation BA Aminophenylboronic Acid (Trigonal, sp²) BE Cyclic Boronate Ester (Tetrahedral, sp³) BA->BE + Diol + OH⁻ Diol cis-1,2-Diol (e.g., Glucose) OH OH⁻ BE->BA - Diol - OH⁻ H2O H₂O

Caption: Reversible formation of a cyclic boronate ester from APBA and a cis-diol.

Key Biological Interactions and Applications

Saccharide Recognition: Biosensing and Responsive Drug Delivery

The most extensively studied application of APBAs is the recognition of saccharides, particularly glucose. This interaction forms the basis for non-enzymatic glucose sensors and glucose-responsive insulin delivery systems.[8][9][10]

  • Glucose Sensing: APBA-functionalized materials, such as polymers or nanoparticles, can be integrated into electrochemical or optical sensors.[11][12] When glucose binds to the boronic acid moieties, it induces a physical or chemical change in the material. For instance, in an electrochemical impedance spectroscopy (EIS) sensor, the binding of glucose alters the charge transfer resistance at an electrode's surface, which can be measured as a change in impedance.[11] In fluorescent sensors, glucose binding can disrupt photo-induced electron transfer (PET) quenching, leading to a "turn-on" fluorescence signal.[4]

  • Insulin Delivery: Hydrogels or nanoparticles functionalized with APBA can encapsulate insulin. In the presence of high glucose concentrations, the binding of glucose to the APBA units causes the matrix to swell or expand. This structural change triggers the release of the encapsulated insulin.[3][8] The release is significant and rapid when glucose levels are high, mimicking the natural physiological response.[8]

Glucose_Sensing_Workflow cluster_system Sensing System cluster_process Mechanism & Measurement Electrode APBA-Functionalized Surface (e.g., Electrode) Binding Boronate Ester Formation Electrode->Binding Specific Binding Analyte Glucose in Biological Fluid Analyte->Electrode Introduction Signal Physicochemical Change (e.g., Impedance Shift) Binding->Signal Transduction Readout Quantitative Glucose Concentration Signal->Readout Analysis

Caption: Workflow for a typical APBA-based electrochemical glucose sensor.

Targeting Sialic Acids in Cancer Therapy

Many types of cancer cells exhibit aberrant glycosylation, leading to the overexpression of sialic acid (SA) residues on their surfaces.[7][13] Phenylboronic acid and its derivatives have a high affinity for these sialic acid residues, allowing for the targeted delivery of therapeutic agents to tumors.[7][14][15][16]

Nanoparticles or other drug carriers functionalized with APBA can selectively bind to cancer cells over healthy cells.[7][15] This targeting is further enhanced by the acidic microenvironment of many tumors (pH ~6.5), which strengthens the PBA-SA binding affinity compared to physiological pH (7.4).[7] Once bound, the drug-loaded nanoparticles can be internalized by the cancer cells, leading to a localized release of the chemotherapeutic agent, thereby increasing efficacy and reducing systemic toxicity.[7][14]

Cancer_Targeting Carrier APBA-Functionalized Nanocarrier (Drug-Loaded) Binding Targeted Binding (PBA-SA Interaction) Carrier->Binding Homing CancerCell Cancer Cell (Sialic Acid Overexpression) CancerCell->Binding Internalization Endocytosis Binding->Internalization Release Drug Release (pH-Triggered) Internalization->Release

Caption: Targeted drug delivery to cancer cells via APBA-sialic acid interaction.

Enzyme Inhibition

The Lewis acidic boron atom of APBAs can act as an electrophile, targeting nucleophilic residues in the active sites of enzymes. This has made them effective reversible covalent inhibitors, particularly for serine proteases and hydrolases.[17][18] The covalent bond forms between the boron atom and the hydroxyl group of the catalytic serine residue.[17]

This mechanism is exploited by the FDA-approved proteasome inhibitor Bortezomib, a boronic acid-containing drug used to treat multiple myeloma.[17][18] More recently, APBA derivatives have been developed as selective inhibitors for other enzymes, such as α/β-hydrolase domain 3 (ABHD3), a lipid-metabolizing enzyme, demonstrating their potential as highly specific chemical probes and therapeutic agents.[19]

Enzyme_Inhibition Enzyme Enzyme Active Site (with Serine-OH) Complex Non-covalent Complex (Initial Binding) Enzyme->Complex Recognition Inhibitor APBA Inhibitor Inhibitor->Complex Adduct Reversible Covalent Adduct (B-O-Serine Bond) Complex->Adduct Covalent Attack Reversible

Caption: Mechanism of reversible covalent inhibition of a serine enzyme by an APBA.

Quantitative Data Summary

Quantitative data from various studies highlights the performance and affinity of APBA-based systems.

Table 1: Performance of APBA-Based Biosensors

Target Analyte Sensor Type / Method Limit of Detection (LOD) Linear Range Reference
Glucose 3-APBA on Screen-Printed Carbon Electrode / EIS 8.53 x 10⁻⁹ M Not specified [11]
Bacteria 3-APBA on Gold Electrode / Capacitance 1.0 x 10² CFU/mL 1.5x10² - 1.5x10⁶ CFU/mL [20]

| Glucose | 3-APBA Polymer Nanoparticles / Fluorescence | Not specified | 0 - 10 mM |[8] |

Table 2: Saccharide Binding Affinity Data

APBA System Target Saccharide Binding/Quenching Constant (K) Comments Reference
3-Aminophenylboronic acid (in bulk solution) Fructose 102 M⁻¹ Monoboronic acids show inherent fructose selectivity. [1]

| Supramolecular aggregate of boronic acid (SAB) | Glucose | ~10⁸ M⁻¹ | Aggregation enhances affinity and selectivity for glucose by orders of magnitude. |[1] |

Table 3: Enzyme Inhibition Data

Inhibitor Class Target Enzyme IC₅₀ Value Comments Reference
β-aminoboronic acids α/β-hydrolase domain 3 (ABHD3) Nanomolar range Highly selective and cell-active inhibitors. [19]
Aminophenyl boronic ester derivative (32) Penicillin-binding protein 1b (PBP1b) >1 mM (no inhibition) The ester form is inactive. [17]

| Aminophenylboronic acid (33) | Penicillin-binding protein 1b (PBP1b) | Millimolar range (slight activity) | The free acid form shows some activity. |[17] |

Experimental Protocols

Protocol: Non-Enzymatic Glucose Sensing via Electrochemical Impedance Spectroscopy (EIS)

Based on the methodology described for a 3-APBA functionalized screen-printed carbon electrode (SPCE).[11]

  • Electrode Functionalization:

    • Electrochemically treat a bare SPCE to activate the surface.

    • Covalently bind 3-aminophenylboronic acid to the electrode surface. This can be achieved through methods like electropolymerization or glutaraldehyde linkage.[11][21]

    • Characterize the functionalization using techniques like Cyclic Voltammetry (CV) and Scanning Electron Microscopy (SEM) to confirm the presence and morphology of the APBA layer.[11]

  • Impedance Measurement:

    • Immerse the functionalized electrode in a phosphate-buffered saline (PBS) solution (e.g., pH 7.4).

    • Apply a small sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Record the resulting frequency-dependent current to calculate the complex impedance. The data is often visualized as a Nyquist plot.

  • Glucose Detection:

    • Introduce solutions with varying concentrations of glucose to the electrochemical cell.

    • Allow the system to equilibrate as glucose binds to the APBA on the electrode surface.

    • Repeat the impedance measurement for each glucose concentration.

  • Data Analysis:

    • Analyze the change in the Nyquist plots. The binding of neutral glucose molecules to the boronate layer alters its dielectric properties, typically increasing the charge transfer resistance (diameter of the semicircle in the plot).

    • Plot the change in resistance against the glucose concentration to generate a calibration curve and determine the limit of detection (LOD).[11]

Protocol: Colorimetric Bacterial Detection using APBA-Functionalized Gold Nanoparticles (AuNPs)

Based on the methodology for detecting E. coli and S. aureus.[22]

  • Synthesis of AuNPs:

    • Synthesize gold nanoparticles using a method like the inversed Turkevic method.

    • Characterize the AuNPs using UV-Vis spectrophotometry (to determine the surface plasmon resonance peak, e.g., ~530 nm) and Transmission Electron Microscopy (TEM) to confirm size and morphology.[22]

  • Functionalization of AuNPs:

    • Synthesize a responsive polymer, such as poly(acrylic acid) (PAA), via RAFT polymerization.

    • Conjugate 3-aminophenylboronic acid (APBA) to the PAA polymer (PAA-APBA).

    • Induce self-assembly of the PAA-APBA conjugate onto the surface of the AuNPs to create the final sensor colloid (AuNPs-PAA-APBA). This colloid should appear red in color.[22]

  • Bacterial Detection:

    • Incubate the AuNPs-PAA-APBA sensor solution with the bacterial sample.

    • The APBA moieties on the nanoparticles will bind to the diol groups present in the peptidoglycans and saccharides on the bacterial cell wall.[22]

  • Signal Readout:

    • This multivalent binding crosslinks the AuNPs, causing them to aggregate.

    • The aggregation of AuNPs leads to a shift in the surface plasmon resonance, resulting in a visible color change from red to purple or blue.[22]

    • The color change can be observed visually for qualitative detection or quantified using a UV-Vis spectrophotometer by monitoring the change in the absorbance spectrum.[22]

Conclusion and Future Perspectives

The mechanism of aminophenylboronic acids, centered on the reversible formation of boronate esters with diols, provides a powerful and versatile platform for biological applications. The inherent pH sensitivity and the ability to tune binding affinity and selectivity through chemical modification have enabled significant advances in biosensing, targeted cancer therapy, and enzyme inhibition. Future research will likely focus on developing APBA derivatives with even greater selectivity for complex oligosaccharides, designing multi-responsive systems that can react to several biological stimuli simultaneously, and translating the existing promising technologies from the laboratory to clinical applications. The continued exploration of this unique chemical interaction promises to yield novel solutions for diagnostics, drug delivery, and molecular medicine.

References

A Technical Guide to the Thermogravimetric Analysis of (m-Aminophenyl)metaboric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(m-Aminophenyl)metaboric acid, often used in the form of its hydrochloride salt for improved stability and handling, is a key building block in medicinal chemistry and materials science. A thorough understanding of its thermal stability is paramount for defining storage conditions, ensuring safety during handling and processing, and predicting its behavior in various formulations. Thermogravimetric analysis (TGA) is an essential analytical technique for this purpose, providing quantitative information on mass changes as a function of temperature in a controlled atmosphere. This guide details a standardized protocol for conducting TGA on (m-Aminophenyl)metaboric acid hydrochloride, presents a plausible thermal decomposition profile, and offers a logical framework for data interpretation.

Generalized Experimental Protocol

This section outlines a detailed methodology for performing a thermogravimetric analysis of this compound.

Instrumentation
  • Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of controlled heating to at least 800°C.

  • Sample Pans: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their high-temperature stability and chemical inertness.[1]

  • Purge Gas: High-purity nitrogen (99.99% or higher) should be used to provide an inert atmosphere and prevent oxidative decomposition. An oxidative atmosphere (e.g., air or oxygen) can be used for comparative studies.

Sample Preparation
  • Ensure the this compound sample is a fine, homogenous powder to promote even heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

  • Accurately weigh approximately 2-5 mg of the powdered sample directly into a pre-tared TGA crucible.[1] A smaller sample size minimizes thermal gradients within the sample.

  • Record the precise initial sample mass.

  • Place the crucible onto the TGA autosampler tray or manually load it into the furnace, ensuring proper placement on the balance mechanism.

TGA Method Parameters

A typical TGA experiment involves heating the sample at a constant rate.[2] The following parameters serve as a robust starting point for analysis.

  • Isothermal Hold (Initial): Equilibrate the sample at 30°C for 5-10 minutes to allow the furnace and sample temperature to stabilize.

  • Temperature Program: Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

  • Atmosphere: Maintain a constant nitrogen flow rate of 20-50 mL/min throughout the experiment to ensure an inert environment and efficiently remove gaseous decomposition products.[3]

  • Data Collection: Continuously monitor and record the sample mass, sample temperature, and furnace temperature throughout the program.

Data Presentation and Interpretation

The TGA results are typically plotted as percent mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and is useful for identifying the temperature of maximum decomposition for each step.[2]

Representative Quantitative Data

The thermal decomposition of this compound is expected to be a multi-stage process. The following table summarizes hypothetical, yet plausible, quantitative data derived from a TGA experiment under an inert nitrogen atmosphere.

Decomposition StageTemperature Range (°C)Mass Loss (%) (Hypothetical)Primary Lost Fragments (Plausible)
Stage 1 150 - 250~19%Hydrogen Chloride (HCl)
Stage 2 250 - 400~19%Water (H₂O) from boronic acid dehydration
Stage 3 400 - 700~45%Aromatic fragments (e.g., aniline, benzene)
Final Residue > 700~17%Boron carbonitride (BCN) or similar char

Visualizations: Workflow and Pathways

TGA Experimental Workflow

The following diagram illustrates the logical flow of a typical TGA experiment from sample handling to final data analysis.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Obtain Homogenous Sample Weigh Weigh 2-5 mg in Crucible Sample->Weigh Load Load into TGA Instrument Weigh->Load Setup Set Parameters (Temp Program, Gas Flow) Load->Setup Run Execute TGA Method Setup->Run Collect Record Mass vs. Temperature Data Run->Collect Plot Generate TGA/DTG Curves Collect->Plot Interpret Identify Decomposition Stages & Quantify Mass Loss Plot->Interpret Decomposition_Pathway A (m-Aminophenyl)metaboric acid hydrochloride B (m-Aminophenyl)metaboric acid A->B  ΔT (Stage 1) ~150-250°C g1 HCl (gas) A->g1 -HCl C Metaboric Anhydride (Boroxine Intermediate) B->C  ΔT (Stage 2) ~250-400°C g2 H₂O (gas) B->g2 -H₂O D Boron Carbonitride Residue C->D  ΔT (Stage 3) ~400-700°C g3 Organic Fragments (gas) C->g3 -Organic Fragments

References

A Comprehensive Technical Guide to the Safe Handling, and Storage of 3-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage protocols for 3-aminophenylboronic acid hydrochloride (CAS RN: 85006-23-1). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the chemical.

Hazard Identification and Classification

3-Aminophenylboronic acid hydrochloride is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation. Ingestion is also harmful.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2][3][4]
Acute Toxicity, Oral4H302: Harmful if swallowed.[5][6]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[6][7]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[6][7]

Signal Word: Warning[1][5][8]

Hazard Pictograms:

  • Exclamation Mark (GHS07): Indicates that the substance may cause irritation (skin and eye), skin sensitization, respiratory tract irritation, or acute toxicity (harmful).[9]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₉BClNO₂[10]
Molecular Weight 173.41 g/mol
Appearance Off-white to grey crystalline powder.[10]
Melting Point Data for the hydrochloride salt is not consistently reported. The free base has a melting point of 178-180 °C, while the monohydrate melts at 93-96 °C.
Solubility No data available.
Flash Point Not applicable.
Autoignition Temperature No information available.[4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk and maintain the quality of 3-aminophenylboronic acid hydrochloride.

Handling
  • Handle in a well-ventilated place, preferably in a chemical fume hood.[1][7]

  • Avoid contact with skin, eyes, and clothing.[4][11][12]

  • Avoid the formation of dust and aerosols.[2][4][7]

  • Wear appropriate personal protective equipment (PPE).[4][7]

  • Wash hands thoroughly after handling.[4][6][8]

  • Do not eat, drink, or smoke when using this product.[6][7]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7]

Storage
  • Store in a tightly closed container.[1][4][5][7]

  • Keep in a dry, cool, and well-ventilated place.[1][4][7]

  • Protect from moisture.[4][5]

  • Store locked up.[2][7][13]

  • Store apart from incompatible materials such as strong oxidizing agents and strong bases.[4]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for preventing exposure.

Engineering Controls
  • Ensure adequate ventilation, especially in confined areas.[2][4][7]

  • Use a local exhaust ventilation system to control dust.[14]

  • Eyewash stations and safety showers must be close to the workstation location.[2][4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]

  • Skin Protection: Wear impervious, flame/fire-resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter type N95 (US) or type P2 (EN 143).[1][4][7]

First Aid Measures

In the event of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1][7][11]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7][11]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, oxides of boron, and hydrogen chloride gas may be generated by thermal decomposition.[4][11][12]

  • Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][7][11]

Accidental Release Measures
  • Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and avoid dust formation.[4][5][7][11]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5][7]

  • Containment and Cleanup: Sweep up or vacuum up spillage and collect it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[4][7][11]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[5]

  • Possibility of Hazardous Reactions: None under normal processing. Hazardous polymerization does not occur.[4]

  • Conditions to Avoid: Avoid dust formation. Keep away from heat and sources of ignition. Protect from moisture.[4][7]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, oxides of boron, and hydrogen chloride gas.[4]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in safety data sheets, the following workflows, represented as diagrams, provide a logical approach to common laboratory scenarios involving 3-aminophenylboronic acid hydrochloride.

Workflow for Handling a Spill

Spill_Response_Workflow cluster_prep Initial Response cluster_action Containment & Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE assess->ppe Minor Spill notify_ehs Notify EHS & Follow Emergency Protocol assess->notify_ehs Major Spill contain Contain Spill with Inert Material ppe->contain cleanup Collect Material with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in Sealed Container decontaminate->dispose report Report Incident dispose->report Complete

Caption: A decision-making workflow for responding to a spill of 3-aminophenylboronic acid hydrochloride.

Logical Flow for Safe Storage

Storage_Protocol cluster_storage_conditions Storage Location Requirements start Receive Chemical inspect Inspect Container for Damage start->inspect log Log in Inventory inspect->log cool Cool Area log->cool dry Dry Area (Protect from Moisture) log->dry ventilated Well-Ventilated Area log->ventilated locked Secure/Locked Location log->locked separate Store Away from Incompatible Materials (Strong Oxidizers, Strong Bases) cool->separate dry->separate ventilated->separate locked->separate tightly_closed Ensure Container is Tightly Closed separate->tightly_closed end Properly Stored tightly_closed->end

Caption: A logical flowchart outlining the correct procedure for the storage of 3-aminophenylboronic acid hydrochloride.

Toxicological and Ecological Information

  • Toxicological Information: Data on acute toxicity indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.[6][7] However, comprehensive toxicological properties have not been thoroughly investigated.[5]

  • Ecological Information: There is no data available on the ecotoxicity of this product. It should not be released into the environment.[4][11]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.[5] Contact a licensed professional waste disposal service to dispose of this material.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (m-Aminophenyl)metaboric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful transformation is widely utilized in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of (m-Aminophenyl)metaboric acid hydrochloride with aryl halides.

This compound is a valuable building block, allowing for the introduction of an aniline moiety into a target molecule. The presence of the amino group offers a site for further functionalization, making it a versatile reagent in medicinal chemistry and materials science. The hydrochloride salt form requires careful consideration of the base used in the reaction to ensure both neutralization of the acid and activation of the boronic acid for the catalytic cycle. The protocol outlined below provides a robust starting point for researchers, with recommendations for optimization.

Data Presentation: Reaction Parameters and Expected Yields

The successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the coupling of 3-aminophenylboronic acid derivatives with various aryl bromides, which can be used as a guideline for optimizing the reaction with the hydrochloride salt.

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
24-BromoanisolePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901680-90
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DME/H₂O (4:1)851275-85
43-BromopyridinePdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (5:1)1101870-80

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Deionized water

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid HCl, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)Ln-R² pd2_complex->transmetal_complex Transmetalation (R²-B(OH)₃⁻) transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product base_activation R²-B(OH)₂ + Base → R²-B(OH)₃⁻ byproduct X-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 3-Aminophenylboronic Acid Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-aminophenylboronic acid hydrochloride in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile reagent serves as a key building block for the synthesis of various biaryl and substituted aniline derivatives, which are prevalent in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. 3-Aminophenylboronic acid hydrochloride is a valuable bifunctional reagent in this context, possessing both a boronic acid moiety for the cross-coupling reaction and an amino group that can be further functionalized. This allows for the synthesis of complex molecules, including analogues of pharmacologically active compounds.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)2 + Base H->D

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

While specific yield data for a wide range of couplings with 3-aminophenylboronic acid hydrochloride is not extensively consolidated in single reports, the following table provides representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid and its derivatives under typical palladium-catalyzed conditions. These values can serve as a general guideline for expected reactivity. The reactivity of 3-aminophenylboronic acid hydrochloride is expected to be comparable, although the amino group may influence the electronic properties and require specific optimization.

EntryAryl HalideBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8095
21-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10092
34-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1) / XPhos (3)K₃PO₄Dioxane10088
42-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8085
54-BromoacetophenonePhenylboronic acidPdCl₂(dppf) (3)K₂CO₃DMF9096
61-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2) / P(o-tol)₃ (4)K₂CO₃DME8094

Note: This table is illustrative and based on data for analogous reactions. Actual yields with 3-aminophenylboronic acid hydrochloride may vary and require optimization.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid hydrochloride with aryl halides. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general workflow for the coupling reaction. The specific catalyst, base, solvent, and temperature may require optimization for different aryl halides.

Experimental_Workflow A Reaction Setup B Combine aryl halide (1.0 eq), 3-aminophenylboronic acid HCl (1.2 eq), and base (2.0-3.0 eq) in a flask. A->B C Add palladium catalyst (1-5 mol%) and ligand (if required). B->C D Add degassed solvent. C->D E Reaction Execution D->E F Heat the reaction mixture with stirring under an inert atmosphere (e.g., N₂ or Ar). E->F G Monitor reaction progress by TLC or LC-MS. F->G H Work-up and Purification G->H I Cool the reaction mixture and quench. Perform aqueous work-up. H->I J Dry the organic layer and concentrate. I->J K Purify the crude product by column chromatography or recrystallization. J->K L Characterization K->L M Characterize the final product (NMR, MS, etc.). L->M

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq.), 3-aminophenylboronic acid hydrochloride (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., a phosphine or N-heterocyclic carbene ligand).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Protocol 2: Representative Synthesis of 3'-Amino-4-methylbiphenyl

This protocol describes a representative synthesis of 3'-amino-4-methylbiphenyl from 4-bromotoluene and 3-aminophenylboronic acid hydrochloride.

Materials:

  • 4-Bromotoluene

  • 3-Aminophenylboronic acid hydrochloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), 3-aminophenylboronic acid hydrochloride (1.2 mmol, 208 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3'-amino-4-methylbiphenyl.

Applications in Drug Development and Materials Science

The ability to introduce a substituted aminophenyl group into a molecule makes 3-aminophenylboronic acid hydrochloride a valuable reagent in drug discovery. The resulting aminobiphenyl scaffolds are present in a variety of biologically active compounds, including enzyme inhibitors and receptor antagonists. The amino group provides a handle for further chemical modifications, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

In materials science, the incorporation of aminobiphenyl units can influence the electronic and photophysical properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and conductive polymers.

Application of (m-Aminophenyl)metaboric Acid Hydrochloride in Glucose Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(m-Aminophenyl)metaboric acid hydrochloride, a derivative of phenylboronic acid, has emerged as a significant molecular recognition element in the development of non-enzymatic glucose sensors. Its ability to reversibly bind with cis-diol-containing molecules like glucose forms the basis of various detection platforms, offering a stable and cost-effective alternative to traditional enzyme-based sensors.[1][2] This document provides a detailed overview of its application, including key performance data, experimental protocols, and the underlying signaling mechanisms.

Principle of Detection

The core principle behind the use of (m-Aminophenyl)metaboric acid in glucose sensing lies in the reversible formation of a cyclic boronate ester with the 1,2- or 1,3-diol groups of glucose.[3][4] This binding event can be transduced into a measurable signal through various methods, primarily electrochemical and optical techniques. The "m-amino" (meta-amino) group in the phenyl ring serves as a versatile handle for immobilization onto sensor surfaces or for tuning the electronic properties of the molecule.

Applications in Glucose Sensing

This compound and its derivatives have been successfully integrated into several types of glucose sensors:

  • Electrochemical Sensors: These sensors typically involve the immobilization of (m-Aminophenyl)metaboric acid onto an electrode surface.[5][6] The binding of glucose alters the electrochemical properties of the electrode, which can be measured using techniques like Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV).[5][6] These sensors are known for their high sensitivity and wide detection ranges.

  • Fluorescent Sensors: In this approach, the boronic acid moiety is often coupled with a fluorophore.[3][4][7] The interaction with glucose modulates the fluorescence intensity of the dye, providing an optical readout.[4] These sensors are particularly useful for continuous monitoring and imaging applications.[3][7]

  • Hydrogel-Based Sensors: (m-Aminophenyl)metaboric acid can be incorporated into hydrogel matrices. The binding of glucose causes changes in the hydrogel's volume due to osmotic pressure shifts, which can be detected optically.[8]

Quantitative Sensor Performance

The performance of glucose sensors utilizing (m-Aminophenyl)metaboric acid derivatives varies depending on the sensor design and detection method. The following table summarizes key quantitative data from various studies.

Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeResponse TimeReference
Electrochemical Impedance SensorGlucose8.53 x 10⁻⁹ MNot specified4.0 ± 0.6 s[5][6][9]
Conducting Polymer-Based SensorGlucose0.49 µM0.9 - 9.1 µMNot specifiedA disposable sandwich-type electrochemical sensor for selective detection of glucose was established.[10]
Diboronic Acid Fluorescent ProbeGlucose1.37 µM48.8 µM - 12.5 mM~5 minutesThe B-H plots of Mc-CDBA and Ca-CDBA showed a good linear relationship in the range of glucose concentration from 48.8 μM to 12.5 mM (R2 = 0.996) and 24.4 μM to 12.5 mM (R2 = 0.997), respectively, which indicates that the probes could sensitively quantify glucose in complex media.[11]
Amperometric Graphene ElectrodeGlucose0.023 µM0.03 - 4.5 mM< 5 s[10]

Experimental Protocols

Protocol 1: Fabrication of an Electrochemical Impedance Sensor

This protocol describes the one-step functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for glucose detection.[5][6]

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • 3-Aminophenylboronic acid

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide solution

  • Glucose standards

  • Electrochemical workstation (for Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)

Procedure:

  • Electrode Cleaning: Clean the SPCE by cycling the potential in a suitable electrolyte solution (e.g., 0.1 M H₂SO₄) until a stable cyclic voltammogram is obtained. Rinse with deionized water and dry under a stream of nitrogen.

  • Electropolymerization: Prepare a solution of 3-aminophenylboronic acid in a suitable buffer (e.g., PBS). Immerse the cleaned SPCE into this solution and perform electropolymerization by cycling the potential in a range of -0.2 V to 1.0 V for a set number of cycles. This will form a poly(aminophenylboronic acid) film on the electrode surface.

  • Characterization:

    • Confirm the functionalization by running Cyclic Voltammetry in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻). A decrease in the peak currents compared to the bare electrode indicates successful surface modification.[5][6]

    • Use Scanning Electron Microscopy (SEM) to visualize the morphology of the polymer film on the electrode surface.[5][6]

  • Glucose Detection:

    • Perform Electrochemical Impedance Spectroscopy (EIS) measurements in the redox probe solution with the functionalized electrode.

    • Add aliquots of glucose standard solutions to the electrochemical cell and record the EIS spectra after each addition. The change in charge transfer resistance (Rct) will be proportional to the glucose concentration.

Protocol 2: Synthesis of a Fluorescent Diboronic Acid Probe

This protocol outlines a general synthetic route for a diboronic acid-based fluorescent glucose probe, inspired by anthracene-based derivatives.[3][4][7]

Materials:

  • Anthracene derivative (e.g., 9,10-bis(bromomethyl)anthracene)

  • (m-Aminomethylphenyl)boronic acid derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the anthracene derivative and the (m-aminomethylphenyl)boronic acid derivative in DMF.

  • Base Addition: Add DIPEA to the reaction mixture.

  • Reaction Conditions: Degas the mixture and purge with nitrogen. Stir the reaction at a specified temperature (e.g., 50 °C) for a set duration (e.g., 12 hours) under a nitrogen atmosphere.[4]

  • Workup and Purification:

    • After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final fluorescent diboronic acid probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques like LC-MS and NMR spectroscopy.[4]

Signaling Pathways and Experimental Workflows

Glucose_Binding_Mechanism cluster_0 Glucose Sensing Principle BoronicAcid (m-Aminophenyl)metaboric Acid BoronateEster Cyclic Boronate Ester BoronicAcid->BoronateEster Reversible Binding Glucose Glucose (cis-diol) Glucose->BoronateEster

Caption: Reversible binding of glucose to (m-Aminophenyl)metaboric acid.

Electrochemical_Sensing_Workflow cluster_1 Electrochemical Sensor Workflow Start Start: Bare Electrode Functionalization Electrode Functionalization with (m-Aminophenyl)metaboric Acid Start->Functionalization GlucoseBinding Glucose Binding to Boronic Acid Functionalization->GlucoseBinding ImpedanceChange Change in Electrochemical Impedance GlucoseBinding->ImpedanceChange Detection Signal Detection (EIS) ImpedanceChange->Detection End End: Glucose Concentration Detection->End

Caption: Workflow for electrochemical glucose detection.

Fluorescent_Sensing_Pathway cluster_2 Fluorescent Sensor Signaling Pathway Probe Fluorescent Boronic Acid Probe Complex Probe-Glucose Complex Probe->Complex Glucose Glucose Glucose->Complex FluorescenceChange Modulation of Fluorescence (Quenching or Enhancement) Complex->FluorescenceChange Signal Optical Signal Readout FluorescenceChange->Signal

Caption: Signaling pathway for fluorescent glucose sensing.

Conclusion

This compound is a versatile and promising recognition element for the development of next-generation glucose sensors. Its stability, cost-effectiveness, and adaptability to various sensing platforms make it a compelling alternative to traditional enzymatic methods. Further research and development in this area, particularly focusing on improving selectivity and in-vivo stability, will be crucial for its translation into clinical and point-of-care applications.

References

Application Note: HPLC Analysis of Amines Following Pre-Column Derivatization with 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the derivatization of primary and secondary amines with 3-aminophenylboronic acid (3-APB) for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Since many aliphatic amines lack a significant chromophore, direct detection at low concentrations is challenging. This method utilizes the diazotization of the amino group on 3-APB to form a reactive diazonium salt. This intermediate then couples with primary and secondary amines to yield a stable azo-boronic acid derivative. The resulting molecule possesses a strong chromophore, enabling sensitive detection by HPLC. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals for the derivatization and quantification of amines.

Introduction

The quantitative analysis of amines is a critical aspect of various scientific disciplines, including pharmaceutical analysis, environmental monitoring, and food chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. However, a significant challenge in the HPLC analysis of many aliphatic amines is their lack of a suitable chromophore, which limits their detectability using standard UV-Vis detectors.

To overcome this limitation, pre-column derivatization is a widely employed strategy.[1] This process involves a chemical reaction that converts the analyte into a derivative with enhanced detection properties. This application note details a proposed method for the derivatization of primary and secondary amines using 3-aminophenylboronic acid. The protocol is based on the well-established chemistry of diazotization and azo coupling.[2][] The aromatic amine group of 3-APB is converted into a diazonium salt, which then reacts with the target amine to form a highly conjugated azo derivative. This derivative can be readily detected by UV-Vis spectrophotometry, significantly improving the sensitivity of the analysis. The presence of the boronic acid moiety may also offer unique chromatographic interactions and potential for selective extraction or detection in future applications.[4]

Chemical Principle

The derivatization process occurs in two main steps:

  • Diazotization of 3-Aminophenylboronic Acid: In the presence of a cold, acidic solution of sodium nitrite, the primary aromatic amino group of 3-aminophenylboronic acid is converted into a diazonium salt.[5] This reaction creates a highly reactive electrophile.

  • Azo Coupling: The diazonium salt of 3-APB is then introduced to the amine sample. The diazonium ion couples with primary or secondary aliphatic or aromatic amines to form a stable azo compound.[6] This reaction results in a derivative with a strong chromophore, suitable for UV-Vis detection.

Derivatization of an Amine with 3-Aminophenylboronic Acid cluster_0 Diazotization cluster_1 Azo Coupling 3-APB 3-Aminophenylboronic Acid Diazonium_Salt 3-APB Diazonium Salt 3-APB->Diazonium_Salt NaNO2, HCl (0-5 °C) Azo_Derivative Azo-Boronic Acid Derivative Diazonium_Salt->Azo_Derivative Coupling Reaction Amine Primary/Secondary Amine (R-NHR') Amine->Azo_Derivative

Figure 1: Chemical Reaction Pathway

Experimental Protocols

3.1. Materials and Reagents

  • Amine standards (e.g., methylamine, diethylamine, aniline)

  • 3-Aminophenylboronic acid (3-APB), 98% or higher purity

  • Sodium nitrite (NaNO₂), analytical grade

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium bicarbonate (NaHCO₃), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or deionized

  • 0.45 µm syringe filters

3.2. Preparation of Solutions

  • Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a 1:1 (v/v) mixture of methanol and water. Store at 4°C.

  • 3-Aminophenylboronic Acid Solution (10 mg/mL): Dissolve 50 mg of 3-APB in 5 mL of 0.1 M HCl. Prepare this solution fresh daily.

  • Sodium Nitrite Solution (5% w/v): Dissolve 0.5 g of NaNO₂ in 10 mL of deionized water. Prepare this solution fresh and keep on ice.

  • Sodium Bicarbonate Solution (1 M): Dissolve 8.4 g of NaHCO₃ in 100 mL of deionized water.

3.3. Derivatization Protocol

This protocol is a proposed method and may require optimization for specific amines and sample matrices.

  • Diazotization of 3-APB:

    • In a 2 mL microcentrifuge tube, add 200 µL of the 10 mg/mL 3-APB solution.

    • Place the tube in an ice bath and allow it to cool for 5 minutes.

    • Slowly add 100 µL of the chilled 5% sodium nitrite solution dropwise while vortexing.

    • Keep the reaction mixture on ice for 15 minutes to ensure the complete formation of the diazonium salt.

  • Azo Coupling Reaction:

    • In a separate 2 mL microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.

    • Add 200 µL of the 1 M sodium bicarbonate solution to make the solution basic.

    • Slowly add 100 µL of the freshly prepared 3-APB diazonium salt solution to the amine solution while vortexing.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Sample Preparation for HPLC:

    • Neutralize the reaction mixture by adding 50 µL of 1 M HCl.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

    • Inject 10-20 µL of the filtered solution into the HPLC system.

Experimental Workflow cluster_prep Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_amine Prepare Amine Standard/Sample coupling Azo Coupling with Amine (Room Temp, 30 min) prep_amine->coupling prep_apb Prepare 3-APB Solution diazotization Diazotization of 3-APB (0-5 °C, 15 min) prep_apb->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization prep_bicarb Prepare Sodium Bicarbonate prep_bicarb->coupling diazotization->coupling neutralize Neutralization with HCl coupling->neutralize filter Syringe Filtration (0.45 µm) neutralize->filter hplc HPLC-UV Analysis filter->hplc

Figure 2: Experimental Workflow Diagram

3.4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-Vis at 350 nm (This wavelength should be optimized based on the UV-Vis spectrum of the specific amine derivative)

  • Injection Volume: 10 µL

Data Presentation

The following table presents hypothetical quantitative data for the analysis of three different amines using the proposed derivatization and HPLC method. This data is for illustrative purposes and actual results may vary.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²) (0.1 - 10 µg/mL)
Methylamine5.80.050.150.9992
Diethylamine8.20.040.120.9995
Aniline12.50.020.060.9998

Table 1: Hypothetical Quantitative Data for Derivatized Amines.

Troubleshooting

  • Low Derivatization Yield: Ensure the sodium nitrite solution is fresh and the diazotization reaction is kept at 0-5°C. The diazonium salt is unstable at higher temperatures.

  • Multiple Peaks for a Single Analyte: This may indicate an incomplete reaction or degradation of the derivative. Optimize the reaction time and temperature. Ensure prompt analysis after derivatization.

  • Broad or Tailing Peaks: The boronic acid moiety can interact with free silanols on the silica-based column. Using a column with end-capping or a mobile phase with a competitive agent can mitigate this. The use of a Primesep P column, which has a cation-exchange fragment, could also be explored for improved peak shape.[7]

Conclusion

The proposed pre-column derivatization method using 3-aminophenylboronic acid offers a promising approach for the sensitive HPLC-UV analysis of primary and secondary amines. The diazotization and azo coupling reactions are well-established and can be adapted for a variety of amine analytes. The resulting azo-boronic acid derivatives are expected to have strong UV absorbance, enabling low detection limits. While this application note provides a detailed starting protocol, optimization of the reaction and chromatographic conditions is recommended for specific applications to achieve the best performance.

References

Application Notes and Protocols: Synthesis and Polymerization of Boronate-Functionalized Monomers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a boronate-functionalized monomer, N-(3-boronophenyl)methacrylamide, derived from (m-Aminophenyl)metaboric acid hydrochloride. It further outlines a method for the subsequent polymerization of this monomer to create functional polymers with potential applications in drug delivery. These boronic acid-containing polymers are of significant interest due to their ability to respond to pH changes and interact with diol-containing molecules, such as sugars, making them "smart" materials for targeted therapeutic release.[1][2]

Introduction

Boronic acid-functionalized polymers have emerged as a versatile class of materials in the biomedical field, particularly in the development of drug delivery systems.[3] The inherent pH-responsive nature of the boronic acid group, coupled with its ability to form reversible covalent bonds with 1,2- and 1,3-diols, allows for the design of intelligent materials that can release therapeutic payloads in specific physiological environments.[4] For instance, the acidic tumor microenvironment or the high glucose levels in diabetic patients can act as triggers for drug release from these polymer matrices.

This compound serves as a readily available starting material for the synthesis of polymerizable monomers. By functionalizing the amino group with a polymerizable moiety, such as a methacrylamide group, a versatile monomer is created that can be incorporated into various polymer architectures. This application note details the synthesis of N-(3-boronophenyl)methacrylamide and its subsequent polymerization, providing researchers with a foundational protocol for developing novel boronate-functionalized materials for advanced drug delivery applications.

Experimental Protocols

Part 1: Synthesis of N-(3-boronophenyl)methacrylamide

This protocol describes the N-acylation of this compound with methacryloyl chloride to yield the desired boronate-functionalized monomer.[5]

Materials:

  • This compound (or 3-Aminophenylboronic acid hemisulfate)

  • Methacryloyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydroquinone (as an inhibitor)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension while stirring.

  • In a separate flask, dissolve methacryloyl chloride (1.1 eq) in anhydrous DCM.

  • Add the methacryloyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of hydroquinone to inhibit polymerization.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-(3-boronophenyl)methacrylamide as a solid.

Part 2: Free Radical Polymerization of N-(3-boronophenyl)methacrylamide

This protocol outlines the synthesis of a homopolymer from the boronate-functionalized monomer using a free radical initiator.

Materials:

  • N-(3-boronophenyl)methacrylamide

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 4,4′-Azobis(4-cyanovaleric acid) (ACVA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Methanol or Diethyl ether (for precipitation)

Procedure:

  • Dissolve N-(3-boronophenyl)methacrylamide (1.0 eq) and AIBN (0.01-0.02 eq) in anhydrous DMF in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • After the polymerization period, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent such as methanol or diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis and Polymerization

ParameterValueMethod of Determination
Monomer Synthesis
Typical Yield75-90%Gravimetric analysis after purification
Purity>95%¹H NMR, ¹³C NMR Spectroscopy
Polymerization
Monomer Conversion>90%¹H NMR Spectroscopy
Number-Average Molecular Weight (Mₙ)10,000 - 50,000 g/mol (variable)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5 (for free radical)Gel Permeation Chromatography (GPC)

Note: Specific characterization data such as NMR chemical shifts will vary depending on the exact structure and solvent used. Researchers should perform their own characterization for verification.

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start (m-Aminophenyl)metaboric acid HCl reagents Methacryloyl Chloride, Triethylamine, DCM reaction N-Acylation Reaction (0°C to RT, 4-6h) start->reaction reagents->reaction workup Aqueous Workup & Purification reaction->workup monomer N-(3-boronophenyl)methacrylamide workup->monomer initiator AIBN, DMF polymerization Free Radical Polymerization (70-80°C, 12-24h) monomer->polymerization initiator->polymerization precipitation Precipitation & Drying polymerization->precipitation polymer Boronate-Functionalized Polymer precipitation->polymer

Caption: Experimental workflow for the synthesis of N-(3-boronophenyl)methacrylamide and its subsequent free radical polymerization.

Drug_Delivery_Pathway cluster_system Drug Delivery System cluster_environment Physiological Environment cluster_release Release Mechanism polymer_drug Polymer-Drug Conjugate Boronate-functionalized polymer encapsulating a therapeutic agent stimulus Stimulus (e.g., Acidic pH in Tumor Microenvironment) polymer_drug->stimulus hydrolysis Hydrolysis of Boronate Ester Linkages stimulus->hydrolysis release Drug Release hydrolysis->release

Caption: Proposed signaling pathway for pH-triggered drug release from a boronate-functionalized polymer carrier.

References

Application Notes: (m-Aminophenyl)metaboric acid hydrochloride as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(m-Aminophenyl)metaboric acid hydrochloride, also known as 3-aminophenylboronic acid hydrochloride, is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a nucleophilic amino group and a versatile boronic acid moiety, allows for sequential or orthogonal functionalization, making it an ideal scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in two of its most common and powerful applications: palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation. These reactions are fundamental in the synthesis of biaryl compounds and amides, which are prevalent motifs in a vast array of pharmaceuticals, including kinase and PARP inhibitors.[1][2]

Key Applications

The dual reactivity of (m-aminophenyl)metaboric acid allows for its strategic incorporation into synthetic routes. The boronic acid group is a venerable partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3] Concurrently, the amino group can serve as a nucleophile in amide bond formation, a critical reaction in the synthesis of peptides and numerous drug candidates.[4][5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3] (m-Aminophenyl)metaboric acid is an excellent substrate for this reaction, allowing for the synthesis of 3-amino-substituted biaryl compounds. These structures are key intermediates in the development of various therapeutic agents.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_process Process cluster_workup Work-up & Purification cluster_product Product A (m-Aminophenyl)metaboric acid hydrochloride Reaction Heating (e.g., 80°C) A->Reaction B Aryl/Heteroaryl Halide (e.g., 2-Bromopyridine) B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DME/Water) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-biaryl Compound Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Amide Bond Formation

The amino group of (m-aminophenyl)metaboric acid can be readily acylated to form amide bonds. This reaction is pivotal in extending the molecular framework and introducing functionalities that can modulate the biological activity of the target molecule. The reaction can be performed either through an activated carboxylic acid derivative (e.g., an acyl chloride) under Schotten-Baumann conditions or by using modern coupling reagents that facilitate the reaction directly from a carboxylic acid.[5][6]

Diagram of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_process Process cluster_workup Work-up & Purification cluster_product Product A (m-Aminophenyl)metaboric acid hydrochloride Reaction Stirring at 0°C to Room Temp. A->Reaction B Carboxylic Acid Derivative (e.g., Acyl Chloride) B->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-(3-boronophenyl)amide Compound Purification->Product

Caption: Workflow for amide bond formation.

Quantitative Data from Representative Reactions

The following tables summarize quantitative data for representative Suzuki-Miyaura and amide coupling reactions using 3-aminophenylboronic acid or its derivatives.

Table 1: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with 2-Bromopyridine [1]

ParameterValue
Reactants
3-Aminophenylboronic acid3.2 mmol
2-Bromopyridine3.2 mmol
Catalyst
Pd(PPh₃)₄0.32 mmol (10 mol%)
Base
K₂CO₃ (anhydrous)6.3 mmol
Solvent System
1,2-Dimethoxyethane (DME)50 mL
Water0.66 mL
Reaction Conditions
Temperature80 °C
AtmosphereArgon
DurationOvernight
Product
3-(2-Pyridyl)aniline
Yield 42%
Purity/Analytical Data LC-MS: tR = 1.46 min; m/z = 171.2 [M+H]⁺

Table 2: Amide Coupling of an Amine with 4-Nitrobenzoyl Chloride (Representative Protocol) [6]

ParameterValue
Reactants
Amine (e.g., 2-(3-chlorophenyl)ethan-1-amine)1.0 mmol
4-Nitrobenzoyl chloride1.0 mmol
Base
Triethylamine1.2 mmol
Solvent
Dichloromethane (DCM)30 mL
Reaction Conditions
TemperatureRoom Temperature
Duration30 minutes
Product
N-(3-chlorophenethyl)-4-nitrobenzamide
Yield Not specified, but reaction confirmed by TLC
Purity/Analytical Data Characterized by ¹H NMR, ¹³C NMR, UV, and MS

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Pyridyl)aniline via Suzuki-Miyaura Coupling[1]

Materials:

  • 3-Aminophenylboronic acid (or its hydrochloride/hemisulfate salt, with appropriate base adjustment)

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a reaction flask, add 2-bromopyridine (0.5 g, 3.2 mmol), 3-aminophenylboronic acid (0.49 g, 3.2 mmol), anhydrous K₂CO₃ (0.87 g, 6.3 mmol), and Pd(PPh₃)₄ (0.36 g, 0.32 mmol).

  • Add 1,2-dimethoxyethane (50 mL) and water (0.66 mL) to the flask.

  • Purge the suspension with argon for 10-15 minutes.

  • Heat the reaction mixture to 80 °C under an argon atmosphere and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Separate the organic and aqueous phases. Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane-EtOAc as the eluent to obtain 3-(2-pyridyl)aniline.[1]

Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)[5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., 4-nitrobenzoyl chloride) (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the tertiary amine base (2.1-2.5 equivalents to neutralize the hydrochloride and the HCl byproduct) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.05 equivalents) in the anhydrous solvent.

  • Add the solution of the acyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.[5][6]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to readily participate in both Suzuki-Miyaura cross-coupling and amide bond formation allows for the efficient construction of diverse molecular scaffolds. The protocols provided herein offer robust starting points for the application of this reagent in the synthesis of novel compounds for biological evaluation.

References

Application Notes and Protocols for Heck Coupling Reactions with 3-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2][3] This reaction is highly valued for its ability to form carbon-carbon bonds with significant functional group tolerance.[1] A notable variation, often termed the oxidative Heck reaction, utilizes arylboronic acids as the coupling partner in place of aryl halides.[4][5][6] This approach is considered more environmentally benign as it can avoid the generation of halide waste.[6]

3-Aminophenylboronic acid hydrochloride is a versatile bifunctional reagent used in a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[7] Its presence provides a scaffold for further functionalization, making it a valuable building block in the synthesis of pharmaceuticals and complex organic materials.[4][8] These application notes provide a detailed experimental setup for the Heck coupling reaction utilizing 3-aminophenylboronic acid hydrochloride.

Reaction Principle and Catalytic Cycle: The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] In the case of arylboronic acids, the cycle is initiated by the formation of an arylpalladium(II) intermediate. This is followed by coordination and insertion of the alkene, β-hydride elimination to release the product, and regeneration of the active catalyst.[1][2] An oxidant or additive is often required when starting with arylboronic acids.[4][5]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle (with Arylboronic Acid) pd0 Pd(0) Catalyst pdII_aryl Ar-Pd(II)-X Complex pd0->pdII_aryl Transmetalation (with Ar-B(OH)₂) pdII_alkene Alkene-Pd(II) Complex pdII_aryl->pdII_alkene Alkene Coordination pdII_inserted Migratory Insertion Product pdII_alkene->pdII_inserted Migratory Insertion pdII_H H-Pd(II)-X Complex pdII_inserted->pdII_H β-Hydride Elimination Product Out Product Coupled Product pdII_H->pd0 Reductive Elimination (Base) ArBOH2 3-Aminophenyl- boronic Acid Alkene Alkene Base Base

Caption: Catalytic cycle for the Heck reaction using an arylboronic acid.

Experimental Protocol: Heck Coupling of 3-Aminophenylboronic Acid Hydrochloride with n-Butyl Acrylate

This protocol details a representative procedure for the palladium-catalyzed Heck coupling of 3-aminophenylboronic acid hydrochloride with n-butyl acrylate. The conditions are adapted from general procedures for Heck reactions involving arylboronic acids.[4][5][9]

1. Materials and Reagents:

  • Substrates:

    • 3-Aminophenylboronic acid hydrochloride

    • n-Butyl acrylate

  • Catalyst:

    • Palladium(II) acetate (Pd(OAc)₂)

  • Additive/Oxidant:

    • N-Bromosuccinimide (NBS)

  • Solvent:

    • Toluene, anhydrous

  • Base (for workup):

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying Agent:

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification:

    • Silica gel for column chromatography

    • Eluent: Hexanes/Ethyl Acetate mixture

  • Equipment:

    • Round-bottom flask (50 mL)

    • Magnetic stir bar

    • Condenser

    • Nitrogen or Argon gas inlet

    • Heating mantle or oil bath

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

2. Safety Precautions:

  • 3-Aminophenylboronic acid hydrochloride: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Palladium(II) acetate: Handle with care as palladium compounds can be toxic.

  • N-Bromosuccinimide: Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Toluene: Flammable and toxic. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

3. Reaction Setup and Procedure:

The following workflow outlines the key steps from reaction setup to product isolation.

Experimental_Workflow setup 1. Reaction Setup reagents 2. Add Reagents - 3-Aminophenylboronic acid HCl - n-Butyl acrylate - Pd(OAc)₂ - NBS - Toluene setup->reagents Inert atmosphere reaction 3. Reaction - Stir at 25°C - 12 hours under N₂ reagents->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring Periodic sampling workup 5. Aqueous Workup - Quench with NaHCO₃ - Extract with Ethyl Acetate monitoring->workup Upon completion purify 6. Purification - Dry with MgSO₄ - Concentrate - Column Chromatography workup->purify product 7. Final Product (Butyl (E)-3-(3-aminophenyl)acrylate) purify->product

Caption: General experimental workflow for the Heck coupling reaction.

Step-by-Step Method:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid hydrochloride (1.0 mmol, 1 equiv.).

  • Reagent Addition: Sequentially add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), N-bromosuccinimide (NBS) (0.3 mmol, 30 mol%), and anhydrous toluene (10 mL).[4]

  • Alkene Addition: Add n-butyl acrylate (1.0 mmol, 1 equiv.) to the stirring mixture.

  • Reaction Conditions: Seal the flask and stir the mixture at room temperature (25 °C) for 12 hours under an inert atmosphere (Nitrogen or Argon).[4][5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to afford the pure product, Butyl (E)-3-(3-aminophenyl)acrylate.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Heck reaction is highly dependent on parameters such as the catalyst, solvent, additives, and temperature. The following table summarizes representative conditions for the Heck coupling of an arylboronic acid with an alkene, based on literature precedents.[4][5] This serves as a guide for optimizing the specific reaction with 3-aminophenylboronic acid hydrochloride.

EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)NoneToluene2512< 5
2Pd(OAc)₂ (5)NBS (30)Toluene2512~75-85
3Pd(OAc)₂ (5)NBS (30)DMF2512~60-70
4Pd(OAc)₂ (5)CuBr (30)Toluene2512~40-50
5PdCl₂(PPh₃)₂ (5)NBS (30)Toluene608~70-80

Table based on optimized conditions for similar reactions reported in the literature.[4][5] Yields are illustrative and may vary for the specific substrates.

Conclusion: This document provides a comprehensive protocol for the Heck coupling of 3-aminophenylboronic acid hydrochloride. The reaction offers a reliable method for synthesizing substituted alkenes, which are important intermediates in drug development and materials science.[8] The provided workflow, catalytic cycle, and optimization data serve as a robust starting point for researchers employing this valuable transformation. Careful adherence to the safety protocols is essential for the successful and safe execution of this experiment.

References

Application Notes: Utilizing 3-Aminophenylboronic Acid Hydrochloride for Covalent Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminophenylboronic acid (APBA) provides a powerful and versatile method for the immobilization of proteins, particularly glycoproteins. The core principle of this technique lies in the specific and reversible covalent interaction between the boronic acid moiety and cis-diol groups present on the carbohydrate chains of glycoproteins.[1][2] This reaction forms a stable five- or six-membered cyclic ester, effectively tethering the protein to a surface or matrix functionalized with APBA.[1][3] The bond formation is typically favored under neutral to alkaline pH conditions, while dissociation and subsequent elution of the bound protein can be triggered by lowering the pH to an acidic range or by introducing a competing diol-containing molecule like sorbitol.[4][5] This pH-dependent reversibility allows for controlled protein capture and release.

The primary advantage of using APBA is its ability to facilitate oriented immobilization, especially for antibodies. Since the carbohydrate moieties are predominantly located in the Fc (Fragment, crystallizable) region of an antibody, APBA-functionalized surfaces can bind antibodies in a uniform, "end-on" orientation.[4] This leaves the antigen-binding sites (Fab region) fully exposed and accessible, significantly enhancing the sensitivity and performance of immunoassays and biosensors compared to random immobilization methods like physical adsorption or standard amine coupling.[4][6]

Key Applications

  • Biosensor Development: APBA is widely used to modify electrode surfaces (e.g., gold, glassy carbon) for the fabrication of electrochemical biosensors. Immobilized enzymes (like horseradish peroxidase or glucose oxidase) and antibodies on these surfaces enable the sensitive detection of various analytes, from hydrogen peroxide to specific antigens.[1][7]

  • Protein and Glycopeptide Enrichment: APBA-functionalized materials, such as magnetic beads or monolithic columns, are highly effective for selectively capturing and enriching glycoproteins or glycopeptides from complex biological samples like cell lysates or serum.[1][8] This is a crucial sample preparation step for downstream analysis techniques, including mass spectrometry (e.g., MALDI-TOF-MS).[8][9]

  • Affinity Chromatography: Immobilized APBA serves as an affinity ligand for the chromatographic separation and purification of cis-diol-containing molecules, including glycoproteins, nucleotides, and ribonucleosides.[5]

  • Targeted Drug Delivery and Diagnostics: Nanoparticles functionalized with APBA can be used to target glycosylated proteins or cell surface glycans, opening avenues for targeted therapeutic delivery and diagnostic applications.[10][11]

Data Presentation

Quantitative analysis of protein immobilization is critical for evaluating the efficiency and capacity of a given support material. The data below, compiled from various studies, highlights the performance of different APBA-based immobilization platforms.

Support Material / MethodTarget Protein / LigandImmobilization Capacity / EfficiencyReference
Aniline-linked APBA on QCM ChipAntibody408.1 ng/cm²[6]
Fe₃O₄/ZIF-8/APBA NanoparticlesBovine Serum Albumin (BSA)1017.0 mg/g[12]
Poly(acrylic acid)-grafted Bacterial CelluloseRecombinant Human Osteopontin97%[12]
APBA-Functionalized Magnetic BeadsGlycoproteins (e.g., RNase B)Effective separation for MALDI-TOF-MS[8]

Experimental Protocols & Visualizations

Protocol 1: Immobilization of Glycoproteins on Magnetic Beads for Enrichment

This protocol details the procedure for functionalizing carboxyl-terminated magnetic beads with 3-aminophenylboronic acid for the selective capture of glycoproteins from a complex mixture. This method is adapted from procedures used for sample preparation prior to mass spectrometry analysis.[8]

Materials:

  • Carboxylic acid-terminated magnetic beads

  • 3-Aminophenylboronic acid hydrochloride (APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Washing Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Binding/Incubation Buffer: 0.2 M Ammonium Acetate, pH 8.8[5]

  • Elution Buffer: 0.1 M Formic Acid or 0.2 M Sorbitol in Binding Buffer[5]

  • Protein sample containing glycoproteins

  • Magnetic separator

Procedure:

  • Bead Activation: a. Resuspend magnetic beads in Activation Buffer. b. Add EDC and NHS to the bead suspension to activate the carboxyl groups. c. Incubate for 15-30 minutes at room temperature with gentle mixing. d. Place the tube on a magnetic separator, discard the supernatant, and wash the beads twice with Activation Buffer.

  • APBA Coupling: a. Dissolve APBA in Coupling Buffer. b. Resuspend the activated beads in the APBA solution. c. Incubate for 2-4 hours at room temperature with gentle rotation to facilitate the amide bond formation between the activated carboxyl groups and the amine group of APBA. d. Magnetically separate the beads and wash them thoroughly with PBST to remove any unreacted APBA.

  • Glycoprotein Binding: a. Resuspend the APBA-functionalized beads in Binding Buffer. b. Add the protein sample to the bead suspension. The sample should be buffer-exchanged into the Binding Buffer or diluted 1:1 with it.[5] c. Incubate for 1-2 hours at room temperature with gentle rotation to allow the boronic acid to bind to the cis-diols of the glycoproteins.

  • Washing: a. After incubation, separate the beads using the magnetic separator and collect the supernatant (this contains non-glycoproteins). b. Wash the beads three to five times with Binding Buffer to remove non-specifically bound proteins.

  • Elution: a. Resuspend the beads in Elution Buffer. b. Incubate for 10-15 minutes at room temperature to dissociate the boronate ester complex. c. Magnetically separate the beads and collect the supernatant, which now contains the enriched glycoproteins. The sample is ready for downstream analysis (e.g., SDS-PAGE, MALDI-TOF-MS).

G cluster_0 Bead Functionalization cluster_1 Glycoprotein Capture & Elution beads Carboxylated Magnetic Beads activated_beads Activated Beads (EDC/NHS) beads->activated_beads Activation apba_beads APBA-Functionalized Beads activated_beads->apba_beads APBA Coupling incubation Incubation apba_beads->incubation Add to Sample protein_sample Protein Sample protein_sample->incubation washing Washing incubation->washing Remove Unbound elution Elution washing->elution Add Acidic Buffer analysis Downstream Analysis (MS) elution->analysis

Workflow for glycoprotein enrichment using APBA-magnetic beads.
Protocol 2: Surface Functionalization of a Gold Electrode for Biosensing

This protocol describes a general method for modifying a gold electrode surface with 3-aminophenylboronic acid to create a biosensor for oriented antibody immobilization. The method utilizes a self-assembled monolayer (SAM) of a carboxyl-terminated thiol, followed by APBA coupling.

Materials:

  • Gold electrode (e.g., QCM crystal, SPR chip)

  • Piranha solution (H₂SO₄:H₂O₂ mixture - EXTREME CAUTION REQUIRED ) or Argon plasma cleaner

  • Ethanol, deionized water

  • 11-Mercaptoundecanoic acid (MUA)

  • 3-Aminophenylboronic acid hydrochloride (APBA)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Glycoprotein (e.g., antibody) solution for immobilization

  • Blocking solution (e.g., Bovine Serum Albumin or ethanolamine)

Procedure:

  • Electrode Cleaning: a. Thoroughly clean the gold surface to ensure a pristine layer for SAM formation. This can be done by immersion in Piranha solution for 1-2 minutes followed by extensive rinsing with deionized water and ethanol, or by treatment with an Argon plasma cleaner. b. Dry the electrode under a stream of nitrogen.

  • SAM Formation: a. Prepare a solution of MUA in ethanol (e.g., 1-10 mM). b. Immerse the clean gold electrode in the MUA solution and incubate for 12-24 hours at room temperature to allow the formation of a dense, self-assembled monolayer. c. Rinse the electrode thoroughly with ethanol and deionized water to remove non-chemisorbed MUA.

  • Surface Activation and APBA Coupling: a. Immerse the MUA-modified electrode in Activation Buffer containing EDC and NHS for 30 minutes to activate the terminal carboxyl groups of the SAM. b. Rinse briefly with deionized water. c. Immediately immerse the activated electrode in a solution of APBA in Coupling Buffer. d. Incubate for 1-2 hours at room temperature. e. Rinse with Coupling Buffer and deionized water to remove excess reagents.

  • Protein Immobilization: a. Apply the antibody or other glycoprotein solution (in a buffer of pH ~8.5) to the APBA-functionalized surface. b. Incubate for 1 hour at room temperature in a humid chamber to prevent evaporation. c. The boronic acid groups will react with the carbohydrate moieties on the protein's Fc region, leading to oriented immobilization.

  • Blocking and Stabilization: a. Rinse the surface to remove unbound protein. b. Immerse the electrode in a blocking solution (e.g., 1% BSA or 1 M ethanolamine) to block any remaining active sites and prevent non-specific binding of future analytes. c. The biosensor is now ready for analyte detection experiments.

Principle and workflow for APBA-based biosensor fabrication.

References

Application Notes and Protocols: Preparation of Boronic Acid Ester Starting Materials from their Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acid esters are critical building blocks in modern organic synthesis, particularly in the realm of drug discovery and development, where they serve as key intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling. While boronic acids are commonly used, their corresponding hydrochloride salts often present a challenge for direct esterification due to the presence of the salt and potential for side reactions. This document provides a detailed application note and protocol for the efficient preparation of boronic acid pinacol esters directly from their hydrochloride salt precursors. The featured protocol offers a straightforward and high-yielding method, facilitating the seamless incorporation of these valuable motifs into synthetic workflows.

Introduction

Boronic acids and their ester derivatives are indispensable tools in contemporary medicinal chemistry and process development. Their utility stems from their versatility in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. However, boronic acids bearing basic functional groups, such as amino moieties, are often isolated and stored as hydrochloride salts to improve their stability and handling. The direct conversion of these salts to their corresponding boronic esters can be non-trivial. Standard esterification conditions may be incompatible with the acidic nature of the salt, leading to low yields or the need for multi-step procedures involving neutralization and subsequent esterification.

This application note details a robust and efficient one-pot protocol for the synthesis of boronic acid pinacol esters from their hydrochloride salts. The method utilizes anhydrous magnesium sulfate to facilitate a smooth and high-yielding transformation.

Signaling Pathways and Logical Relationships

The conversion of a boronic acid hydrochloride salt to its corresponding pinacol ester involves a direct esterification reaction. The logical workflow for this process is outlined below.

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Boronic Acid\nHydrochloride Salt Boronic Acid Hydrochloride Salt ReactionVessel Reaction in Anhydrous Solvent Boronic Acid\nHydrochloride Salt->ReactionVessel Pinacol Pinacol Pinacol->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Reagents Anhydrous Magnesium Sulfate Reagents->ReactionVessel Facilitator Washing Washing Filtration->Washing Filtrate Drying Drying Washing->Drying Organic Phase Evaporation Evaporation Drying->Evaporation Dried Solution FinalProduct Boronic Acid Pinacol Ester Evaporation->FinalProduct Crude Product

Figure 1. Experimental workflow for the preparation of a boronic acid pinacol ester from its hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester from 4-Aminophenylboronic Acid Hydrochloride

This protocol is adapted from a reported procedure for the synthesis of 4-aminophenylboronic acid pinacol ester.[1]

Materials:

  • 4-Aminophenylboronic acid hydrochloride

  • Pinacol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add 4-aminophenylboronic acid hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (46.6 g).[1]

  • Add 250 mL of anhydrous tetrahydrofuran to the flask.[1]

  • Stir the reaction mixture at room temperature for 5 hours.[1]

  • Upon completion of the reaction, filter the mixture to remove the solid magnesium salts.

  • Wash the collected organic filtrate twice with a saturated sodium chloride solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate.[1]

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the final product.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-aminophenylboronic acid pinacol ester from its hydrochloride salt as described in the protocol.

Starting MaterialReagentsSolventReaction Time (h)ProductYield (%)
4-Aminophenylboronic acid hydrochloridePinacol, Anhydrous MgSO₄Tetrahydrofuran54-Aminophenylboronic acid pinacol ester76[1]

Discussion

The provided protocol offers a direct and efficient method for the esterification of a boronic acid hydrochloride salt. The use of anhydrous magnesium sulfate is crucial for the success of the reaction. It likely serves a dual purpose: acting as a dehydrating agent to drive the esterification equilibrium towards the product and potentially as a mild Lewis acid to activate the boronic acid. Furthermore, it may also interact with the hydrochloride, facilitating the reaction.

This one-pot procedure avoids a separate neutralization step, streamlining the synthesis and minimizing potential product loss. The 76% yield for the synthesis of 4-aminophenylboronic acid pinacol ester demonstrates the effectiveness of this method.[1] This approach is expected to be applicable to a range of other boronic acid hydrochloride salts, providing a valuable tool for medicinal chemists and drug development professionals.

Conclusion

The direct conversion of boronic acid hydrochloride salts to their corresponding pinacol esters is a valuable transformation in organic synthesis. The detailed protocol and data presented herein offer a practical and high-yielding solution for researchers. This method facilitates the preparation of key building blocks for drug discovery and development, enhancing the efficiency of synthetic workflows.

References

The Role of (m-Aminophenyl)metaboric Acid Hydrochloride in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(m-Aminophenyl)metaboric acid hydrochloride , more commonly known in the scientific literature as 3-aminophenylboronic acid hydrochloride , serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its primary utility lies in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in modern medicinal chemistry, enabling the efficient formation of carbon-carbon (C-C) bonds to construct complex biaryl and hetero-biaryl scaffolds that are prevalent in many drug molecules.

The strategic placement of the amino group at the meta-position of the phenylboronic acid offers a valuable point for further chemical modification. This dual functionality allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an indispensable tool for generating libraries of compounds for drug discovery and for the total synthesis of complex active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the stability and handling of the reagent.

Key Applications in Pharmaceutical Synthesis

The principal application of 3-aminophenylboronic acid hydrochloride is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate), a transformation that is fundamental to the synthesis of numerous drug classes.

Synthesis of Biaryl Cores for Kinase Inhibitors: A significant number of kinase inhibitors, a class of drugs often used in oncology, feature a biaryl or hetero-biaryl core structure. 3-Aminophenylboronic acid hydrochloride is frequently employed to introduce an aminophenyl group, which can be a key pharmacophoric element or a handle for further derivatization to optimize the drug's potency, selectivity, and pharmacokinetic properties.

Formation of Hetero-biaryl Linkages: The Suzuki-Miyaura reaction is highly tolerant of a wide range of functional groups and is particularly effective in coupling with heterocyclic partners. This makes 3-aminophenylboronic acid hydrochloride a valuable reagent for the synthesis of complex hetero-biaryl intermediates, which are common in antiviral, antibacterial, and anti-inflammatory agents.

Quantitative Data Summary

The efficiency of Suzuki-Miyaura coupling reactions involving 3-aminophenylboronic acid hydrochloride can vary depending on the specific substrates, catalyst system, and reaction conditions. Below is a summary of typical quantitative data reported in the synthesis of biaryl pharmaceutical intermediates.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Aminophenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/Water85485-95
3-Aminophenylboronic acidHeteroaryl ChloridePdCl₂(dppf)Cs₂CO₃Dioxane1001270-88
3-Aminophenylboronic acidAryl TriflatePd(OAc)₂ / SPhosK₃PO₄Toluene110890-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-aminophenylboronic acid hydrochloride and an aryl halide to produce a biaryl amine intermediate.

Materials:

  • 3-Aminophenylboronic acid hydrochloride (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 eq.), 3-aminophenylboronic acid hydrochloride (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing the Synthetic Pathway and Workflow

The following diagrams illustrate the central role of 3-aminophenylboronic acid in the Suzuki-Miyaura coupling and the general workflow for synthesizing a biaryl pharmaceutical intermediate.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 3-Aminophenylboronic acid hydrochloride C Biaryl Amine Intermediate A->C B Aryl/Heteroaryl Halide (Ar-X) B->C Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->C Base Base (e.g., K₂CO₃) Base->C Solvent Solvent Solvent->C D Byproducts

Core Suzuki-Miyaura reaction pathway.

Experimental_Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) reaction Reaction Setup (Inert atmosphere, add solvent, heat and stir) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and washing) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_node Final Intermediate analysis->end_node

Application Notes and Protocols: Immobilization of 3-Aminophenylboronic Acid on Metal Substrates for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of 3-aminophenylboronic acid (3-APBA) onto various metal substrates for the development of electrochemical and optical sensors. The primary applications covered are the detection of glucose and glycated hemoglobin (HbA1c), critical analytes in diabetes management and biomedical research.

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile functional molecule for the development of affinity-based biosensors. Its boronic acid moiety forms reversible covalent bonds with cis-diol-containing molecules, such as glucose and the glycated portion of HbA1c. The amino group provides a convenient handle for immobilization onto various surfaces. This document outlines three common and effective methods for attaching 3-APBA to metal substrates: self-assembled monolayers (SAMs) on gold, electropolymerization on platinum or gold, and layer-by-layer (LbL) assembly on silver nanoparticles.

Data Presentation: Performance of 3-APBA Based Sensors

The following tables summarize the analytical performance of various sensors utilizing immobilized 3-APBA for the detection of glucose and HbA1c.

Table 1: Performance Comparison of 3-APBA Based Glucose Sensors

Immobilization MethodSubstrateDetection PrincipleLinear RangeLimit of Detection (LOD)Reference
ElectropolymerizationPlatinum-IridiumAmperometry0.03–4.5 mM0.023 µM[1]
Covalent Bonding on PolymerConducting PolymerVoltammetry0.9–9.1 µM0.49 µM[2]
ElectropolymerizationGlassy Carbon ElectrodeAmperometry2.975 µM - 2.087 mM0.0304 mM[3]
Functionalized NanocompositeGCE/TiO2 NW/PAPBA-AuAmperometryNot SpecifiedNot Specified[4]

Table 2: Performance Comparison of 3-APBA Based HbA1c Sensors

Immobilization MethodSubstrateDetection PrincipleLinear RangeLimit of Detection (LOD)Reference
SAM with Cross-linkingGoldImpedance0.1%–8.36%0.024%[5]
Modified Eggshell Membrane-Electrochemical Impedance Spectroscopy2.3%–14%0.19%[6]
Nanoparticle-basedScreen-Printed Carbon ElectrodeDifferential Pulse Voltammetry0.975–156 µMNot Specified[5]
Composite MultilayerGlassy Carbon ElectrodeVoltammetry9.4–65.8 µg/mLNot Specified[6]
Competitive Binding AssayBoronate-modified electrodeAmperometry4.5%–15%Not Specified[7]

Experimental Protocols

Protocol 1: Immobilization of 3-APBA on Gold Substrates via Self-Assembled Monolayers (SAMs)

This protocol describes a two-step process for the functionalization of a gold surface with 3-APBA using a thiol-based self-assembled monolayer as a linker.

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or gold electrodes)

  • 11-Mercaptoundecanoic acid (MUA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 3-Aminophenylboronic acid (3-APBA)

  • Ethanol (200 proof)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Nitrogen gas

Equipment:

  • Beakers and Petri dishes

  • Tweezers

  • Sonicator

  • Nitrogen drying gun

Procedure:

  • Gold Substrate Cleaning:

    • Thoroughly clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of ultrapure water.

    • Dry the substrates under a stream of nitrogen gas.

  • Formation of MUA SAM:

    • Prepare a 1-5 mM solution of 11-mercaptoundecanoic acid in 200 proof ethanol.

    • Immerse the clean, dry gold substrates in the MUA solution.

    • Incubate for 24-48 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.[8][9]

  • Rinsing:

    • Remove the substrates from the MUA solution and rinse thoroughly with ethanol to remove non-specifically bound thiols.

    • Dry the substrates under a stream of nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in ultrapure water.

    • Immerse the MUA-modified substrates in the EDC/NHS solution for 1 hour at room temperature to activate the terminal carboxylic acid groups.

  • Immobilization of 3-APBA:

    • Prepare a 10 mM solution of 3-APBA in PBS (pH 7.4).

    • Rinse the activated substrates with ultrapure water and immediately immerse them in the 3-APBA solution.

    • Incubate for 2-4 hours at room temperature to allow for the coupling of the amino group of 3-APBA to the activated carboxylic acid groups.

  • Final Rinsing and Storage:

    • Rinse the 3-APBA functionalized substrates with PBS and then with ultrapure water to remove any unbound molecules.

    • Dry the substrates under a stream of nitrogen.

    • Store the functionalized substrates in a desiccator until use.

Diagram of SAM Formation Workflow:

SAM_Workflow cluster_cleaning Substrate Preparation cluster_sam SAM Formation cluster_activation Activation & Coupling Clean_Au Clean Gold Substrate Dry_Au Dry with N2 Clean_Au->Dry_Au MUA_Solution Immerse in MUA Solution Dry_Au->MUA_Solution Incubate_SAM Incubate 24-48h MUA_Solution->Incubate_SAM Rinse_Ethanol Rinse with Ethanol Incubate_SAM->Rinse_Ethanol EDC_NHS Activate with EDC/NHS Rinse_Ethanol->EDC_NHS Immerse_APBA Immerse in 3-APBA Solution EDC_NHS->Immerse_APBA Incubate_APBA Incubate 2-4h Immerse_APBA->Incubate_APBA Rinse_Final Final Rinse (PBS & Water) Incubate_APBA->Rinse_Final Final_Product Final_Product Rinse_Final->Final_Product 3-APBA Functionalized Gold Substrate

Workflow for 3-APBA immobilization via SAMs.
Protocol 2: Electropolymerization of 3-APBA on Platinum Electrodes

This protocol details the formation of a poly(3-aminophenylboronic acid) (PABA) film on a platinum electrode surface for glucose sensing.

Materials:

  • Platinum working electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • 3-Aminophenylboronic acid (3-APBA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Pre-treatment:

    • Polish the platinum working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and then ethanol for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water and dry under a nitrogen stream.

  • Electropolymerization Solution:

    • Prepare a solution of 50 mM 3-APBA in 0.1 M PBS (pH 7.4).

    • De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes prior to electropolymerization.

  • Electropolymerization:

    • Set up the three-electrode electrochemical cell with the pre-treated platinum working electrode, reference electrode, and counter electrode in the de-aerated 3-APBA solution.

    • Perform cyclic voltammetry (CV) by sweeping the potential, for example, between -0.2 V and +1.0 V versus Ag/AgCl for 15-20 cycles at a scan rate of 50 mV/s. An increasing peak current with each cycle indicates the deposition and growth of the PABA film.[3]

    • Alternatively, constant potential electropolymerization can be performed by applying a potential of +0.7 V vs. SCE for 15 minutes.[10]

  • Post-polymerization Treatment:

    • After electropolymerization, gently rinse the electrode with deionized water to remove any unreacted monomer.

    • The PABA-modified electrode is now ready for sensor application.

Diagram of Electropolymerization Process:

Electropolymerization_Workflow Start Start Electrode_Prep Platinum Electrode Pre-treatment (Polishing & Cleaning) Start->Electrode_Prep Solution_Prep Prepare 50 mM 3-APBA in PBS (pH 7.4) Electrode_Prep->Solution_Prep Deaerate De-aerate Solution with Nitrogen Solution_Prep->Deaerate Setup_Cell Assemble Three-Electrode Electrochemical Cell Deaerate->Setup_Cell Electropolymerize Perform Cyclic Voltammetry (-0.2V to +1.0V, 15-20 cycles) Setup_Cell->Electropolymerize Rinse_Electrode Rinse Electrode with Deionized Water Electropolymerize->Rinse_Electrode End PABA-Modified Electrode Ready for Use Rinse_Electrode->End

Electropolymerization of 3-APBA workflow.
Protocol 3: Layer-by-Layer (LbL) Assembly of 3-APBA on Silver Nanoparticles

This protocol provides a general method for the functionalization of silver nanoparticles (AgNPs) with 3-APBA using the LbL assembly technique with a polyelectrolyte.

Materials:

  • Silver nanoparticle (AgNP) solution

  • Poly(acrylic acid, sodium salt) (PAA) solution (anionic polyelectrolyte)

  • Poly(allylamine hydrochloride) (PAH) solution (cationic polyelectrolyte)

  • 3-Aminophenylboronic acid (3-APBA)

  • EDC and NHS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Equipment:

  • Centrifuge

  • pH meter

  • Stir plate and stir bars

Procedure:

  • Preparation of Polyelectrolyte-Coated AgNPs:

    • To the AgNP solution, add poly(acrylic acid, sodium salt) (PAA) solution and stir for 30 minutes to allow for the adsorption of the anionic polymer onto the nanoparticle surface, forming PAA-AgNPs. The final concentration of PAA should be sufficient to stabilize the nanoparticles.[11]

    • Centrifuge the solution to pellet the PAA-AgNPs and remove the supernatant containing excess PAA.

    • Resuspend the PAA-AgNPs in ultrapure water.

  • Activation of Carboxylic Acid Groups on PAA:

    • To the PAA-AgNP suspension, add a fresh solution of EDC and NHS to activate the carboxylic acid groups of the PAA.

    • Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.

  • Covalent Attachment of 3-APBA:

    • Add a solution of 3-APBA in PBS (pH 7.4) to the activated PAA-AgNP suspension.

    • Stir the mixture for 4-6 hours at room temperature to facilitate the covalent bonding between the amino group of 3-APBA and the activated carboxylic acid groups on the PAA.

  • Purification of 3-APBA-Functionalized AgNPs:

    • Centrifuge the suspension to separate the 3-APBA functionalized AgNPs from the reaction mixture.

    • Remove the supernatant and wash the nanoparticles by resuspending them in ultrapure water and centrifuging again. Repeat this washing step three times to ensure the removal of any unreacted reagents.

    • Resuspend the final 3-APBA functionalized AgNPs in a suitable buffer for your sensor application.

Diagram of LbL Assembly on AgNPs:

LbL_AgNP_Workflow Start Start with AgNP Solution Add_PAA Add PAA Solution (Anionic Polyelectrolyte) Start->Add_PAA Centrifuge_1 Centrifuge and Resuspend (PAA-AgNPs) Add_PAA->Centrifuge_1 Activate_COOH Activate Carboxylic Groups with EDC/NHS Centrifuge_1->Activate_COOH Add_APBA Add 3-APBA Solution Activate_COOH->Add_APBA Incubate Incubate for 4-6 hours Add_APBA->Incubate Centrifuge_2 Centrifuge and Wash (3x) Incubate->Centrifuge_2 End 3-APBA Functionalized AgNPs Centrifuge_2->End

LbL functionalization of AgNPs with 3-APBA.

Signaling Pathways and Logical Relationships

The sensing mechanism of 3-APBA functionalized substrates relies on the specific interaction between the boronic acid group and cis-diols of the target analyte.

Diagram of 3-APBA Sensing Mechanism:

Sensing_Mechanism cluster_surface Sensor Surface Sensor_Surface Metal Substrate Immobilized 3-APBA Binding Reversible Covalent Bonding Sensor_Surface:f0->Binding Analyte Analyte with cis-diol group (e.g., Glucose, HbA1c) Analyte->Binding Signal Change in Electrochemical or Optical Signal Binding->Signal

General sensing mechanism of 3-APBA.

Conclusion

The protocols and data presented provide a comprehensive guide for the immobilization of 3-aminophenylboronic acid on various metal substrates for sensor development. The choice of immobilization technique and substrate will depend on the specific application, desired sensitivity, and cost considerations. These methods offer robust and versatile platforms for the creation of sensors for clinically and biologically relevant molecules.

References

Application Notes and Protocols for the Synthesis of Nonbenzodiazepine Hypnotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonbenzodiazepine hypnotic agents, often referred to as "Z-drugs," are a class of psychoactive drugs that are very similar in effect to benzodiazepines and are widely used for the treatment of insomnia. While they are molecularly distinct from benzodiazepines, they function as positive allosteric modulators of the GABA-A receptor. This document provides detailed application notes and experimental protocols for the synthesis of three prominent nonbenzodiazepine hypnotic agents: Zolpidem, Zaleplon, and Eszopiclone. The protocols are intended for research and development purposes.

Mechanism of Action: GABA-A Receptor Modulation

Nonbenzodiazepine hypnotics exert their therapeutic effects by enhancing the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These drugs bind to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which manifests as sedation and hypnosis. Notably, many nonbenzodiazepines exhibit a degree of selectivity for GABA-A receptor subtypes containing the α1 subunit, which is thought to contribute to their hypnotic effects with a reduced incidence of anxiolytic and muscle relaxant side effects compared to traditional benzodiazepines.

GABA_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Pentameric Ion Channel) GABA->GABA_A_Receptor Binds to orthosteric site Nonbenzo Nonbenzodiazepine (e.g., Zolpidem) Nonbenzo->GABA_A_Receptor Binds to allosteric site (potentiates GABA effect) Cl_ion_low GABA_A_Receptor->Cl_ion_low Opens Chloride (Cl-) Channel Cl_ion_high Hyperpolarization Neuronal Hyperpolarization (Inhibition of Action Potential) Cl_ion_low->Hyperpolarization Cl- Influx

GABA-A receptor signaling pathway.

Synthesis of Zolpidem

Zolpidem, an imidazopyridine derivative, is one of the most widely prescribed hypnotic agents. Several synthetic routes have been developed, with a common strategy involving the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the acetamide side chain.

Experimental Protocols

Method 1: Multi-step Synthesis

This method involves the initial synthesis of the imidazo[1,2-a]pyridine core followed by a Mannich reaction and subsequent conversion to Zolpidem.

  • Step 1: Synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

    • To a solution of 2-amino-5-methylpyridine in a suitable solvent (e.g., ethanol), add 2-bromo-1-(p-tolyl)ethan-1-one.

    • Add a base such as sodium bicarbonate (NaHCO₃).

    • Reflux the mixture for several hours.

    • After completion of the reaction (monitored by TLC), cool the mixture and isolate the product by filtration.

    • The crude product can be purified by recrystallization.

  • Step 2: Mannich Reaction

    • Dissolve the product from Step 1 in acetic acid.

    • Add an aqueous solution of dimethylamine and paraformaldehyde.

    • Stir the reaction mixture at room temperature.

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Step 3: Conversion to Zolpidem

    • The product from the Mannich reaction is converted to a quaternary ammonium salt using an alkylating agent (e.g., methyl iodide).

    • The quaternary salt is then reacted with sodium cyanide to yield the corresponding nitrile.

    • Alkaline hydrolysis of the nitrile affords the carboxylic acid derivative.

    • Finally, amidation of the carboxylic acid with dimethylamine, often facilitated by a coupling agent like carbonyldiimidazole (CDI), yields Zolpidem.

Method 2: Microwave-Assisted Three-Step Synthesis [1]

This method offers a more rapid and efficient synthesis of Zolpidem.

  • Step 1: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine [1]

    • Combine 5-methylpyridin-2-amine and 2-bromo-1-(p-tolyl)ethan-1-one with sodium bicarbonate in toluene.

    • Heat the mixture in a microwave reactor at 110°C for 30 minutes.

    • After cooling, extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Synthesis of 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide [1]

    • To a solution of the product from Step 1 in toluene and acetic acid, add N,N-dimethyl-2-oxoacetamide.

    • Irradiate the mixture in a microwave reactor at 65°C for 1 hour.

    • After cooling, extract the product with ethyl acetate, dry, and concentrate.

  • Step 3: Synthesis of Zolpidem [1]

    • To a solution of the product from Step 2 in THF, add phosphorus tribromide.

    • Irradiate the mixture in a microwave reactor at 90°C for 45 minutes.

    • After cooling, work up the reaction with an aqueous solution of sodium carbonate and extract the product.

Data Presentation
Synthesis MethodKey ReagentsReaction ConditionsOverall Yield (%)Purity (%)Reference
Multi-step Synthesis2-amino-5-methylpyridine, 2-bromo-1-(p-tolyl)ethan-1-one, dimethylamine, paraformaldehyde, NaCN, CDIReflux, room temperature, multi-step~40>99[2]
Microwave-Assisted5-methylpyridin-2-amine, 2-bromo-1-(p-tolyl)ethan-1-one, N,N-dimethyl-2-oxoacetamide, PBr₃Microwave irradiation, 30-60 min per step71-82High[1]
Improved Four-Stage4-methyl acetophenone, 2-amino-5-methylpyridine, PCl₅, dimethylamineIn-situ reactions, reduced number of isolations66>99.9[2]

Visualization

Zolpidem_Synthesis cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Side Chain Introduction (Mannich) cluster_step3 Step 3: Conversion to Zolpidem A 2-amino-5-methylpyridine C 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine A->C B 2-bromo-1-(p-tolyl)ethan-1-one B->C E 3-(dimethylaminomethyl)-6-methyl- 2-(p-tolyl)imidazo[1,2-a]pyridine C->E D Dimethylamine + Paraformaldehyde D->E F 1. Alkylation (e.g., CH3I) 2. Cyanation (NaCN) 3. Hydrolysis 4. Amidation (Dimethylamine, CDI) E->F G Zolpidem F->G

Synthetic workflow for Zolpidem.

Synthesis of Zaleplon

Zaleplon is a pyrazolopyrimidine derivative used for the short-term treatment of insomnia. The synthesis typically involves the condensation of a substituted acetamide with 3-amino-4-cyanopyrazole.

Experimental Protocol

A common synthetic route for Zaleplon is as follows:

  • Step 1: Synthesis of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide

    • Condense 3-acetylacetanilide with N,N-dimethylformamide dimethyl acetal (DMFDMA).

    • The reaction is typically carried out with heating.

    • Isolate the resulting eneamide product.

  • Step 2: N-Ethylation

    • Dissolve the product from Step 1 in an aprotic solvent like dimethylformamide (DMF).

    • Add a strong base such as sodium hydride (NaH) or powdered sodium hydroxide (NaOH) at a low temperature (0-5°C).[3]

    • Add ethyl iodide or ethyl bromide and stir the reaction mixture at room temperature for several hours.[3]

    • Work up the reaction to isolate N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide.

  • Step 3: Cyclocondensation to form Zaleplon

    • React the N-ethylated product from Step 2 with 3-amino-4-cyanopyrazole.

    • The reaction is typically carried out in the presence of an acid, such as acetic acid or hydrochloric acid.[4]

    • The mixture is heated to facilitate the cyclization and formation of the pyrazolopyrimidine ring system.

    • Cool the reaction mixture and isolate Zaleplon by filtration. The product can be further purified by recrystallization.

Data Presentation
Synthesis StepKey ReagentsReaction ConditionsYield (%)Reference
N-EthylationN-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide, NaOH, ethyl bromideDMF, 0-5°C to room temp., 2 hrs-[3]
CyclocondensationN-ethylated intermediate, 3-amino-4-cyanopyrazole, HClpH 3-4, 5-10°C, 3-4 hrs88.1 (of intermediate)[3]
Overall (from N-ethylated intermediate)-Methanol, maleic acid, 65°C, 8 hrs-[5]

Visualization

Zaleplon_Synthesis cluster_step1 Step 1: Eneamide Formation cluster_step2 Step 2: N-Ethylation cluster_step3 Step 3: Cyclocondensation A 3-acetylacetanilide C N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide A->C B DMFDMA B->C D Base (e.g., NaH) Ethyl Iodide C->D E N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide D->E F 3-amino-4-cyanopyrazole Acid (e.g., Acetic Acid) E->F G Zaleplon F->G

Synthetic workflow for Zaleplon.

Synthesis of Eszopiclone

Eszopiclone is the (S)-enantiomer of zopiclone and is a cyclopyrrolone derivative. Its synthesis presents the additional challenge of controlling stereochemistry. The most common industrial approach involves the synthesis of racemic zopiclone followed by chiral resolution.

Experimental Protocols

Method 1: Synthesis of Racemic Zopiclone and Chiral Resolution

  • Step 1: Synthesis of 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid [6]

    • React 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride in refluxing acetonitrile.

    • Cool the reaction mixture and filter to isolate the product.

  • Step 2: Cyclization [6]

    • Treat the product from Step 1 with thionyl chloride (SOCl₂) and heat to reflux.

    • After the reaction is complete, cool and isolate the cyclized product, 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine.

  • Step 3: Reduction

    • Reduce the product from Step 2 using a reducing agent like potassium borohydride (KBH₄) in a mixture of dioxane and water to obtain the corresponding alcohol.

  • Step 4: Esterification

    • React the alcohol from Step 3 with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in the presence of a base to form racemic zopiclone.

  • Step 5: Chiral Resolution [7][8]

    • Dissolve racemic zopiclone in a suitable solvent (e.g., methylene chloride or acetonitrile).

    • Add a chiral resolving agent, such as D-(+)-O,O'-dibenzoyl tartaric acid or D-(+)-di-para-toluoyl tartaric acid.

    • The diastereomeric salt of the (S)-enantiomer (Eszopiclone) will preferentially crystallize.

    • Filter the diastereomeric salt and treat it with a base (e.g., sodium carbonate solution) to liberate Eszopiclone.

    • The final product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Method 2: Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the (S)-enantiomer, avoiding the resolution step. One approach involves the kinetic resolution of a racemic intermediate.

  • Kinetic Resolution of a Hemi-acetal Intermediate [9]

    • A racemic hemi-acetal intermediate is subjected to a kinetic resolution reaction catalyzed by a chiral imidazothiazole.

    • The reaction with a chloroformate selectively acylates one enantiomer, allowing for the separation of the desired (S)-hemi-acetal derivative.

    • This separated (S)-intermediate is then reacted with N-methylpiperazine to yield Eszopiclone.

Data Presentation
Synthesis MethodKey StepsKey ReagentsOverall Yield (%)Enantiomeric Excess (ee%) / Purity (%)Reference
Racemic Synthesis + Chiral ResolutionSynthesis of zopiclone, resolution with dibenzoyl tartaric acid2-amino-5-chloropyridine, pyrazine-2,3-dicarboxylic acid anhydride, KBH₄, 1-chlorocarbonyl-4-methylpiperazine HCl, D-(+)-O,O'-dibenzoyl tartaric acid~23High[7]
Improved Chiral ResolutionResolution of racemic zopiclone with di-para-toluoyl tartaric acidRacemic zopiclone, D-(+)-di-para-toluoyl tartaric acid3499.9 (HPLC)[8]
Asymmetric SynthesisKinetic resolution of hemi-acetal intermediateChiral imidazothiazole catalyst, chloroformate, N-methylpiperazine85.0 (from (S)-hemi-acetal)90[9]

Visualization

Eszopiclone_Synthesis cluster_racemic Synthesis of Racemic Zopiclone cluster_resolution Chiral Resolution A 2-amino-5-chloropyridine C Intermediate Acid A->C B Pyrazine-2,3-dicarboxylic acid anhydride B->C D Cyclization (SOCl2) C->D E Dioxo-intermediate D->E F Reduction (KBH4) E->F G Alcohol Intermediate F->G I Racemic Zopiclone G->I H 1-chlorocarbonyl-4-methylpiperazine HCl H->I J Chiral Resolving Agent (e.g., D-(+)-dibenzoyl tartaric acid) I->J K Diastereomeric Salt of (S)-Zopiclone J->K L Base Treatment K->L M Eszopiclone L->M

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-aminophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-aminophenylboronic acid is resulting in a low yield or failing completely. What are the most common reasons for this?

A1: Low yields or reaction failure with 3-aminophenylboronic acid in Suzuki couplings can stem from several factors. The primary issues to investigate are:

  • Catalyst Inhibition: The free amino group on the boronic acid can coordinate with the palladium catalyst, leading to catalyst deactivation and a stalled reaction.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material. This can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or protic solvents.

  • Homocoupling: The self-coupling of 3-aminophenylboronic acid can occur, especially in the presence of oxygen. This leads to the formation of 3,3'-diaminobiphenyl as a byproduct.

  • Inadequate Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor results.

  • Poor Quality of Reagents: Degradation of the 3-aminophenylboronic acid, palladium catalyst, or solvent impurities can significantly impact the reaction outcome.

Q2: How can I prevent catalyst inhibition caused by the amino group?

A2: Catalyst inhibition is a significant challenge when working with amino-substituted boronic acids. Here are two primary strategies to mitigate this issue:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle. Their steric bulk can disfavor the binding of the amino group to the palladium center.

  • Protection of the Amino Group: Temporarily protecting the amino group as an acetamide or another suitable protecting group can prevent its coordination to the palladium catalyst. The protecting group can be removed in a subsequent step after the coupling reaction is complete.

Q3: What are the recommended starting conditions for a Suzuki coupling with 3-aminophenylboronic acid?

A3: A good starting point for optimizing the reaction would be to use a modern palladium precatalyst system known for its high activity and broad substrate scope. Here is a recommended set of initial conditions:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: (if not using a precatalyst) XPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).

  • Temperature: 80-110 °C

  • Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and homocoupling. Ensure solvents are properly degassed.

Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling is often promoted by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), leading to the unwanted coupling of two boronic acid molecules.[1] To minimize homocoupling:

  • Thoroughly Degas Solvents: Before use, degas all solvents by bubbling a stream of an inert gas (argon or nitrogen) through them or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Ensure your reaction vessel is properly flushed with an inert gas and maintained under a positive pressure of that gas throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require an in-situ reduction step which can be prone to side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Catalyst inhibition by the amino group. 2. Inactive catalyst or ligand. 3. Inappropriate base or solvent. 4. Low reaction temperature. 5. Poor quality of 3-aminophenylboronic acid.1. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos).     Consider protecting the amino group. 2. Use a fresh batch of catalyst and ligand. Consider a pre-catalyst like XPhos Pd G3. 3. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). 4. Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 110 °C). 5. Check the purity of the boronic acid and consider recrystallization or using a fresh bottle.
Significant Protodeboronation 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or reaction time is too long. 3. The chosen base is too strong or too weak.1. Use anhydrous solvents and ensure the base is not excessively hydrated. A small amount of water is often necessary, so optimization is key. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature. 3. Screen different bases. Sometimes a weaker base like K₂CO₃ can be beneficial.
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst with inefficient reduction.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄.
Complex Product Mixture / Multiple Spots on TLC 1. Decomposition of starting materials or product. 2. Multiple side reactions are occurring.1. Lower the reaction temperature and shorten the reaction time. 2. Re-evaluate the entire reaction setup. Start with a reliable protocol and change one variable at a time (catalyst, ligand, base, solvent, temperature).
Difficulty in Product Purification 1. Residual palladium catalyst in the product. 2. Co-elution of the product with byproducts.1. Pass the crude product through a plug of silica gel or treat with a palladium scavenger. 2. Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider an acid-base workup to separate the basic product from neutral byproducts.

Quantitative Data on Reaction Conditions

The following tables summarize reaction conditions for Suzuki-Miyaura couplings relevant to 3-aminophenylboronic acid, drawn from literature on similar substrates.

Table 1: Comparison of Different Bases in a Model Suzuki Coupling

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)703>95
2Na₂CO₃EtOH/H₂O (3:1)Reflux298
3K₃PO₄Dioxane/H₂O10012High
4Cs₂CO₃Dioxane8016High
5KOHEtOH/H₂O (1:1)MW (60W)0.03High

Data adapted from studies on various aryl halides and phenylboronic acids to show general trends in base effectiveness.[2][3][4]

Table 2: Representative Catalyst Systems and Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
1Aryl BromidePd(PPh₃)₄ (10)-K₂CO₃ (1.5)DME80OvernightGood
2Aryl ChlorideXPhos Pd G2 (2)-K₃PO₄ (2.5)DMF/EtOH/H₂O100 (MW)0.5-0.790
3Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012High
4Aryl BromidePdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane/H₂O854Good

These conditions are based on established protocols for Suzuki couplings and may require optimization for 3-aminophenylboronic acid.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Precatalyst (Conventional Heating)

This protocol is a good starting point for the coupling of 3-aminophenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 3-aminophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the XPhos Pd G3 catalyst.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture, to achieve a 0.1-0.2 M concentration with respect to the aryl bromide) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[4]

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • 3-Aminophenylboronic acid (0.75 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl halide, 3-aminophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Ar-Pd(II)-X Complex Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)2, Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Check Catalyst System (Precatalyst, Ligand) start->check_catalyst side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) start->side_reactions check_conditions Screen Bases & Solvents check_catalyst->check_conditions protect_amine Consider Protecting Amino Group check_catalyst->protect_amine check_temp Optimize Temperature & Time check_conditions->check_temp check_reagents Verify Reagent Quality check_temp->check_reagents success Improved Yield check_reagents->success protect_amine->success side_reactions->protect_amine

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

References

How to improve the yield of reactions involving (m-Aminophenyl)metaboric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (m-Aminophenyl)metaboric acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its bifunctional nature, possessing both an amino group and a boronic acid moiety, also makes it a key building block in medicinal chemistry for the synthesis of complex molecules, including biaryl amines and other pharmacologically active compounds.[1][2]

Q2: How should this compound be stored?

A2: Like many boronic acids, this compound can be sensitive to moisture and air. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. For long-term storage, refrigeration is advisable.[3]

Q3: Does the hydrochloride salt affect the reaction? Do I need to neutralize it beforehand?

A3: The hydrochloride salt form enhances the compound's solubility in polar solvents.[1] In many reactions, particularly Suzuki-Miyaura couplings that use a base, the base in the reaction mixture will neutralize the hydrochloride in situ. Therefore, a separate neutralization step is often not required. However, the amount of base used in the reaction should be sufficient to neutralize the hydrochloride in addition to its catalytic role.

Q4: What is protodeboronation and how can it be minimized?

A4: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the loss of your starting material and reduced product yield.[4] This can be caused by excess water, strong bases, or high temperatures.[4] To minimize this, use anhydrous solvents, select a milder base, and consider running the reaction at a lower temperature. Using a more stable derivative, like a pinacol ester or a MIDA boronate, can also prevent protodeboronation.[4]

Q5: Should the amino group be protected?

A5: Protection of the amino group (e.g., as a Boc-carbamate) can prevent unwanted side reactions and may lead to significant increases in yield and shorter reaction times in Suzuki-Miyaura couplings.[5][6] However, this adds extra steps to the synthesis (protection and deprotection).[5] The decision to protect the amine depends on the specific substrates and reaction conditions. For simpler couplings, it may not be necessary.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

G start Low/No Yield check_reagents 1. Check Reagent Quality start->check_reagents check_catalyst 2. Evaluate Catalyst System start->check_catalyst check_conditions 3. Optimize Reaction Conditions start->check_conditions check_setup 4. Review Reaction Setup start->check_setup reagent_q1 Is the boronic acid degraded? (oily/sticky appearance) check_reagents->reagent_q1 catalyst_q1 Is the Palladium catalyst active? check_catalyst->catalyst_q1 conditions_q1 Is the base appropriate? check_conditions->conditions_q1 conditions_q2 Is the solvent anhydrous and degassed? check_conditions->conditions_q2 conditions_q3 Is the temperature optimal? check_conditions->conditions_q3 setup_q1 Is the reaction atmosphere inert? check_setup->setup_q1 reagent_a1 Use fresh reagent or a more stable derivative (e.g., MIDA ester). [2] reagent_q1->reagent_a1 catalyst_a1 Use a pre-formed Pd(0) source or a modern pre-catalyst. [1] catalyst_q1->catalyst_a1 conditions_a1 Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). [3, 5] conditions_q1->conditions_a1 conditions_a2 Use dry, degassed solvents (e.g., dioxane, THF, toluene). [1] conditions_q2->conditions_a2 conditions_a3 Gradually increase temperature. Many Suzuki couplings require heat. [1] conditions_q3->conditions_a3 setup_a1 Ensure proper degassing and maintenance of an inert atmosphere (Ar or N2). [1] setup_q1->setup_a1

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Formation of Significant Side Products

Side ProductPotential CauseSuggested Solution
Homocoupling Product Presence of oxygen; Inactive catalyst system.Thoroughly degas all solvents and reagents; Use a fresh, active palladium catalyst.[3]
Protodeboronation Product Harsh reaction conditions (high temperature, strong base); Presence of excess water.Use milder conditions (lower temperature, weaker base like K₂CO₃ or K₃PO₄); Use anhydrous solvents.[4]
Unreacted Starting Material Ineffective catalyst activation; Low reaction temperature; Insufficient reaction time.Ensure proper catalyst activation; Increase reaction temperature; Monitor the reaction by TLC or LC-MS and increase reaction time if necessary.[3]
Issue 3: Low Yield in Amide Coupling Reactions
ProblemPotential CauseSuggested Solution
Low or No Product Formation Inappropriate coupling reagent; Insufficient activation of the carboxylic acid.Screen different coupling reagents (e.g., HATU, HOBt/EDC).[7] For electron-deficient amines, stronger activating agents may be needed.
Poorly nucleophilic amine.The amino group of (m-Aminophenyl)metaboric acid can be a weak nucleophile. Consider using a boronic acid catalyst to promote the amidation.[8][9]
Unfavorable reaction conditions.Optimize solvent, temperature, and base. A non-nucleophilic base like DIPEA is often used.[7]

Data Presentation

Table 1: Comparative Performance of Bases in Suzuki-Miyaura Coupling

The choice of base is critical and highly dependent on the specific substrates. The following table provides a general comparison based on literature for similar aryl boronic acids.

BaseTypical SubstratesAverage Yield Range (%)Comments
K₃PO₄ Aryl bromides, chlorides85-98%Often a good choice for challenging couplings, including those with heteroaryl halides.[10]
K₂CO₃ Aryl bromides, iodides70-95%A common and effective base, often used in aqueous solvent mixtures.[11]
Cs₂CO₃ Aryl bromides, chlorides80-99%A strong, soluble base that can be very effective but is more expensive.[12]
NaOH Aryl bromides~70%A strong, inexpensive base, but its high basicity can sometimes promote side reactions.[3]
KF Aryl bromidesModerate to HighFluoride ions can play a unique role in activating the boronic acid.[3]

Note: Yields are highly substrate and condition-dependent. This table should be used as a starting point for optimization.

Table 2: Effect of Palladium Catalyst Loading on Yield

Optimizing the catalyst loading can improve yield and reduce costs. Lowering the catalyst concentration too much can lead to incomplete reactions.

Catalyst Loading (mol%)Typical Yield (%)Comments
0.5 - 1.070-85%Sub-optimal loading may result in lower yields and longer reaction times.
1.0 - 3.0 85-98% Often the optimal range for many Suzuki-Miyaura reactions. [13]
> 3.080-95%Higher loadings may not significantly improve yield and can increase the cost and difficulty of purification.

Data is illustrative and based on typical optimization studies for Suzuki-Miyaura reactions.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl bromide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add solids to flask: (m-Aminophenyl)metaboric acid HCl (1.2 eq) Aryl bromide (1.0 eq) Base (e.g., K3PO4, 3.0 eq) Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) B 2. Seal, evacuate, and backfill with inert gas (3x) A->B C 3. Add degassed solvent (e.g., 1,4-Dioxane/H2O 4:1) B->C D 4. Heat reaction mixture (e.g., 80-100 °C) C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool, dilute with water, and extract with organic solvent E->F G 7. Wash organic layer, dry, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a suitable base (e.g., K₃PO₄, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the flask, and alternatively evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amine Protection (Boc Group) and Subsequent Suzuki Coupling

This two-step protocol can improve yields for sensitive substrates.

G start (m-Aminophenyl)metaboric acid HCl protection Step 1: Boc Protection - Boc2O, Base (e.g., Et3N) - Solvent (e.g., THF/H2O) start->protection intermediate N-Boc-(m-aminophenyl)boronic acid protection->intermediate suzuki Step 2: Suzuki Coupling - As per Protocol 1 intermediate->suzuki deprotection Step 3: Deprotection (if needed) - Acid (e.g., TFA in DCM) suzuki->deprotection final_product Final Biaryl Amine Product deprotection->final_product

Caption: Workflow involving amine protection for Suzuki coupling.

Step 1: Boc Protection

  • Dissolve this compound in a mixture of THF and water.

  • Add a base such as triethylamine (Et₃N) to neutralize the hydrochloride and facilitate the reaction.

  • Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and isolate the N-Boc protected boronic acid.

Step 2: Suzuki-Miyaura Coupling

  • Use the N-Boc protected boronic acid from Step 1 in the Suzuki-Miyaura coupling reaction as described in Protocol 1 .

Step 3: Deprotection (Optional)

  • If the final product requires a free amine, the Boc group can be removed by treating the product of the Suzuki reaction with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[14]

References

Technical Support Center: Suzuki Reactions with Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in Suzuki-Miyaura coupling reactions involving aminophenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki reactions with aminophenylboronic acids?

A1: The two most prevalent side products are the result of protodeboronation and homocoupling .

  • Protodeboronation: This is the undesired cleavage of the C–B bond of the aminophenylboronic acid, which is then replaced by a C–H bond, leading to the formation of aniline or its derivatives. This side reaction is often promoted by aqueous basic conditions.[1]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl compound derived from the aminophenylboronic acid (e.g., a diaminobiphenyl). This can be mediated by the palladium catalyst, especially in the presence of oxygen.

Q2: Why is my Suzuki reaction with aminophenylboronic acid showing significant protodeboronation?

A2: Protodeboronation is a common challenge with electron-rich boronic acids, including aminophenylboronic acids. The presence of the amino group can increase the susceptibility to this side reaction. Key factors that accelerate protodeboronation include:

  • Strong Bases and Aqueous Conditions: The combination of strong bases (like NaOH or KOH) and water can readily provide the necessary hydroxide ions and protons to facilitate the C-B bond cleavage.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Prolonged Reaction Times: If the desired cross-coupling is slow, the aminophenylboronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.

Q3: What causes the formation of homocoupling byproducts of my aminophenylboronic acid?

A3: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the aminophenylboronic acid to form the homocoupled product. Rigorous exclusion of oxygen is crucial to suppress this pathway.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often more significant at the beginning of the reaction.

Q4: How does the position of the amino group (ortho, meta, para) on the phenylboronic acid affect the reaction?

A4: The position of the amino group can influence the reactivity and side reactions. An ortho-amino group can potentially chelate to the palladium center, which may alter the course and efficiency of the reaction. This chelation can sometimes be beneficial, but it can also lead to catalyst inhibition or promote side reactions under certain conditions.[2] More research is needed to fully understand the electronic and steric effects of the amino group's position on side product formation.

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation Product (Aniline Derivative)
Potential Cause Recommended Solution
Inappropriate Base Selection Switch to a milder base. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective. Organic bases can also be considered for sensitive substrates.
Presence of Excess Water Use anhydrous solvents and ensure all glassware is thoroughly dried. If water is required for the reaction, minimize the amount used.
High Reaction Temperature Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.
Unstable Boronic Acid Protect the boronic acid as a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate or a trifluoroborate salt.[3][4] These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
Issue 2: Significant Formation of Homocoupling Product (Diaminobiphenyl)
Potential Cause Recommended Solution
Oxygen in the Reaction Mixture Thoroughly degas all solvents and reagents. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Freeze-pump-thaw cycles for solvents are highly recommended.
Pd(II) Precatalyst Consider using a pre-formed, active Pd(0) catalyst to bypass the in-situ reduction step that can lead to initial homocoupling.
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium catalyst is slow, it can allow more time for the homocoupling of the boronic acid to occur. Using a more reactive aryl halide (I > Br > Cl) or a more electron-rich phosphine ligand can accelerate the desired cross-coupling.

Data Presentation

While specific quantitative data for side product formation with aminophenylboronic acids is highly dependent on the exact substrates and reaction conditions, the following table summarizes general trends observed in Suzuki-Miyaura reactions when comparing different bases.

Table 1: Comparative Performance of Different Bases in a Model Suzuki-Miyaura Coupling Reaction

BaseTypical Yield of Cross-Coupled ProductPotential for Side Reactions
K₃PO₄ HighGenerally low, good for sensitive substrates.
K₂CO₃ Moderate to HighCan be effective, but may promote protodeboronation in some cases.
Cs₂CO₃ HighOften used for challenging couplings, good solubility in organic solvents.
NaOH / KOH VariableStrong bases that can lead to significant protodeboronation and other side reactions.
Organic Bases (e.g., TEA, DIPEA) VariableGenerally less effective than inorganic bases but can be useful for base-sensitive functional groups.

Note: Yields are highly substrate-dependent and the information above should be used as a general guideline for optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminophenylboronic Acid with Minimized Side Products

This protocol provides a starting point for the coupling of an aminophenylboronic acid with an aryl halide, aiming to minimize protodeboronation and homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Aminophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, aminophenylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of an Aminophenyl MIDA Boronate for Suzuki-Miyaura Coupling

For aminophenylboronic acids that are particularly prone to decomposition, conversion to a MIDA boronate can significantly improve the outcome of the Suzuki coupling.

Part A: Preparation of the Aminophenyl MIDA Boronate

  • In a round-bottom flask, dissolve the aminophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO.

  • Heat the mixture at 110 °C under vacuum for 1-2 hours to remove water.

  • Cool the reaction mixture to room temperature.

  • Add acetonitrile to precipitate the MIDA boronate.

  • Collect the solid by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.

Part B: Suzuki-Miyaura Coupling using the Aminophenyl MIDA Boronate

  • Follow the general procedure in Protocol 1, substituting the aminophenylboronic acid with the aminophenyl MIDA boronate (1.2 equiv).

  • A mild base such as K₃PO₄ is typically used, and a protic co-solvent (e.g., water or methanol) is necessary to facilitate the slow hydrolysis of the MIDA boronate to release the active boronic acid.

Visualizations

Suzuki_Side_Reactions cluster_protodeboronation Protodeboronation Pathway cluster_homocoupling Homocoupling Pathway cluster_desired Desired Suzuki Coupling AmPhBOH Ar-B(OH)₂ (Aminophenylboronic Acid) Aniline Ar-H (Aniline Derivative) AmPhBOH->Aniline H₂O, Base AmPhBOH2 2 x Ar-B(OH)₂ (Aminophenylboronic Acid) Dimer Ar-Ar (Diaminobiphenyl) AmPhBOH2->Dimer Pd(II) or O₂ AmPhBOH3 Ar-B(OH)₂ Desired Ar-Ar' AmPhBOH3->Desired ArX Ar'-X ArX->Desired

Caption: Overview of competing reactions in Suzuki coupling.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Check_Catalyst Are you using a Pd(II) precatalyst? Check_Inert->Check_Catalyst Yes Solution_Inert Improve degassing of solvents and reagents. Use freeze-pump-thaw cycles. Check_Inert->Solution_Inert No Check_Rate Is the desired cross-coupling slow? Check_Catalyst->Check_Rate No Solution_Catalyst Consider using a pre-formed Pd(0) catalyst. Check_Catalyst->Solution_Catalyst Yes Solution_Rate Use a more reactive aryl halide (I > Br > Cl). Use a more electron-rich ligand. Check_Rate->Solution_Rate Yes

Caption: Troubleshooting workflow for homocoupling.

MIDA_Boronate_Strategy Unstable_BA Unstable Aminophenylboronic Acid MIDA_Ester Stable MIDA Boronate Unstable_BA->MIDA_Ester + MIDA Suzuki_Reaction Suzuki Coupling Conditions MIDA_Ester->Suzuki_Reaction Slow_Release Slow Release of Boronic Acid Suzuki_Reaction->Slow_Release Desired_Product Desired Cross-Coupled Product Slow_Release->Desired_Product Side_Products Minimized Side Products Slow_Release->Side_Products

Caption: MIDA boronate strategy for unstable boronic acids.

References

Technical Support Center: Purification of Products from (m-Aminophenyl)metaboric acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products of (m-Aminophenyl)metaboric acid hydrochloride, also known as 3-aminophenylboronic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These include:

  • Boroxines (Anhydrides): Like other boronic acids, (m-Aminophenyl)metaboric acid can dehydrate to form cyclic trimers called boroxines. This is often reversible in the presence of water.

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis are common contaminants.

  • Protodeboronation Products: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, is a frequent side reaction, especially under harsh acidic or basic conditions.

  • Oxidation Products: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol.

  • Polymeric Species: Under certain conditions, polymerization of the aminophenylboronic acid can occur.

Q2: My purified this compound shows broad peaks in the NMR spectrum. What could be the cause?

A2: Broad peaks in the NMR spectrum of boronic acids are often indicative of the presence of boroxine anhydrides in equilibrium with the monomeric boronic acid. The exchange between these species can lead to signal broadening. To confirm this, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine and sharpen the signals. Adding a small amount of D₂O can also help by hydrolyzing the boroxine back to the boronic acid.

Q3: Is it better to purify the free base (3-aminophenylboronic acid) or the hydrochloride salt?

A3: The choice between purifying the free base or the hydrochloride salt depends on the subsequent reaction and the nature of the impurities. The hydrochloride salt is generally more stable and less prone to oxidation than the free amine. However, the free base may be more soluble in certain organic solvents, which can be advantageous for chromatographic purification. An acid-base extraction procedure can be effectively used to isolate and purify the compound by converting it between its salt and free base forms.[1]

Q4: How should I store purified this compound to maintain its purity?

A4: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Exposure to moisture can promote the formation of boroxines, while exposure to air can lead to oxidation.

Troubleshooting Guides

Purification by Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.
The chosen solvent is not appropriate.Re-evaluate the solvent system. A good solvent should dissolve the compound when hot but have low solubility when cold. Consider using a mixed solvent system.
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
The compound is impure, leading to a depression of the melting point.Attempt to purify the oil by another method first (e.g., acid-base extraction or column chromatography) before recrystallization.
Low recovery of the purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the compound.
The crystals were filtered before crystallization was complete.Ensure the solution has cooled completely (an ice bath can be used) before filtration.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Purification by Acid-Base Extraction
Problem Possible Cause Solution
Poor separation of aqueous and organic layers. Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Allow the funnel to stand for a longer period. If the emulsion persists, filtration through a pad of celite may be necessary.
Low yield after precipitation. The pH was not adjusted correctly for precipitation.Ensure the pH is adjusted to the isoelectric point of 3-aminophenylboronic acid (around pH 5-7) to achieve maximum precipitation.[1]
The compound is partially soluble in the aqueous solution even at its isoelectric point.After precipitation, cool the mixture in an ice bath to minimize solubility before filtration. Consider extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Product is contaminated with starting materials or byproducts. Incomplete extraction of impurities.Perform multiple extractions of the organic layer with the aqueous acid/base to ensure complete removal of acidic/basic impurities.
Co-precipitation of impurities.Ensure the pH is adjusted slowly during precipitation to allow for selective precipitation of the desired product.
Purification by Column Chromatography
Problem Possible Cause Solution
Streaking or tailing of the compound on the column. Interaction of the boronic acid with the silica gel.Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine in the eluent system.
The compound is too polar for the chosen eluent system.Increase the polarity of the eluent. For aminophenylboronic acids, a mobile phase of dichloromethane/methanol is often effective.
No elution of the product. The compound is irreversibly adsorbed onto the silica gel.Consider using a different stationary phase such as C18 silica (reversed-phase chromatography).
The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Co-elution of impurities. The chosen eluent system does not provide adequate separation.Optimize the eluent system by trying different solvent mixtures or by using a gradient elution.

Data Presentation

Table 1: Comparison of Purification Methods for 3-Aminophenylboronic Acid

Purification Method Typical Purity Achieved Reported Yield Advantages Disadvantages
Recrystallization >98%Moderate to HighSimple, cost-effective, good for removing minor impurities.Can have lower yields if the compound is partially soluble in the cold solvent. May not be effective for removing impurities with similar solubility.
Acid-Base Extraction 98.2% - 99.1%[1]67% - 71%[1]Effective for separating acidic and basic impurities. Can handle large quantities.May not remove neutral impurities effectively. Requires the use of acids and bases.
Column Chromatography >99%VariableCan provide very high purity and separate closely related compounds.Can be time-consuming and require large volumes of solvent. The compound may degrade on silica gel.

Note: Yields are highly dependent on the initial purity of the crude product.

Experimental Protocols

Protocol 1: Purification of 3-Aminophenylboronic Acid by Acid-Base Extraction

This protocol is adapted from a patented synthesis method and is effective for purifying the crude product.[1]

  • Dissolution: Dissolve the crude reaction mixture containing 3-aminophenylboronic acid in an appropriate organic solvent (e.g., ethyl acetate).

  • Acidification: Transfer the organic solution to a separatory funnel and add a 10% aqueous solution of hydrochloric acid. Shake the funnel vigorously and then allow the layers to separate. The 3-aminophenylboronic acid will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded.

  • Basification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a 30% aqueous solution of potassium hydroxide with stirring to adjust the pH to approximately 5-6. The 3-aminophenylboronic acid will precipitate as a solid.

  • Extraction of Purified Product: Extract the aqueous suspension three times with ethyl acetate. Combine the organic extracts.

  • Decolorization and Drying: Add activated carbon and silica gel to the combined organic extracts and reflux to decolorize the solution. Filter the hot solution and then dry the filtrate over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the purified 3-aminophenylboronic acid. To obtain the monohydrate, the residue can be refluxed in a mixture of dioxane and water, followed by removal of the solvent and pulping with toluene.[1]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For aminophenylboronic acids, mixtures of water with alcohols (e.g., ethanol, isopropanol) or other organic solvents are often effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_methods Purification Methods cluster_analysis Quality Control cluster_end Final Product start Crude Reaction Product (this compound) recrystallization Recrystallization start->recrystallization Method 1 acid_base Acid-Base Extraction start->acid_base Method 2 chromatography Column Chromatography start->chromatography Method 3 analysis Purity & Yield Analysis (NMR, HPLC, MS) recrystallization->analysis acid_base->analysis chromatography->analysis end Purified Product analysis->end

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction_Workflow crude Crude Product in Organic Solvent add_acid 1. Add Aqueous Acid (e.g., HCl) (Forms water-soluble hydrochloride salt) crude->add_acid separate1 2. Separate Layers add_acid->separate1 aq_layer Aqueous Layer (Contains Product Salt) separate1->aq_layer Product org_layer Organic Layer (Contains Neutral Impurities) separate1->org_layer Impurities add_base 3. Add Aqueous Base (e.g., KOH) to pH 5-6 aq_layer->add_base precipitate 4. Precipitation of Pure 3-Aminophenylboronic Acid add_base->precipitate extract 5. Extract with Organic Solvent precipitate->extract isolate 6. Isolate Pure Product extract->isolate

References

Stability issues and degradation of 3-aminophenylboronic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-aminophenylboronic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and preventing degradation of this reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-aminophenylboronic acid hydrochloride in solution?

A1: 3-Aminophenylboronic acid hydrochloride, like other boronic acids, is susceptible to several degradation pathways in solution. The two primary concerns are protodeboronation (hydrolysis of the carbon-boron bond) and oxidation.[1] The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How should I store solutions of 3-aminophenylboronic acid hydrochloride?

A2: For optimal stability, solutions should be freshly prepared before use. If short-term storage is necessary, it is recommended to store the solution at a low temperature (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should be considered, as boronic acids exhibit varying stability at different pH values.

Q3: What are the visible signs of degradation in my 3-aminophenylboronic acid hydrochloride solution?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in the expected reactivity in your experiments. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for confirming stability.

Q4: Can I use buffers to stabilize my 3-aminophenylboronic acid hydrochloride solution?

A4: While buffers are essential for controlling pH, some buffer components can interact with boronic acids. For instance, buffers containing diols should be avoided as they can form boronate esters. Phosphate buffers are generally a suitable choice. It is crucial to validate the compatibility of your chosen buffer system with 3-aminophenylboronic acid hydrochloride.

Q5: What are the common degradation products of 3-aminophenylboronic acid?

A5: The primary degradation product from protodeboronation is aniline. Oxidative degradation can lead to the formation of 3-aminophenol and boric acid. The exact nature and proportion of degradation products will depend on the specific conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of 3-aminophenylboronic acid hydrochloride solutions.

Problem 1: Inconsistent or Low Yields in Coupling Reactions (e.g., Suzuki-Miyaura)
Possible Cause Troubleshooting Steps
Degradation of 3-aminophenylboronic acid hydrochloride solution 1. Prepare Fresh Solutions: Always prepare the boronic acid solution immediately before use. 2. Inert Atmosphere: Degas your solvent and reaction mixture with nitrogen or argon to minimize oxidation. 3. Optimize pH: Ensure the pH of the reaction mixture is suitable for both the stability of the boronic acid and the catalytic cycle. 4. Confirm Reagent Quality: Use a fresh bottle of 3-aminophenylboronic acid hydrochloride or verify the purity of your existing stock using a suitable analytical method (e.g., HPLC, NMR).
Protodeboronation side reaction 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. 2. Base Selection: The choice and amount of base are critical. A weaker base or a stoichiometric amount may reduce protodeboronation. 3. Temperature Control: Run the reaction at the lowest effective temperature.
Suboptimal Reaction Conditions 1. Catalyst and Ligand: Ensure the palladium catalyst and ligand are active and used in the correct ratio. 2. Solvent Choice: The solvent can significantly impact the reaction. Consider screening different solvents.
Problem 2: Appearance of Unidentified Peaks in Chromatogram (HPLC/UPLC)
Possible Cause Troubleshooting Steps
On-column degradation 1. Mobile Phase pH: Adjust the pH of the mobile phase. Boronic acids can be sensitive to the pH on the column.[2] 2. Column Temperature: Lower the column temperature to reduce the rate of on-column degradation. 3. Faster Analysis: Use a shorter column or a faster gradient to minimize the residence time on the column.
Degradation in the sample vial (autosampler) 1. Sample Temperature: Use a cooled autosampler (e.g., 4 °C) to maintain sample stability during the analytical run. 2. Diluent: Ensure the sample diluent is compatible and does not promote degradation. An aprotic solvent like acetonitrile might be preferable to aqueous solutions for short-term storage in the vial.
Presence of degradation products from the bulk material or solution 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. 2. UPLC-MS/MS Analysis: Use UPLC-MS/MS to identify the mass of the unknown peaks and propose potential structures of the degradation products.

Data Presentation

Condition Parameter Expected Degradation Trend Primary Degradation Pathway
pH Acidic (e.g., pH 2)Moderate to HighProtodeboronation
Neutral (e.g., pH 7)Low to ModerateOxidation, Protodeboronation
Basic (e.g., pH 10)Moderate to HighProtodeboronation, Oxidation
Temperature 4 °CLowGeneral slowing of all degradation reactions
25 °C (Room Temp)ModerateBaseline degradation rate
50 °CHighAccelerated degradation
Light DarkLowBaseline degradation
UV/Visible LightHighPhotodegradation, Oxidation
Atmosphere Inert (N₂ or Ar)LowMinimized oxidation
Air (O₂)HighOxidation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 3-aminophenylboronic acid hydrochloride.

  • Preparation of Stock Solution: Prepare a stock solution of 3-aminophenylboronic acid hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60 °C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Before analysis by HPLC or UPLC, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 3-aminophenylboronic acid hydrochloride.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: This method may require optimization for your specific instrumentation and degradation products.

Visualizations

DegradationPathways APBA 3-Aminophenylboronic Acid Hydrochloride Aniline Aniline APBA->Aniline Protodeboronation (Hydrolysis) Aminophenol 3-Aminophenol APBA->Aminophenol Oxidation BoricAcid Boric Acid Aminophenol->BoricAcid Further Oxidation

Caption: Degradation pathways of 3-aminophenylboronic acid.

TroubleshootingWorkflow start Inconsistent Experimental Results? check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution under inert atmosphere. check_solution->prepare_fresh No check_purity Verify purity of solid material (HPLC, NMR). check_solution->check_purity Yes ok Problem Resolved prepare_fresh->ok new_reagent Use a new batch of reagent. check_purity->new_reagent Impure analytical_check Analyze solution for degradation products (HPLC, UPLC-MS). check_purity->analytical_check Pure new_reagent->ok degraded Degradation confirmed? analytical_check->degraded optimize Optimize reaction/analytical conditions (pH, temp, etc.). degraded->optimize Yes degraded->ok No optimize->ok

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling with (m-Aminophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Suzuki-Miyaura cross-coupling reactions involving (m-Aminophenyl)boronic acid hydrochloride. This document provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Troubleshooting Guide

Low conversion rates in Suzuki-Miyaura coupling can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. When working with (m-Aminophenyl)boronic acid hydrochloride, particular attention should be paid to the choice and stoichiometry of the base, as well as potential catalyst inhibition by the free amino group.

Q1: My Suzuki coupling with (m-Aminophenyl)boronic acid hydrochloride is resulting in a low yield. What are the first things I should check?

When troubleshooting a low-yielding Suzuki-Miyaura reaction, it's best to approach the problem systematically. Start by evaluating the most common culprits: reagent quality, reaction setup, and the choice of base.

Initial Checks:

  • Reagent Purity and Stability:

    • Boronic Acid: Boronic acids can degrade over time, particularly through protodeboronation.[1] It is advisable to use a fresh batch of (m-Aminophenyl)boronic acid hydrochloride or verify the purity of your existing stock.

    • Aryl Halide: Ensure the purity of your coupling partner.

    • Solvent: Solvents must be of high purity and appropriately degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Traces of impurities in solvents can also poison the catalyst.[2]

    • Base: The quality and dryness of the base are critical.

  • Inert Atmosphere:

    • The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1]

  • Base Selection and Stoichiometry:

    • The hydrochloride salt of your boronic acid will consume one equivalent of base. Therefore, you must use at least one additional equivalent of base to facilitate the catalytic cycle.

    • The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][3]

    • For aminophenylboronic acids, inorganic bases are generally preferred. A common starting point is to use 2-3 equivalents of a base like K₂CO₃ or K₃PO₄.[4]

Logical Troubleshooting Workflow

If initial checks do not resolve the issue, a more detailed investigation into the reaction parameters is necessary. The following workflow can help diagnose the root cause of low conversion.

G start Low Conversion Rate check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degassed Solvents, N2/Ar Purge) check_reagents->check_atmosphere Reagents OK side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_reagents->side_reactions Reagents Degraded check_base Review Base Selection & Stoichiometry (>2 eq. for HCl salt) check_atmosphere->check_base Atmosphere OK check_atmosphere->side_reactions Oxygen Present optimize_base Optimize Base check_base->optimize_base Base OK check_base->side_reactions Incorrect Base/Amount optimize_solvent Optimize Solvent System optimize_base->optimize_solvent Base Optimized optimize_catalyst Optimize Catalyst & Ligand optimize_solvent->optimize_catalyst Solvent Optimized optimize_temp Optimize Temperature & Time optimize_catalyst->optimize_temp Catalyst Optimized success High Conversion Achieved optimize_temp->success Optimized side_reactions->optimize_base side_reactions->optimize_solvent side_reactions->optimize_catalyst

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q2: What is the role of the base in the Suzuki coupling, and why is it particularly important for (m-Aminophenyl)boronic acid hydrochloride?

The base plays multiple critical roles in the Suzuki-Miyaura coupling:

  • Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[5][6]

  • Formation of the Active Palladium Complex: In some cases, the base can participate in the formation of the active palladium catalyst.[7]

For (m-Aminophenyl)boronic acid hydrochloride, the base has the additional role of neutralizing the hydrochloride salt. Failure to add a sufficient excess of base will result in protonation of the base intended for the catalytic cycle, leading to low or no conversion.

BaseTypical EquivalentsNotes
K₂CO₃2.0 - 3.0A common and effective base, often used in aqueous solvent mixtures.[4]
K₃PO₄2.0 - 3.0A stronger base, often effective for less reactive aryl chlorides.[2]
Cs₂CO₃2.0 - 3.0A highly effective but more expensive base, often used for challenging couplings.
NaHCO₃2.0 - 3.0A milder base, which can be useful if the substrate is sensitive to stronger bases.[8]
Organic Bases2.0 - 3.0Generally less effective than inorganic bases for this type of coupling.[4]
Q3: Could the amino group on the phenylboronic acid be interfering with the reaction?

Yes, the free amino group can potentially interfere with the reaction. Nitrogen-containing compounds can coordinate to the palladium center, which can inhibit the catalyst.[9] This is a known challenge when working with nitrogen-rich heterocycles and anilines.

Solutions:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) can often overcome catalyst inhibition by coordinating more strongly to the palladium center and preventing the substrate from binding in a non-productive manner.[2]

  • Protecting Groups: While less ideal due to extra synthetic steps, protection of the amino group (e.g., as a Boc-carbamate) can be considered if other strategies fail.

Q4: What are the common side reactions, and how can I minimize them?

The two most common side reactions that lead to low yields of the desired product are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by harsh basic conditions or elevated temperatures.

    • Mitigation: Use the mildest effective base and the lowest possible reaction temperature. Using a more stable boronic ester derivative (e.g., a pinacol ester) can also prevent this side reaction.[1]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often caused by the presence of oxygen.

    • Mitigation: Ensure the reaction is performed under strictly inert conditions with thoroughly degassed solvents.[1]

G cluster_desired Desired Cross-Coupling cluster_side Side Reactions A Ar-B(OH)₂ C Ar-Ar' A->C [Pd] D Protodeboronation (Ar-H) A->D H₂O, Base E Homocoupling (Ar-Ar) A->E O₂, [Pd] B Ar'-X B->C

Caption: Desired cross-coupling versus common side reactions.

Q5: What solvent system is recommended for the coupling of (m-Aminophenyl)boronic acid hydrochloride?

The choice of solvent is critical for ensuring that all components of the reaction are sufficiently soluble. For Suzuki couplings, mixtures of an organic solvent and water are often used, as this helps to dissolve both the organic starting materials and the inorganic base.[4]

Solvent SystemRatio (Organic:Water)Notes
Dioxane / Water4:1 to 10:1A very common and effective solvent system for a wide range of Suzuki couplings.[1]
Toluene / Water10:1Often used for reactions requiring higher temperatures.
THF / Water4:1Another good general-purpose solvent system.
DMF / Water1:1Can be effective for substrates with poor solubility in other solvents.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with (m-Aminophenyl)boronic acid hydrochloride

This protocol provides a general starting point and should be optimized for your specific aryl halide.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), (m-Aminophenyl)boronic acid hydrochloride (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Screening of Reaction Conditions

If the general protocol fails, a systematic screening of reaction parameters is recommended.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%)
Base K₂CO₃ (3 eq.)K₃PO₄ (3 eq.)Cs₂CO₃ (3 eq.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF/H₂O (1:1)
Temperature 80 °C100 °C120 °C (sealed tube)

References

Effect of base and solvent choice on Suzuki-Miyaura coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize your Suzuki-Miyaura cross-coupling reactions by understanding the critical roles of base and solvent selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling experiments.

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of your reagents and reaction setup is the first step. Here are the most common areas to investigate:

  • Reagent Quality:

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

    • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic for electron-deficient arylboronic acids. Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester or MIDA boronate if issues persist.

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure your base is of high purity.

Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a common reason for low yields, especially with electron-deficient boronic acids. Here are some strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can interfere with the catalytic cycle. To prevent this:

  • Thorough Degassing: Ensure that your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.

  • Use High-Purity Reagents: Ensure that your palladium catalyst and other reagents are not contaminated with oxidizing impurities.

Q4: How do I choose the right base for my Suzuki-Miyaura coupling?

A4: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction yield.

  • Common Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are commonly used.

  • Base Strength: The required basicity depends on the substrates. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.

  • Solubility: The base must have some solubility in the reaction medium to be effective. The choice of solvent and base are therefore interconnected.

  • Screening: The optimal base is often substrate-dependent. If you are experiencing low yields, screening a panel of bases is a recommended optimization step.

Q5: What is the impact of the solvent on my reaction efficiency?

A5: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.

  • Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used, often in combination with water.

  • Protic Solvents: Alcohols like ethanol and isopropanol can also be effective, particularly in mixed solvent systems with water.

  • Biphasic Systems: A mixture of an organic solvent (like toluene or THF) and an aqueous solution of the base is a very common and effective system. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide and boronic acid.

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate and even the selectivity in some cases. However, a simple correlation between dielectric constant and reaction efficiency is not always observed. It is often a combination of polarity, coordinating ability, and solubility properties that determines the best solvent.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

This table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Base (2-3 equiv.)Typical Solvent(s)Relative EffectivenessNotes
K₃PO₄ Toluene, DioxaneOften Very HighFrequently used for challenging couplings, including those with heteroaryl substrates.[1]
Cs₂CO₃ Dioxane, TolueneVery HighOften gives excellent yields, sometimes referred to as the "caesium effect".[1]
K₂CO₃ Toluene/H₂O, Dioxane/H₂OHighA common and effective base for a wide range of substrates.
Na₂CO₃ Toluene/H₂O, Ethanol/H₂OHighA cost-effective and widely used base.[2]
KF Toluene, DioxaneModerate to HighFluoride ions are believed to play a unique role in activating the boronic acid.[1]
KOH Toluene/H₂OModerate to HighA strong base, but its high basicity can sometimes lead to side reactions.[1]
NaOH Toluene/H₂OModerateSimilar to KOH, can be detrimental in some cases due to high basicity.[1]
Organic Bases (e.g., Et₃N) DMF, DioxaneGenerally LowerLess common for Suzuki-Miyaura, but can be useful for substrates sensitive to strong inorganic bases.[1]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

This table provides a comparative overview of the performance of various solvents in a model Suzuki-Miyaura reaction. The yields can be highly substrate-dependent.

SolventDielectric Constant (ε)Typical YieldNotes
Dioxane/H₂O Varies with ratioVery HighA very common and effective mixed solvent system.
Toluene/H₂O Varies with ratioVery HighAnother excellent biphasic system, particularly with phase-transfer catalysts.
THF/H₂O Varies with ratioHighGood general-purpose solvent mixture.[3]
DMF 36.7HighA polar aprotic solvent that can be very effective, but can be difficult to remove.[3]
Acetonitrile (MeCN) 37.5Moderate to HighA polar aprotic solvent, but can sometimes lead to different selectivity.
Ethanol (EtOH)/H₂O Varies with ratioHighA greener solvent option that can provide excellent yields.[3]
Isopropanol (IPA)/H₂O Varies with ratioHighAnother effective and greener alcohol-water mixture.[3]
Methanol (MeOH)/H₂O Varies with ratioHighCan be a very effective solvent system.
Water (neat) 80.1VariableCan be effective for some water-soluble substrates, often with specific catalysts or surfactants.

Experimental Protocols

General Experimental Protocol for a Standard Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1–5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_halide Ar-Pd(II)-X Ln pd0->pd2_halide Oxidative Addition pd2_base Ar-Pd(II)-OR Ln pd2_halide->pd2_base Ligand Exchange pd2_biaryl Ar-Pd(II)-Ar' Ln pd2_base->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination Ar-Ar' Ar-Ar' pd2_biaryl->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base (e.g., OH-) Base (e.g., OH-) Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) start->check_conditions optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_reagents->optimize_base check_conditions->optimize_base optimize_solvent Screen Different Solvents (e.g., Dioxane/H2O, Toluene/H2O) optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success Base_Solvent_Influence cluster_params Reaction Parameters cluster_steps Key Catalytic Steps Base Base Transmetalation Transmetalation Base->Transmetalation Activates Boronic Acid Solvent Solvent Solvent->Transmetalation Influences Rate & Solubility Catalyst_Solubility Catalyst Solubility & Stability Solvent->Catalyst_Solubility Solubilizes Catalyst Reductive_Elimination Reductive Elimination Solvent->Reductive_Elimination Can Affect Rate

References

Preventing protodeboronation of 3-aminophenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-aminophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent, with a primary focus on preventing undesired protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with 3-aminophenylboronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of 3-aminophenylboronic acid, this results in the formation of aniline, consuming the boronic acid and reducing the yield of the desired product. This side reaction can complicate purification efforts. The electron-donating nature of the amino group on the phenyl ring can influence the electronic properties at the site of the boronic acid, potentially affecting its susceptibility to protodeboronation under certain conditions.

Q2: What are the primary factors that promote the protodeboronation of 3-aminophenylboronic acid?

A2: The primary drivers of protodeboronation for arylboronic acids, including 3-aminophenylboronic acid, are:

  • High pH: Basic conditions, particularly with strong bases like hydroxides, significantly accelerate protodeboronation.[3]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this decomposition pathway.

  • Presence of Protic Solvents: Water and alcohols can act as a proton source for the cleavage of the C-B bond.

  • Prolonged Reaction Times: Extended exposure to harsh conditions increases the likelihood of protodeboronation.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the steric and electronic properties of the phosphine ligands can influence the rate of the desired coupling versus the undesired protodeboronation.

Q3: How stable is 3-aminophenylboronic acid and what are the best storage and handling practices?

A3: 3-Aminophenylboronic acid is a solid that is generally stable when stored in a cool, dry place away from light and moisture. As a solid, it is less prone to decomposition compared to when it is in solution. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). When handling the reagent, minimize its exposure to air and moisture to prevent gradual degradation.

Q4: What are the advantages of using the N-methyliminodiacetic acid (MIDA) ester of 3-aminophenylboronic acid?

A4: Using the MIDA boronate ester of 3-aminophenylboronic acid offers several key advantages:

  • Enhanced Stability: MIDA boronates are significantly more stable to storage and a wider range of reaction conditions compared to the free boronic acid.[4] They are generally crystalline, air- and temperature-stable solids that are compatible with chromatography.

  • Slow Release of the Boronic Acid: Under specific basic conditions, the MIDA ester slowly hydrolyzes to release the active boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the reactive and potentially unstable boronic acid low, which in turn minimizes side reactions like protodeboronation.

  • Enables Iterative Cross-Coupling: The stability and controlled release of MIDA boronates make them ideal for sequential, iterative cross-coupling reactions, allowing for the synthesis of complex molecules.[4]

Troubleshooting Guide

Issue: Low or no yield of the desired cross-coupled product and significant formation of aniline.

This is a classic symptom of protodeboronation outcompeting the desired reaction. The following troubleshooting workflow can help diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product (High Aniline Byproduct) reassess_base Re-evaluate Base start->reassess_base Is a strong base (e.g., NaOH, KOH) being used? optimize_temp Optimize Temperature start->optimize_temp Is the reaction run at high temperature? solvent_choice Modify Solvent System start->solvent_choice Is a protic or wet solvent used? catalyst_system Adjust Catalyst/Ligand start->catalyst_system Is the catalyst system inefficient? reassess_base->optimize_temp Switch to a milder base (e.g., K3PO4, K2CO3, Cs2CO3) use_mida For highly sensitive substrates, use 3-aminophenylboronic acid MIDA ester for slow release of the boronic acid. reassess_base->use_mida optimize_temp->solvent_choice Lower the temperature (e.g., 60-80 °C) optimize_temp->use_mida solvent_choice->catalyst_system Use anhydrous solvents (e.g., dry dioxane, toluene) solvent_choice->use_mida catalyst_system->use_mida Use a more active catalyst/ligand (e.g., Buchwald precatalysts)

Caption: Troubleshooting workflow for low product yield due to protodeboronation.

Q5: My reaction with 3-aminophenylboronic acid is sluggish even after implementing milder conditions. What should I do?

A5: If the reaction is slow, it provides more time for the protodeboronation to occur. In this case, focus on increasing the rate of the desired Suzuki-Miyaura coupling. Consider the following:

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) can accelerate the reaction.

  • Use a More Active Catalyst System: Modern palladium precatalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald's G3 or G4 precatalysts with ligands like SPhos or XPhos), are highly effective at promoting rapid cross-coupling, which can outcompete protodeboronation.

  • Ensure Anhydrous Conditions: If not already doing so, rigorously exclude water from the reaction. This includes using anhydrous solvents and drying all glassware thoroughly.

Q6: I am using the MIDA ester of 3-aminophenylboronic acid, but the reaction is still not proceeding efficiently. What could be the issue?

A6: While MIDA esters are more stable, their successful use depends on the controlled release of the boronic acid. If the reaction is not working, consider these points:

  • Base Choice for Deprotection: The hydrolysis of the MIDA ester is base-dependent. For a slow, controlled release, a base like potassium phosphate (K3PO4) is often effective. If the release is too slow, a slightly stronger base or the addition of a small amount of water might be necessary. However, be cautious as excess water can promote protodeboronation of the released boronic acid.

  • Biphasic vs. Monophasic System: The hydrolysis of the MIDA ester can be influenced by the phase of the reaction mixture. In some cases, a biphasic system (e.g., THF/water) is optimal.

  • Reaction Time: Reactions with MIDA esters may require longer reaction times to allow for the gradual release of the boronic acid and its subsequent coupling.

Data Presentation

The following table summarizes the general effect of key reaction parameters on the rate of protodeboronation of 3-aminophenylboronic acid.

ParameterConditionEffect on ProtodeboronationRecommendation for Minimizing Protodeboronation
Base Strong (e.g., NaOH, KOH)HighUse milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
Weak (e.g., K₂CO₃, K₃PO₄)ModerateOptimal choice for many Suzuki-Miyaura reactions.
Solvent Protic (e.g., H₂O, alcohols)HighUse anhydrous aprotic solvents (e.g., dioxane, toluene, THF).
Aprotic (e.g., dioxane, toluene)LowRecommended for sensitive substrates.
Temperature High (>100 °C)HighOperate at the lowest effective temperature (e.g., 60-80 °C).
Moderate (60-80 °C)ModerateA good starting point for optimization.
Catalyst/Ligand Inefficient SystemIndirectly HighUse highly active Pd precatalysts with bulky, electron-rich ligands.
Highly Active SystemIndirectly LowPromotes faster desired coupling, outcompeting protodeboronation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with an Aryl Bromide

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with a generic aryl bromide, optimized to minimize protodeboronation.

Materials:

  • 3-Aminophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equivalents)

  • XPhos Pd G3 (palladium precatalyst, 2 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 3-aminophenylboronic acid, and anhydrous potassium phosphate.

  • Add the XPhos Pd G3 precatalyst.

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 3-Aminophenylboronic Acid MIDA Ester

This protocol describes the conversion of 3-aminophenylboronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.

Materials:

  • 3-Aminophenylboronic acid (1.0 equivalent)

  • N-methyliminodiacetic acid (1.2 equivalents)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminophenylboronic acid and N-methyliminodiacetic acid.

  • Add a mixture of toluene and DMSO (typically a 10:1 ratio) to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 3-aminophenylboronic acid MIDA ester is often a crystalline solid and can be purified by recrystallization or column chromatography if necessary.

Visualizations

Logical Relationship of Factors Leading to Protodeboronation

G cluster_conditions Reaction Conditions cluster_kinetics Kinetic Factors protodeboronation Protodeboronation of 3-Aminophenylboronic Acid high_ph High pH (Strong Base) high_ph->protodeboronation high_temp High Temperature high_temp->protodeboronation protic_solvent Protic Solvent (e.g., Water) protic_solvent->protodeboronation long_reaction Long Reaction Time long_reaction->protodeboronation inefficient_catalysis Inefficient Catalysis inefficient_catalysis->long_reaction leads to

Caption: Key factors contributing to the undesired protodeboronation side reaction.

References

Technical Support Center: Catalyst Loading Optimization for Palladium-Catalyzed Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize catalyst loading for palladium-catalyzed cross-coupling reactions involving boronic acids, most notably the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My Suzuki-Miyaura coupling reaction has a low yield or is not working at all. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails or gives low yields, a systematic check of your reagents and reaction setup is the first step. Here are the most common areas to investigate:

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[1][2] Ensure your base is of high purity.

  • Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen. This can be achieved by performing several cycles of evacuating and backfilling the reaction vessel.[1]

  • Reagent Quality: Impurities in your aryl halide or boronic acid can poison the catalyst.[2] Boronic acids, especially electron-deficient or heteroaromatic ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3] Consider using fresh, high-purity starting materials.

Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction that consumes your boronic acid and lowers the yield.[4] Here are some strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1][4]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Using rigorously dried solvents and reagents can significantly reduce this side reaction.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or an excess of Pd(II) species.[5] To suppress this side reaction, consider the following:

  • Thorough Degassing: Ensure your solvent is properly degassed and the reaction is run under a strict inert atmosphere to minimize oxygen content.[5]

  • Use of a Pd(0) Source or Efficient Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system that rapidly generates the active Pd(0) species can reduce the concentration of Pd(II) that promotes homocoupling.[4][5]

  • Controlled Addition of Boronic Acid: Slowly adding the boronic acid to the reaction mixture can help to keep its concentration low, favoring the desired cross-coupling over homocoupling.[4]

Q4: My reaction is sluggish or shows low conversion. Should I simply increase the catalyst loading?

A4: While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the best solution and can lead to increased costs and potential side reactions.[6] Before increasing the catalyst concentration, consider these factors:

  • Reaction Temperature: Increasing the temperature can often accelerate the reaction rate.[6]

  • Ligand Choice: The ligand plays a crucial role in the catalyst's activity and stability.[7] For challenging substrates, such as electron-deficient or sterically hindered partners, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve performance and may allow for lower catalyst loadings.[8]

  • Base and Solvent: The choice of base and solvent system is critical and can have a significant impact on the reaction rate.[8]

  • Systematic Optimization: If you do decide to adjust the catalyst loading, do so systematically. Gradually decrease the loading from a successful higher concentration to find the optimal level.[6]

Q5: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction?

A5: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6][8] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%, and in some cases, even lower (down to 0.1 mol% or less).[8] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary.[8]

Data Presentation: Catalyst Loading and Reaction Parameters

The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions. This data is compiled from various sources and should be used as a guide for optimization.

Table 1: Effect of Palladium Catalyst Loading on Reaction Yield

EntryAryl HalideBoronic AcidCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd/C3K₃PO₄Water1000.67100
24-BromoanisolePhenylboronic acidPd/C2K₃PO₄Water100176
34-BromoanisolePhenylboronic acidPd/C1K₃PO₄Water100157
44-BromoanisolePhenylboronic acidPd/C0.5K₃PO₄Water100145
52-BromotoluenePhenylboronic acid[dmiop]₂[PdCl₄]3KOH2-propanol402~85
62-BromotoluenePhenylboronic acid[dmiop]₂[PdCl₄]1KOH2-propanol402~95
72-BromotoluenePhenylboronic acid[dmiop]₂[PdCl₄]0.25KOH2-propanol402~83

Data compiled from multiple sources.[8][9] Conditions may vary between experiments.

Table 2: Comparison of Different Palladium Catalysts and Ligands

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Chloro-2-nitrobenzene4-Methoxyphenyl-boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10095
24-Bromopyridine2-Nitrophenyl-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF10092
34-Bromoacetophenone2-Nitrophenyl-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10098
44-ChlorotoluenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O80Low

Data compiled from multiple sources.[7] This table provides a qualitative guide to catalyst performance.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If using a solid catalyst and ligand, they can be added in the first step. If using a stock solution, add it via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Screening for Optimal Catalyst Loading

  • Parallel Reactions: Set up a series of parallel reactions in small vials or a parallel synthesizer.

  • Vary Catalyst Loading: In each reaction, use the same amounts of aryl halide, boronic acid, base, solvent, and the same temperature and reaction time. The only variable should be the catalyst loading. A typical range to screen would be 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.

  • Analysis: After the set reaction time, quench all reactions and analyze the conversion and yield of each using an internal standard with GC-MS or LC-MS.

  • Determine Optimum: Identify the lowest catalyst loading that provides a high yield in a reasonable amount of time.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate Ar-Pd(II)L2-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar Base_X Base-X + B(OH)3 Transmetalation->Base_X ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation ArX Ar-X ArX->OxAdd RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_atmosphere side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_reagents->side_reactions check_atmosphere->side_reactions optimize_conditions Optimize Reaction Conditions (Temperature, Base, Ligand, Solvent) side_reactions->optimize_conditions No obvious side reactions protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes increase_loading Systematically Increase Catalyst Loading optimize_conditions->increase_loading Still low yield success Successful Reaction optimize_conditions->success Improved yield mitigate_proto Use Anhydrous Conditions Milder Base, Boronic Ester protodeboronation->mitigate_proto mitigate_homo Thoroughly Degas Use Pd(0) Source homocoupling->mitigate_homo mitigate_proto->optimize_conditions mitigate_homo->optimize_conditions increase_loading->success

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Catalyst_Loading_Optimization start Goal: Optimize Catalyst Loading initial_screen Initial Reaction Screen (1-5 mol% Catalyst) start->initial_screen assess_yield Assess Yield and Purity initial_screen->assess_yield high_yield High Yield (>90%) assess_yield->high_yield low_yield Low Yield (<90%) assess_yield->low_yield reduce_loading Systematically Reduce Loading (e.g., 2%, 1%, 0.5%, 0.1%) high_yield->reduce_loading troubleshoot Troubleshoot Reaction (See Troubleshooting Workflow) low_yield->troubleshoot monitor_yield Monitor Yield at Each Loading reduce_loading->monitor_yield yield_drops Yield Drops Significantly monitor_yield->yield_drops yield_stable Yield Remains High monitor_yield->yield_stable previous_loading Use Previous Higher Loading yield_drops->previous_loading yield_stable->reduce_loading Continue reduction optimal_loading Optimal Loading Identified (Lowest loading with high yield) yield_stable->optimal_loading Lowest loading reached previous_loading->optimal_loading

Caption: A logical workflow for optimizing palladium catalyst loading.

References

Technical Support Center: Managing Air and Moisture Sensitivity in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the handling and use of air- and moisture-sensitive boronic acids in organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving boronic acids, with a focus on problems related to their instability.

Question 1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. What are the potential causes related to the boronic acid?

Answer:

Low yields or reaction failures in Suzuki-Miyaura couplings are frequently linked to the quality and handling of the boronic acid. The primary culprits are decomposition via protodeboronation and the formation of inactive boroxine trimers.

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[1] This process is highly dependent on factors like the electronic nature of the organic substituent, pH, and the presence of water.[1][2] Electron-deficient and certain heteroaromatic boronic acids are particularly susceptible.[3] The reaction can be catalyzed by acid or, more commonly under coupling conditions, by a base where the boronic acid is converted to the more reactive boronate species which then reacts with a proton source like water.[1][4]

  • Boroxine Formation: In the absence of water or in anhydrous solvents, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[5][6] This trimer is often unreactive in the catalytic cycle, sequestering the boronic acid from the desired cross-coupling reaction. This is a reversible process, and the addition of water can shift the equilibrium back toward the active boronic acid monomer.[6][7]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can also reduce the yield of the desired product. This is often promoted by the presence of oxygen.[8]

Troubleshooting Steps:

  • Assess Boronic Acid Quality: Before starting, check the purity of your boronic acid by NMR. The presence of boroxine can be indicated by broadened or complex signals.[9]

  • Employ Rigorous Inert Atmosphere Techniques: Oxygen can deactivate the palladium catalyst and promote homocoupling.[8] Use a Schlenk line or a glovebox to handle reagents and set up the reaction under an inert atmosphere (Argon or Nitrogen).[10][11] Ensure all solvents are thoroughly degassed.

  • Control Water Content: While Suzuki couplings are often tolerant of some water, excess water can promote protodeboronation.[2] Conversely, completely anhydrous conditions can favor the formation of unreactive boroxines.[5] Often, a carefully controlled amount of water in a co-solvent system (e.g., dioxane/water) is optimal.[12][13]

  • Optimize the Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[3] Consider screening milder bases such as K₃PO₄ or Cs₂CO₃, especially for sensitive substrates.[2][8]

  • Consider Boronic Acid Surrogates: For notoriously unstable boronic acids (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives), consider using more stable alternatives like boronic esters (pinacol, neopentyl glycol) or trifluoroborate and MIDA boronates.[14][15] MIDA boronates, in particular, are air-stable solids that slowly release the active boronic acid under the reaction conditions.[15][16]

dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="9.5,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Low Yield or\nReaction Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Check Boronic\nAcid Purity (NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Review Inert\nAtmosphere Technique", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Evaluate Reaction\nConditions (Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"];

impure [label="Impurity Detected\n(e.g., Boroxine)", fillcolor="#F1F3F4", fontcolor="#202124"]; air_leak [label="Potential Air/Moisture\nExposure", fillcolor="#F1F3F4", fontcolor="#202124"]; harsh_conditions [label="Conditions Too Harsh?\n(Protodeboronation)", fillcolor="#F1F3F4", fontcolor="#202124"];

solution_purify [label="Purify Acid or\nUse Fresh Batch", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_inert [label="Improve Degassing &\nUse Glovebox/Schlenk Line", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_optimize [label="Screen Milder Bases\n(e.g., K₃PO₄) & Tweak\nH₂O Content", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_surrogate [label="Switch to Stable Surrogate\n(MIDA, Pinacol Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity [color="#5F6368"]; start -> check_atmosphere [color="#5F6368"]; start -> check_conditions [color="#5F6368"];

check_purity -> impure [label="Yes", color="#5F6368"]; impure -> solution_purify [color="#5F6368"];

check_atmosphere -> air_leak [label="Yes", color="#5F6368"]; air_leak -> solution_inert [color="#5F6368"];

check_conditions -> harsh_conditions [label="Yes", color="#5F6368"]; harsh_conditions -> solution_optimize [color="#5F6368"]; harsh_conditions -> solution_surrogate [label="If persists", color="#5F6368"]; } A troubleshooting workflow for low reaction yields.

Question 2: How can I tell if my boronic acid has decomposed, and what are the common impurities I should look for?

Answer:

Decomposition of boronic acids primarily occurs through two pathways: formation of boroxines (dehydration) and protodeboronation (replacement of the boronic acid group with hydrogen).[1][5]

  • Boroxine Formation: This is the trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[6] It is a common "impurity" in solid boronic acid samples. Its presence can be detected by ¹H and ¹¹B NMR spectroscopy, where it may cause peak broadening or the appearance of multiple sets of signals.[9] Mass spectrometry will also show a higher molecular weight species corresponding to the trimer.[9]

  • Protodeboronation: The product of this reaction is the corresponding arene or heteroarene where the boronic acid group has been replaced by a hydrogen atom.[1] This impurity can be readily detected by GC-MS or LC-MS by comparing the mass to the expected starting material.

  • Other Impurities: Residual solvents from synthesis and purification are also common.[9]

Analytical Techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is the most powerful tool for assessing purity. The presence of boroxine can sometimes be resolved by dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the trimer back into the monomeric acid.[9]

  • Mass Spectrometry (MS): Useful for identifying the protodeboronated byproduct and the boroxine trimer.[9]

  • HPLC: Can be used for purity analysis, but care must be taken as on-column hydrolysis or decomposition can sometimes occur.[9]

Data on Boronic Acid Stability

The stability of boronic acids is highly substrate-dependent. Electron-withdrawing groups tend to increase susceptibility to protodeboronation, while bulky ortho groups can sometimes provide steric protection but may also promote decomposition under certain conditions.

Boronic Acid ClassCommon Stability IssuesRecommended Handling
Electron-Deficient Aryl High susceptibility to protodeboronation, especially under basic conditions.[2][3]Use milder bases (K₃PO₄, Cs₂CO₃), shorter reaction times, and consider conversion to MIDA or pinacol esters.[2][15]
Electron-Rich Aryl Generally more stable to protodeboronation but can be prone to boroxine formation.[6]Store in a desiccator, ensure proper inert atmosphere during reaction.
Heteroaromatic (e.g., 2-pyridyl) Often unstable and prone to rapid protodeboronation.[1][15]Use of air-stable surrogates like MIDA boronates is strongly recommended.[15]
Vinyl / Alkenyl Can be unstable, prone to polymerization or protodeboronation.[15]Store cold, use fresh, and consider MIDA or other ester derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for boronic acids when exposed to air and moisture?

A1: The two primary decomposition pathways are:

  • Boroxine Formation (Dehydration): This is the reversible condensation of three boronic acid molecules to form a cyclic trimeric anhydride (a boroxine) with the loss of three water molecules.[6] This process is favored under anhydrous or heated conditions and reduces the concentration of the active monomeric boronic acid available for cross-coupling.[5]

  • Protodeboronation (Hydrolysis/Protonolysis): This is the irreversible cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This reaction is often the most problematic side reaction in cross-couplings. It can be promoted by aqueous acidic or, more relevant to Suzuki couplings, basic conditions.[1][4]

dot graph "Decomposition_Pathways" { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes BA [label="R-B(OH)₂\n(Active Boronic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boroxine [label=" (RBO)₃\n(Inactive Boroxine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="R-H\n(Protodeboronation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout subgraph { rank = same; BA; } subgraph { rank = same; Boroxine; Arene; }

// Edges BA -> Boroxine [label=" - 3 H₂O\n(Anhydrous/Heat)"]; Boroxine -> BA [label=" + 3 H₂O\n(Reversible)"]; BA -> Arene [label=" + H⁺ Source\n(e.g., H₂O, Base)", arrowhead="normal", style=dashed]; } Major decomposition pathways for boronic acids.

Q2: How should I properly store and handle boronic acids?

A2: Proper storage is crucial to maintain the integrity of boronic acids.

  • Storage: Store boronic acids in tightly sealed containers in a cool, dark, and dry place, preferably inside a desiccator to protect from atmospheric moisture.[17] For highly sensitive boronic acids, storage in a glovebox freezer is recommended.

  • Handling: Always handle boronic acids under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to air and moisture.[10][18] Use dry, degassed solvents for reactions. Use clean spatulas and weigh the material quickly to limit exposure time.

Q3: What is the difference between using a glovebox and a Schlenk line?

A3: Both are used to handle air-sensitive reagents, but they differ in application.

  • Glovebox: A sealed chamber filled with an inert gas that allows for manipulation of chemicals in an inert environment. It is ideal for storing and handling highly sensitive solid reagents and for setting up entire experiments when maximum exclusion of air is needed.[18]

  • Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[19] It allows for the manipulation of air-sensitive materials in glassware (like Schlenk flasks) on the benchtop by cycling between vacuum and inert gas to remove air.[10][20] It is excellent for performing reactions, distillations, and solvent transfers under an inert atmosphere.[21]

FeatureGloveboxSchlenk Line
Environment Fully enclosed inert atmosphere.Inert atmosphere inside specific glassware.
Best For Weighing/handling solids, long-term storage, complex manipulations.[18]Performing reactions, solvent transfers, refluxing.[20][21]
Setup Time Minimal once operational.Requires setting up glassware and purge cycles for each experiment.[10]
Contamination Lower risk of atmospheric contamination with good practice.[22]Higher risk through septa, tubing, and transfers.[22]

Q4: Are boronic esters or trifluoroborates better alternatives to unstable boronic acids?

A4: Yes, for many unstable boronic acids, derivatives like pinacol esters, MIDA boronates, and trifluoroborates are excellent, more stable alternatives.[14]

  • Pinacol Esters: Generally more stable to protodeboronation and boroxine formation than the corresponding acids.[14] They are common, isolable solids.

  • Trifluoroborate Salts (e.g., K[R-BF₃]): These are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid under the basic aqueous conditions of the Suzuki coupling.[3]

  • MIDA Boronates: These are exceptionally stable, air-tolerant solids that can be purified via chromatography.[15] They are "protected" forms that slowly release the boronic acid in situ during the reaction, which is ideal for minimizing decomposition of highly unstable boronic acids.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Setting up a Suzuki-Miyaura Coupling Reaction using a Schlenk Line

This protocol outlines the steps for setting up a reaction under an inert atmosphere to minimize degradation of a sensitive boronic acid.

  • Glassware Preparation:

    • Place a magnetic stir bar into a correctly sized Schlenk flask.

    • Dry the flask in an oven (>120 °C) overnight or flame-dry it under vacuum to remove adsorbed water.[10]

    • Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-refill" cycle three times to ensure an oxygen-free environment.[10][23]

  • Reagent Addition (Solids):

    • Under a positive flow of inert gas, quickly remove the septum or cap and add the boronic acid, aryl halide, and base to the flask.

    • Immediately reseal the flask and perform one more evacuate-refill cycle.

  • Solvent and Ligand/Catalyst Addition:

    • Add the degassed anhydrous solvent via a gas-tight syringe through the septum.[24] To degas a solvent, bubble an inert gas through it for 15-30 minutes or use a freeze-pump-thaw method for more rigorous applications.

    • If the catalyst and/or ligand are solids, they can be added with the other solid reagents. If they are solutions, add them via a gas-tight syringe.

  • Reaction Execution:

    • Lower the flask into an oil bath pre-heated to the desired temperature.

    • Stir the reaction vigorously for the specified time, maintaining a positive pressure of inert gas (a balloon or bubbler is often used).[24]

    • Monitor the reaction progress by TLC or LC-MS.

dot graph "Schlenk_Line_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="1. Prepare Glassware\n(Oven/Flame Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Evacuate-Refill Cycle (3x)\nwith Inert Gas", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Solid Reagents\n(Boronic Acid, Halide, Base)\nunder positive N₂ flow", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Add Degassed Solvent\nvia Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Add Catalyst/Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Heat to Temperature\nunder N₂ Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Monitor Reaction\n(TLC / LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Workflow for setting up a reaction on a Schlenk line.

References

Technical Support Center: Purification of Reaction Mixtures Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing boronic acid byproducts from reaction mixtures. Find answers to frequently asked questions and troubleshoot common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions involving boronic acids?

A1: In cross-coupling reactions like the Suzuki-Miyaura coupling, common byproducts include unreacted starting boronic acid, homocoupled products of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2] The purity of the boronic acid reagent is crucial, as impurities within the starting material can also lead to additional byproducts.[2]

Q2: What are the primary methods for removing boronic acid byproducts?

A2: The most common methods for removing boronic acid byproducts include:

  • Aqueous Extraction: Utilizing a basic aqueous solution to wash the organic reaction mixture.

  • Chromatography: Employing techniques like flash column chromatography on silica gel or alumina, or reverse-phase HPLC.[3][4]

  • Scavenger Resins: Using solid-supported scavengers that selectively bind to boronic acids.[5][6]

  • Recrystallization: A straightforward method if the desired product is a crystalline solid.[7]

Q3: When is an extractive work-up sufficient for removing boronic acid byproducts?

A3: An extractive work-up is often sufficient when the desired product has low polarity and is not acidic, while the boronic acid byproduct is relatively polar and acidic. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH), the acidic boronic acid is converted to its water-soluble boronate salt and is partitioned into the aqueous phase.[8][9] This method is less effective for highly polar products or if the product has acidic functional groups.

Q4: How do scavenger resins for boronic acid removal work?

A4: Scavenger resins are functionalized solid supports that irreversibly bind to specific molecules.[5] For boronic acid removal, resins containing functional groups like diethanolamine (DEAM), diols, or guanidine are particularly effective.[10][11][12] These functional groups form stable complexes with the boronic acid, allowing for its removal from the reaction mixture by simple filtration.[5]

Q5: How do I choose the most suitable purification method for my specific reaction?

A5: The choice of purification method depends on several factors, including the properties of your desired product (polarity, acidity, crystallinity), the nature of the boronic acid byproduct, and the scale of your reaction. The flowchart below provides a general decision-making guide.

G start Reaction Mixture Containing Boronic Acid Byproducts product_properties Assess Product Properties: - Polarity - Acidity - Crystallinity start->product_properties is_crystalline Is the product crystalline? product_properties->is_crystalline recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes product_polarity Assess Product Polarity is_crystalline->product_polarity No check_purity1 Check Purity recrystallize->check_purity1 low_polarity Low Polarity Product product_polarity->low_polarity Low high_polarity High Polarity Product product_polarity->high_polarity High extractive_workup Perform Basic Aqueous Extraction low_polarity->extractive_workup scavenger_resin Use Boronic Acid Scavenger Resin high_polarity->scavenger_resin check_purity2 Check Purity extractive_workup->check_purity2 check_purity3 Check Purity scavenger_resin->check_purity3 chromatography Column Chromatography (Silica, Alumina, or C18) pure_product Pure Product chromatography->pure_product check_purity1->product_polarity Impure check_purity1->pure_product Pure check_purity2->scavenger_resin Impure check_purity2->pure_product Pure check_purity3->chromatography Impure check_purity3->pure_product Pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Boronic acid byproduct co-elutes with the product during silica gel chromatography. The boronic acid and the product have similar polarities.- Modify the solvent system. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve separation.[3] - Consider using a different stationary phase, such as alumina or reverse-phase C18 silica gel.[3] - Pre-treat the crude mixture with a boronic acid scavenger resin before chromatography.
Aqueous basic wash is ineffective at removing the boronic acid byproduct. - The product is also acidic and is being extracted into the aqueous layer. - The boronic acid is not sufficiently acidic to be fully deprotonated and solubilized in the aqueous base.- If the product is acidic, avoid basic washes. Consider using a scavenger resin or chromatography. - Try a more concentrated basic solution, but be mindful of the stability of your product. - An alternative is to use a sorbitol extraction, which can pull the boronic acid into the aqueous layer.[7]
The product is not precipitating during recrystallization. The concentration of the impurity (boronic acid) is too high, or the chosen solvent system is not optimal.- First, try to reduce the amount of boronic acid byproduct through an initial purification step like an acid-base extraction. - Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization. Hot water, ethanol, benzene, dichloroethane, and EtOAc have been reported to be effective for recrystallizing boronic acids.[3][7]
Scavenger resin is not removing all of the boronic acid byproduct. - Insufficient amount of scavenger resin was used. - The reaction time with the resin was too short. - The chosen scavenger resin is not optimal for the specific boronic acid.- Increase the equivalents of the scavenger resin. - Increase the reaction time with the resin, ensuring adequate mixing. - Screen different types of boronic acid scavenger resins (e.g., DEAM, Diol, Guanidine) to find the most effective one.[6][10][11]

Experimental Protocols

Protocol 1: Removal of Boronic Acid Byproducts by Basic Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH). Typically, three washes are sufficient.

  • Separation: Collect the organic layer. The boronic acid byproduct will be converted to its boronate salt and will be removed in the aqueous layer.[8][9]

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Boronic Acid Scavenger Resin
  • Resin Selection: Choose an appropriate boronic acid scavenger resin, such as one functionalized with diethanolamine (DEAM).[12]

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).

  • Incubation: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the excess boronic acid). Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture to remove the resin. The resin, with the bound boronic acid, will be retained on the filter paper.

  • Rinsing: Rinse the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

G Product Desired Product Filtration Filtration Product->Filtration BoronicAcid Boronic Acid Byproduct Resin Scavenger Resin (e.g., DEAM-functionalized) BoronicAcid->Resin Binding BoundComplex Resin-Boronic Acid Complex Resin->BoundComplex BoundComplex->Filtration PurifiedProduct Purified Product in Solution Filtration->PurifiedProduct

Caption: Mechanism of a boronic acid scavenger resin.

Quantitative Data Summary

The efficiency of boronic acid removal can vary significantly depending on the chosen method and the specific compounds involved. The following table provides a general comparison.

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Basic Aqueous Extraction 70-95%Simple, fast, and inexpensive for non-acidic, low-polarity products.Not suitable for acidic or highly polar products. May not achieve complete removal.
Column Chromatography >95%High purity can be achieved. Applicable to a wide range of compounds.Can be time-consuming and requires significant solvent usage. Product loss on the column is possible.[3]
Scavenger Resins >98%High selectivity and purity. Simple filtration work-up. Amenable to automation.[5]Higher cost of reagents compared to extraction. May require optimization of reaction time and equivalents.
Recrystallization Variable (>99% if successful)Can yield very pure material. Cost-effective.Only applicable to crystalline solids. Can have variable yields.

References

Impact of temperature and reaction time on coupling product yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions, with a specific focus on the impact of temperature and reaction time on product yield.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is resulting in a low yield. What are the first parameters I should investigate?

A1: When troubleshooting a low-yielding coupling reaction, temperature and reaction time are two of the most critical parameters to evaluate. These factors directly influence reaction kinetics, catalyst stability, and the potential for side reactions. An initial assessment should involve a systematic evaluation of whether the reaction has reached completion and if the chosen temperature is optimal for the specific catalyst and substrates being used. Monitoring the reaction progress over time at a given temperature is a crucial first step.[1][2]

Q2: How does temperature generally affect the yield of a coupling reaction?

A2: Temperature has a significant impact on the rate of a coupling reaction. Generally, increasing the temperature increases the reaction rate, which can lead to higher yields in a shorter amount of time.[3] However, excessively high temperatures can lead to catalyst decomposition, resulting in the formation of palladium black and a subsequent decrease in yield.[4] Furthermore, higher temperatures can also promote undesirable side reactions, such as homocoupling or decomposition of starting materials. Therefore, finding the optimal temperature that balances reaction rate with catalyst stability and minimal side reactions is crucial for maximizing yield.

Q3: What is the typical temperature range for common coupling reactions like Suzuki, Heck, and Buchwald-Hartwig?

A3: While the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system used, there are general ranges that serve as a good starting point for optimization:

  • Suzuki-Miyaura Coupling: Typically performed at temperatures ranging from room temperature to 100 °C.[3][5][6] Many modern catalyst systems with highly active ligands can facilitate the reaction at lower temperatures.

  • Heck Coupling: Often requires higher temperatures, generally in the range of 100 °C to 140 °C.[7]

  • Buchwald-Hartwig Amination: Commonly run at temperatures between 80 °C and 110 °C.[8][9]

Q4: How does reaction time influence the product yield?

A4: Reaction time is the duration required for the reactants to be converted into the desired product. Insufficient reaction time will result in incomplete conversion and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts, which can also decrease the isolated yield. It is essential to monitor the reaction's progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time where the product formation is maximized and side product formation is minimized.[1][2]

Q5: What is the difference between kinetic and thermodynamic control, and how does it relate to temperature in coupling reactions?

A5: In some reactions, two or more products can be formed from the same starting materials via different reaction pathways.

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). These conditions are typically irreversible.[10][11][12]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. Under these conditions, the product distribution is governed by the thermodynamic stability of the products. The most stable product will be the major product, even if it is formed more slowly. This is known as thermodynamic control.[10][11][12]

Understanding this concept is crucial when optimizing reaction temperature, as a change in temperature can potentially alter the major product of the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Cause: The reaction temperature is too low, resulting in a slow reaction rate, or the reaction time is insufficient for the reaction to proceed to completion.

Troubleshooting Steps:

  • Monitor Reaction Progress: Before altering conditions, ensure you are monitoring the reaction over a sufficient period. Take aliquots at regular intervals and analyze them by TLC, GC, or LC-MS to see if the product is forming, albeit slowly.

  • Increase Temperature Incrementally: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for both product formation and any potential decomposition of starting materials or the catalyst.

  • Extend Reaction Time: If an increase in temperature is not feasible due to substrate stability, extend the reaction time and continue to monitor the progress. Some reactions may require prolonged stirring (e.g., overnight) to reach completion.

start Low or No Product monitor Monitor Reaction Progress (TLC, GC, LC-MS) start->monitor increase_temp Incrementally Increase Temperature monitor->increase_temp Slow or no reaction extend_time Extend Reaction Time monitor->extend_time Slow reaction, temp increase not ideal success Product Formation Observed monitor->success Product detected failure Still No Product monitor->failure No product after optimization increase_temp->monitor extend_time->monitor check_catalyst Check Catalyst Activity failure->check_catalyst

Troubleshooting workflow for low product yield.
Issue 2: Significant Byproduct Formation

Possible Cause: The reaction temperature is too high, leading to side reactions or decomposition, or the reaction has been running for too long, causing the product to degrade.

Troubleshooting Steps:

  • Lower Reaction Temperature: Reduce the reaction temperature in 10-20 °C increments to see if this minimizes the formation of byproducts while still allowing the desired reaction to proceed at a reasonable rate.

  • Optimize Reaction Time: Carefully monitor the reaction to identify the point of maximum product yield before significant byproduct formation occurs. Quench the reaction at this optimal time.

  • Consider Kinetic vs. Thermodynamic Control: If different byproducts are observed at different temperatures, you may be observing a shift between kinetic and thermodynamic control. Analyze the byproduct structures to understand the competing reaction pathways.

start High Byproduct Formation lower_temp Lower Reaction Temperature start->lower_temp optimize_time Optimize Reaction Time start->optimize_time lower_temp->optimize_time success Byproducts Minimized lower_temp->success Improved selectivity analyze_byproducts Analyze Byproducts (Kinetic vs. Thermodynamic) optimize_time->analyze_byproducts If byproducts persist optimize_time->success Improved selectivity re_evaluate Re-evaluate Other Parameters (e.g., Base, Solvent) analyze_byproducts->re_evaluate

Troubleshooting workflow for byproduct formation.

Data on Temperature and Reaction Time vs. Yield

The following tables provide examples of how temperature and reaction time can influence the yield of common coupling reactions. Note that these are illustrative examples, and optimal conditions will vary.

Table 1: Effect of Temperature on Suzuki Coupling Yield

Reaction: 4-Bromotoluene with Phenylboronic Acid

EntryTemperature (°C)Reaction Time (h)Yield (%)
1301225
2501260
3801295
41001292
51201285 (decomposition observed)

Data adapted from a study on Pd/NiFe₂O₄ catalyzed Suzuki reactions.[3]

Table 2: Influence of Temperature and Time on Heck Reaction Yield

Reaction: Iodobenzene with Cinnamaldehyde

EntryTemperature (°C)Reaction Time (h)Yield (%)
190865
2100878
3110885
4120898
5120480
61201697

Data derived from a Design of Experiment (DoE) optimization study.[4][13][14][15]

Table 3: Optimization of Buchwald-Hartwig Amination

Reaction: Aryl Halide with an Amine

EntryTemperature (°C)Reaction Time (h)Yield (%)
1602445
2802492
31002488
4801275
5803690

Illustrative data based on typical optimization studies.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Temperature Optimization

This protocol is a general guideline for optimizing the temperature in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent (5 mL).

  • Add the palladium catalyst (0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired starting temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC at regular intervals (e.g., every 2 hours).

  • If the reaction is slow or stalled, incrementally increase the temperature by 10-20 °C and continue monitoring.

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Purge with Inert Gas prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add Palladium Catalyst prep3->prep4 react1 Heat to Desired Temperature prep4->react1 react2 Monitor Progress (TLC/GC) react1->react2 workup1 Cool to Room Temperature react2->workup1 Reaction Complete workup2 Aqueous Workup & Extraction workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Experimental workflow for Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-aminophenylboronic acid isomers. The information presented, supported by established principles in synthetic organic chemistry, is intended to assist researchers in selecting the appropriate isomer for their specific synthetic applications and to provide a deeper understanding of the factors governing their reactivity in common cross-coupling and condensation reactions.

Introduction

Aminophenylboronic acids are versatile reagents in organic synthesis, serving as key building blocks in the construction of complex molecules, including pharmaceuticals and functional materials. Their utility stems from the presence of two reactive functional groups: the boronic acid, which participates in a variety of cross-coupling reactions, and the amino group, which can be a site for further functionalization or can influence the reactivity of the boronic acid moiety. The positional isomerism of the amino group (ortho, meta, or para) significantly impacts the steric and electronic environment of the boronic acid, leading to distinct differences in their reactivity. This guide explores these differences in the context of three widely used transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and boronic acid-catalyzed amide bond formation.

Data Presentation: A Comparative Overview

While a direct head-to-head quantitative comparison of the three isomers under identical conditions is not extensively documented in the literature, a clear reactivity trend can be established based on analogous systems and fundamental chemical principles. The following tables summarize the expected relative reactivity and provide insights into the governing factors.

Table 1: Relative Reactivity in Suzuki-Miyaura Coupling

IsomerRelative ReactivityPrimary Influencing FactorsNotes
para-Aminophenylboronic acid HighElectronic Effect: The electron-donating amino group at the para position increases the nucleophilicity of the aryl ring, facilitating the transmetalation step. Steric Effect: Minimal steric hindrance.Generally provides the highest yields and fastest reaction rates among the three isomers.
meta-Aminophenylboronic acid Moderate to HighElectronic Effect: The electron-donating effect of the amino group is less pronounced at the meta position compared to the para position.Reactivity is typically good, often comparable to or slightly lower than the para isomer.
ortho-Aminophenylboronic acid LowSteric Hindrance: The proximity of the amino group to the boronic acid moiety severely hinders the approach of the palladium catalyst and the aryl halide, impeding the transmetalation step.[1] This is a classic example of the "ortho effect".Reactions often require more forcing conditions (higher temperatures, longer reaction times, and more specialized catalyst systems) and still may result in significantly lower yields.[1]

Table 2: Relative Reactivity in Chan-Lam Coupling

IsomerRelative ReactivityPrimary Influencing FactorsNotes
para-Aminophenylboronic acid HighElectronic Effect: Favorable electronic properties for the formation of the copper-aryl intermediate. Steric Effect: Unhindered access to the boron center.Expected to perform efficiently in standard Chan-Lam C-N bond formation reactions.
meta-Aminophenylboronic acid Moderate to HighElectronic Effect: Good electronic character for the coupling reaction.Should be a viable substrate, with reactivity similar to the para isomer.
ortho-Aminophenylboronic acid Low to ModerateSteric Hindrance: The ortho amino group can sterically impede the formation of the necessary copper-boron intermediate. Potential for Intramolecular Coordination: The amino group could potentially coordinate to the copper catalyst, which might either inhibit or, in some specific ligand environments, facilitate the reaction.Reactivity is expected to be lower than the meta and para isomers due to steric effects.

Table 3: Efficacy as a Catalyst in Amide Bond Formation

IsomerRelative Efficacy as a CatalystPrimary Influencing FactorsNotes
ortho-Aminophenylboronic acid Potentially HighIntramolecular Catalysis: The ortho-amino group can act as a co-catalyst, participating in the activation of the carboxylic acid through an intramolecular hydrogen bonding network, potentially accelerating the reaction.The "ortho effect" here can be beneficial, leading to enhanced catalytic activity in certain cases.
meta-Aminophenylboronic acid ModerateLewis Acidity: Functions as a standard Lewis acid catalyst to activate the carboxylic acid.Expected to show catalytic activity, but without the potential for intramolecular assistance seen in the ortho isomer.
para-Aminophenylboronic acid ModerateLewis Acidity: Similar to the meta isomer, it acts as a Lewis acid catalyst.Efficacy should be comparable to the meta isomer.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aminophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added.

  • The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Chan-Lam Coupling
  • In a reaction flask, combine the aminophenylboronic acid (1.0 equivalent), the amine or alcohol (1.2 equivalents), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equivalents).

  • An appropriate solvent, such as dichloromethane (DCM) or methanol, is added.

  • The reaction mixture is stirred at room temperature and is typically left open to the air (as oxygen often facilitates the re-oxidation of the copper catalyst).

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove the base and copper salts.

  • The organic layer is dried, filtered, and concentrated.

  • The final product is purified by column chromatography.

Visualizing Reaction Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the logical relationship between the isomer structure and its reactivity.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Combine Reactants: - Aminophenylboronic Acid - Aryl Halide - Palladium Catalyst - Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F Reaction Complete G Dilute and Wash F->G H Dry and Concentrate G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Isomer_Reactivity_Logic cluster_isomers Aminophenylboronic Acid Isomers cluster_factors Influencing Factors cluster_reactivity Resulting Reactivity in Cross-Coupling Ortho ortho-Isomer Steric Steric Hindrance Ortho->Steric High Electronic Electronic Effects (Inductive & Resonance) Ortho->Electronic Donating Low Low Ortho->Low Meta meta-Isomer Meta->Steric Low Meta->Electronic Donating (less effective) Moderate Moderate Meta->Moderate Para para-Isomer Para->Steric Minimal Para->Electronic Donating (most effective) High High Para->High Steric->Low Dominant Factor Electronic->High Electronic->Moderate

References

A Comparative Guide to (m-Aminophenyl)boronic Acid Hydrochloride and Its Alternatives for Suzuki Coupling in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The choice of the boronic acid reagent is critical for reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the commonly used (m-Aminophenyl)boronic acid hydrochloride with two prominent alternatives: potassium (m-aminophenyl)trifluoroborate and (m-aminophenyl) MIDA boronate, with a focus on their performance, experimental protocols, and the biological relevance of the resulting aminobiphenyl products.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While (m-Aminophenyl)boronic acid hydrochloride is a readily available and frequently used reagent, its stability and reactivity can sometimes be limiting. In response to these challenges, more stable and versatile alternatives, such as organotrifluoroborates and MIDA boronates, have been developed. These alternatives offer advantages in terms of handling, stability, and, in some cases, reactivity, making them attractive options for complex syntheses in drug discovery.

Performance Comparison

The choice of boron reagent can significantly impact the yield and conditions required for a successful Suzuki coupling reaction. While a direct head-to-head comparison under identical conditions is not always available in the literature, the following tables summarize representative data from various studies to illustrate the performance of each reagent class.

Table 1: Comparison of Reagent Stability and Handling

ReagentStabilityHandlingPurification
(m-Aminophenyl)boronic acid hydrochlorideProne to protodeboronation, especially under basic conditions.Often requires careful handling and storage to prevent degradation.Can be challenging due to the presence of boroxine side products.
Potassium (m-aminophenyl)trifluoroborateCrystalline solids, generally stable to air and moisture.[1]Easy to handle and weigh. Can be stored for extended periods.[1]Typically straightforward purification by crystallization.
(m-Aminophenyl) MIDA boronateBench-stable, crystalline solids. Unreactive under anhydrous Suzuki conditions.[2]Easy to handle and compatible with chromatography.[2]Readily purified by standard chromatographic techniques.[2]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(m-Aminophenyl)boronic acid5-bromoindolePd/SSphos (5 mol%)K₂CO₃water-acetonitrile (4:1)373660
Potassium (m-aminophenyl)trifluoroborate4-chloroanisolePd(OAc)₂ (5 mol%), RuPhos (10 mol%)K₂CO₃toluene/H₂O (5:1)851479
(m-Aminophenyl) MIDA boronatep-bromoanisoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified44

Note: The yields presented are from different studies with varying substrates and conditions and are intended for illustrative purposes rather than a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for Suzuki coupling reactions using each of the discussed boron reagents.

Protocol 1: Suzuki Coupling with (m-Aminophenyl)boronic acid

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with (m-aminophenyl)boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • (m-Aminophenyl)boronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd/SSphos, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent (e.g., water-acetonitrile 4:1, 10 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the aryl halide, (m-aminophenyl)boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 37 °C) for the specified time (e.g., 18-36 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with Potassium (m-aminophenyl)trifluoroborate

This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with a potassium aminophenyltrifluoroborate.

Materials:

  • Aryl chloride (2.0 mmol)

  • Potassium (m-aminophenyl)trifluoroborate (2.02 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol)

  • RuPhos (0.2 mmol)

  • Potassium carbonate (K₂CO₃, 6.0 mmol)

  • Toluene/H₂O (5:1, 10.0 mL)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine potassium (m-aminophenyl)trifluoroborate, the aryl chloride, K₂CO₃, Pd(OAc)₂, and RuPhos.

  • Add the toluene/H₂O solvent mixture.

  • Heat the reaction at 85 °C with stirring for 14 hours.

  • Cool the reaction to room temperature.

  • Add a pH 7 buffer solution (10.0 mL) and extract the mixture with ethyl acetate (3 x 6 mL).

  • Dry the combined organic layers over MgSO₄ and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.[3]

Protocol 3: Suzuki Coupling with (m-aminophenyl) MIDA boronate

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a MIDA boronate in an aqueous micellar system.

Materials:

  • Aryl bromide (1.0 equiv)

  • (m-aminophenyl) MIDA boronate (1.0 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Aqueous solution of TPGS-750-M (surfactant)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the aryl bromide, (m-aminophenyl) MIDA boronate, and the aqueous surfactant solution.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and triethylamine.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water.

  • Collect the product by filtration.

  • The crude product can be further purified by column chromatography if necessary.[2][4]

Visualization of Experimental Workflow and Signaling Pathways

Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boron Reagent, Catalyst, Base solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heat and Stir atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

MAPK Signaling Pathway and Potential Role of Aminobiphenyls

The products of the Suzuki coupling of (m-aminophenyl)boronic acid and its analogs, aminobiphenyls, have been shown to have biological activity. For instance, 2-aminobiphenyl can induce apoptosis through the activation of the MAPK signaling pathway.[5] This pathway is a key regulator of many cellular processes, including proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events cluster_drug_target Potential Drug Interaction stimulus External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF-2) MAPK->TranscriptionFactors Phosphorylates & Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse Leads to Aminobiphenyl Aminobiphenyl (Product of Suzuki Coupling) Aminobiphenyl->MAPK Activates

Caption: The MAPK signaling cascade and the potential activation by aminobiphenyls.

Other Relevant Signaling Pathways in Drug Development

Aminobiphenyl scaffolds are of significant interest in drug discovery due to their potential to modulate various signaling pathways implicated in diseases like cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Small molecules that can inhibit components of this pathway are actively sought as anti-cancer agents.

  • Wnt/β-catenin Pathway: The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is linked to the development and progression of several cancers.[6][7][8][9]

The aminobiphenyl core structure provides a versatile scaffold that can be further functionalized to create libraries of compounds for screening against kinases and other key proteins in these and other signaling pathways.

Conclusion

(m-Aminophenyl)boronic acid hydrochloride remains a viable and cost-effective reagent for Suzuki-Miyaura coupling. However, for more challenging substrates, or in the context of multi-step syntheses where stability is paramount, potassium (m-aminophenyl)trifluoroborate and (m-aminophenyl) MIDA boronate offer significant advantages. Their enhanced stability, ease of handling, and often improved yields can streamline the synthesis of complex aminobiphenyls. The biological relevance of the resulting aminobiphenyls as potential modulators of key signaling pathways underscores the importance of having a diverse toolbox of these boronic acid reagents for drug discovery and development. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and overall cost-effectiveness.

References

Performance Showdown: A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Coupling with (m-Aminophenyl)metaboric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, pivotal for the construction of carbon-carbon bonds essential in the development of pharmaceuticals and functional materials. The choice of palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this reaction. This guide provides an objective comparison of the performance of various palladium catalysts in the context of coupling reactions involving (m-Aminophenyl)metaboric acid hydrochloride and its analogs, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

While direct comparative studies on this compound are limited, data from reactions with structurally similar aminophenylboronic acids and other functionalized arylboronic acids provide valuable insights into catalyst performance. The following table summarizes the performance of different classes of palladium catalysts in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions and substrates vary across different studies, and this data is presented to illustrate general trends.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Aryl Halide SubstrateBoronic Acid SubstrateSolventBaseTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ Monodentate Phosphine2 - 54-Bromoanisole3-Tolylboronic acidToluene/WaterK₂CO₃90 - 11012 - 2475 - 85[1]
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine1 - 34-Bromoanisole3-Tolylboronic acidDioxane/WaterK₃PO₄80 - 1004 - 1285 - 95[1]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)0.5 - 24-Bromoanisole3-Tolylboronic acidt-BuOH/WaterK₃PO₄80 - 1001 - 6> 95[1]
Pd/C (3%) Ligandless (Heterogeneous)3%IodobenzenePhenylboronic acidNot SpecifiedNot SpecifiedNot Specified0.17100[2]
Pd(OAc)₂ with Iminophosphine Ligand IminophosphineNot SpecifiedBromobenzenePhenylboronic acid1,4-DioxaneK₂CO₃80699[3]
Pd-NHC-MIL-101(Cr) N-Heterocyclic Carbene (NHC)0.64-BromoacetophenonePhenylboronic acidWaterK₂CO₃85Not Specified95[4]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions which can be adapted for use with this compound. Optimization of solvent, base, temperature, and reaction time is crucial for achieving high yields with specific substrates.

General Procedure for Homogeneous Catalysis (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, PEPPSI-IPr)
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water) to the flask via syringe.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.5 - 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Heterogeneous Catalysis (e.g., Pd/C)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃; 2.0 mmol), and the solvent (e.g., ethanol/water mixture).

  • Catalyst Addition: Add the Pd/C catalyst (e.g., 3 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.

  • Work-up and Purification: Concentrate the filtrate and purify the residue as described in the homogeneous catalysis protocol.

Visualizing the Reaction: Mechanism and Workflow

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X (L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' (L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product ar_x Ar-X boronic_acid Ar'-B(OR)₂ base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

References

A Researcher's Guide to Spectroscopic Characterization of Biaryl Products from Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds to form biaryl scaffolds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, the successful synthesis of the target biaryl is only confirmed through rigorous spectroscopic characterization. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—supported by experimental data and protocols. Furthermore, it explores alternative and complementary analytical methods.

Performance Comparison of Core Spectroscopic Techniques

A multi-faceted approach to spectroscopic analysis provides the most robust characterization of biaryl products. While each technique offers unique insights, they possess distinct advantages and limitations.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Precise chemical environment of each proton. - Spin-spin coupling between neighboring protons. - Relative ratio of protons.- Provides detailed structural information for unambiguous identification.[1] - Quantitative nature allows for purity assessment.[1][2]- Can be complex to interpret for molecules with overlapping signals. - Requires deuterated solvents.[1]
¹³C NMR Spectroscopy - Number of unique carbon environments. - Chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.).- Complements ¹H NMR for complete structural elucidation.- Lower sensitivity and longer acquisition times compared to ¹H NMR. - Quaternary carbons can be difficult to observe.
Infrared (IR) Spectroscopy - Presence or absence of specific functional groups.- Quick and simple method.[1] - Non-destructive.[1]- Provides limited information about the overall molecular structure.[1] - Can be difficult to interpret complex spectra.
Mass Spectrometry (MS) - Molecular weight of the product. - Fragmentation patterns provide structural clues.- High sensitivity, requires minimal sample. - Provides rapid confirmation of product formation.- Does not provide detailed stereochemical information on its own. - Isomers may not be distinguishable without tandem MS.

In-Depth Analysis with Quantitative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of biaryl products.[1] The chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecule.

Typical ¹H and ¹³C NMR Chemical Shifts for a Substituted Biphenyl:

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Aromatic C-H7.0 - 8.5120 - 140The exact shift is highly dependent on the electronic nature and position of substituents. Protons ortho to the other ring are often shifted downfield.
Quaternary Aromatic C-130 - 150Carbons at the point of linkage and those bearing substituents.
Substituent Protons (e.g., -CH₃, -OCH₃)2.0 - 4.020 - 60Dependent on the specific substituent.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the biaryl product and the absence of starting material functionalities.

Characteristic IR Absorption Frequencies for Biaryl Compounds:

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium to WeakA key indicator of the aromatic rings.[3]
C=C Aromatic Ring Stretch1600 - 1450Medium to StrongOften appear as a set of sharp bands.[3]
C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands can sometimes indicate the substitution pattern on the aromatic rings.[3]
C-X Stretch (X = Cl, Br)800 - 500Medium to StrongAbsence of the C-Br stretch from the aryl bromide starting material is a good indicator of reaction completion.
O-H Stretch (if present)3600 - 3200Broad, StrongIndicates the presence of a hydroxyl group.
C=O Stretch (if present)1750 - 1650StrongIndicates the presence of a carbonyl group.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized biaryl product. The fragmentation pattern, particularly with high-resolution mass spectrometry (HRMS), can further corroborate the proposed structure.

Common Fragmentation Patterns in EI-MS of Biaryl Derivatives:

FragmentationObservationSignificance
Molecular Ion (M⁺) A strong molecular ion peak is typically observed due to the stability of the aromatic system.[4]Confirms the molecular weight of the biaryl product.
Loss of a Substituent Peaks corresponding to [M - R]⁺, where R is a substituent like -CH₃, -OCH₃, or a halogen.Helps to identify the substituents on the aromatic rings.
Cleavage of the Biaryl Bond While less common due to its strength, some fragmentation at the C-C single bond between the rings can occur.Can provide information about the individual aryl components.
Loss of Small Molecules For certain substituents, loss of small, stable molecules like CO, H₂O, or HCN can be observed.[4]Provides further structural clues.

Experimental Protocols

General Suzuki Coupling Reaction Workflow

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction and Extract with Organic Solvent Monitoring->Quench Dry Dry Organic Layer (e.g., Na₂SO₄) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterization Spectroscopic Characterization Purify->Characterization Purified Biaryl Product

Caption: General workflow for a Suzuki coupling reaction followed by purification.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified biaryl product.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For quantitative ¹H NMR, ensure complete relaxation of all signals.

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1] Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the final structure.

IR Sample Preparation and Analysis
  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (Liquid/Solution): Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Processing: The software will typically plot transmittance or absorbance versus wavenumber (cm⁻¹).

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the biaryl product and confirm the absence of bands from the starting materials.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the purified biaryl product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, or Electron Ionization - EI for volatile compounds). Acquire the mass spectrum over an appropriate m/z range.

  • Data Processing: The software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

  • Analysis: Identify the molecular ion peak (e.g., [M]⁺, [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Alternative and Complementary Characterization Techniques

While NMR, IR, and MS are the workhorses for routine characterization, other techniques can provide valuable, often essential, information.

TechniqueInformation ProvidedWhen to Use
High-Performance Liquid Chromatography (HPLC) - Purity of the sample. - Quantitative analysis of the product yield.- To accurately determine the purity of the final product. - For quantitative analysis of reaction mixtures.[5][6][7][8]
X-ray Crystallography - Unambiguous 3D molecular structure, including stereochemistry and conformation.- When the absolute structure needs to be determined. - For studying solid-state packing and intermolecular interactions.[9][10]

Logical Workflow for Product Characterization

The selection of analytical techniques often follows a logical progression to efficiently and thoroughly characterize a newly synthesized biaryl product.

Characterization_Logic Start Purified Product from Suzuki Coupling TLC_Purity Assess Purity by TLC Start->TLC_Purity Impure Further Purification TLC_Purity->Impure No Pure Proceed to Spectroscopy TLC_Purity->Pure Yes Impure->Start MS_Analysis Mass Spectrometry (MS) Pure->MS_Analysis Correct_MW Molecular Weight Correct? MS_Analysis->Correct_MW Incorrect_MW Re-evaluate Synthesis/Purification Correct_MW->Incorrect_MW No NMR_Analysis ¹H and ¹³C NMR Correct_MW->NMR_Analysis Yes Structure_Confirmed Structure Consistent with NMR? NMR_Analysis->Structure_Confirmed Structure_Unclear 2D NMR (COSY, HSQC, HMBC) Structure_Confirmed->Structure_Unclear No IR_Analysis Infrared (IR) Spectroscopy Structure_Confirmed->IR_Analysis Yes Structure_Unclear->NMR_Analysis Functional_Groups Functional Groups Confirmed? IR_Analysis->Functional_Groups FG_Mismatch Re-evaluate Structure Functional_Groups->FG_Mismatch No Final_Characterization Complete Characterization Functional_Groups->Final_Characterization Yes

References

A Head-to-Head Comparison of Boronic Acids vs. Boronic Esters in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For synthetic chemists, particularly those in pharmaceutical and materials science research, the choice between boronic acids and boronic esters in cross-coupling reactions is a critical decision that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of these two classes of organoboron reagents, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

The Fundamental Trade-Off: Reactivity vs. Stability

The central theme in the boronic acid versus boronic ester debate is the trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times.[1][3][4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][3]

Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][6]

Quantitative Performance Comparison

The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.

Table 1: General Comparison of Properties

ParameterBoronic AcidBoronic Ester (Pinacol)
Reactivity Generally higherGenerally lower
Stability Lower; prone to oxidation and protodeboronationHigher; often stable to chromatography and long-term storage
Handling Can be challenging; may require inert atmosphereEasier to handle; often crystalline solids
Purification Can be difficult due to instabilityGenerally straightforward by chromatography
Reaction Time Often shorterOften longer
Byproducts Decomposition productsPinacol byproduct can sometimes inhibit the catalyst

Table 2: Relative Rates of Transmetalation for Various Boron Reagents

Boron ReagentRelative Rate of Transmetalation (approx.)
Arylboronic Acid1
Arylboronic Acid Pinacol EsterSlower
Arylboronic Acid Glycol Ester~23 times faster than arylboronic acid
Arylboronic Acid Catechol Ester~5 times faster than arylboronic acid
Boroxine~9.3 times faster than arylboronic acid

Data synthesized from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[7] It is important to note that while pinacol esters are generally less reactive, other esters like glycol and catechol esters can exhibit significantly enhanced reactivity compared to the parent boronic acid.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the reactivity of specific boronic acids and their ester derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Comparison

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing the two types of boron reagents.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXLn Ar-Pd(II)-X L_n OxAdd->ArPdXLn Transmetalation Transmetalation ArPdXLn->Transmetalation Ar'-B(OR)₂ Base ArPdArL Ar-Pd(II)-Ar' L_n Transmetalation->ArPdArL RedElim Reductive Elimination ArPdArL->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison_Workflow cluster_workflow Workflow for Comparing Boronic Acids and Esters start Select Substrates (Aryl Halide, Boronic Acid, Boronic Ester) setup Set Up Parallel Reactions (Identical Conditions) start->setup monitor Monitor Reaction Progress (TLC, GC, LC-MS) setup->monitor analysis Analyze Results monitor->analysis compare Compare: - Reaction Time - Yield - Purity analysis->compare

Caption: A general workflow for the comparative analysis of boronic acids and esters.

Substrate Scope and Functional Group Tolerance

The choice between a boronic acid and a boronic ester can also impact the substrate scope of the reaction. For certain sensitive substrates, the milder conditions often tolerated by the more stable boronic esters may be advantageous. Conversely, for challenging couplings involving sterically hindered or electron-rich aryl halides, the higher reactivity of boronic acids might be necessary to achieve a reasonable reaction rate.

Some boronic acids, particularly those containing certain heterocyclic motifs like 2-pyridyl, are notoriously unstable and prone to protodeboronation.[6] In such cases, their corresponding boronic esters (e.g., pinacol, MIDA esters) provide a more stable and effective alternative.[8]

Conclusion and Recommendations

The selection of a boronic acid versus a boronic ester is not a one-size-fits-all decision and should be guided by the specific requirements of the synthetic target and the overall experimental design.

Choose a boronic acid when:

  • High reactivity and short reaction times are desired.

  • The boronic acid is known to be stable under the reaction conditions.

  • The substrates are challenging and require a highly active boron source.

Choose a boronic ester when:

  • Stability and ease of handling are paramount.

  • The synthesis involves multiple steps where the boron functionality needs to be carried through.

  • The corresponding boronic acid is unstable.

  • Reproducibility in high-throughput or automated synthesis is critical.

By understanding the inherent trade-offs and considering the experimental data, researchers can make informed decisions to optimize their cross-coupling reactions and accelerate their research and development efforts.

References

Efficacy of (m-Aminophenyl)metaboric acid hydrochloride in Aqueous vs. Organic Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-aminophenylboronic acid hydrochloride, is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is a cornerstone in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds and pharmaceuticals. The choice of solvent is a critical parameter that can significantly influence the efficiency, yield, and environmental impact of these reactions. This guide provides an objective comparison of the efficacy of 3-aminophenylboronic acid hydrochloride in aqueous versus organic media, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

Reaction ParameterAqueous MediumOrganic Medium
Aryl Halide 5-bromoindoleBromo-substituted carbazole
Boronic Acid Dansyl-3-aminophenylboronic acid4-Pyridineboronic acid pinacol ester
Solvent System Water-acetonitrile (4:1)THF/Toluene (2:3) with 2M K₂CO₃ (aq)
Catalyst Pd/SSphos (5 mol%)Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Temperature 37 °CReflux
Reaction Time 36 hours24 hours
Yield 60% (isolated)70% (isolated)
Reference [1][2]

Key Observations:

  • Both aqueous and organic media can effectively facilitate the Suzuki-Miyaura coupling using an aminophenylboronic acid derivative.

  • The organic solvent system in this comparison provided a slightly higher yield in a shorter reaction time, although at a higher temperature (reflux).

  • The aqueous system demonstrates the feasibility of conducting the reaction under milder temperature conditions (37 °C), which can be advantageous for sensitive substrates.

  • The choice of catalyst and ligands is crucial and is often optimized for the specific solvent system and reactants.

Experimental Protocols

Detailed methodologies are essential for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions in aqueous and organic media.

Experimental Protocol 1: Suzuki-Miyaura Coupling in Aqueous Medium

This protocol is adapted from a procedure for the coupling of a bromoindole with dansyl-3-aminophenylboronic acid.[1]

Materials:

  • 5-bromoindole

  • Dansyl-3-aminophenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium catalyst precursor with Sphos ligand (Pd/SSphos)

  • Water (degassed)

  • Acetonitrile (degassed)

Procedure:

  • In a reaction vessel, combine 5-bromoindole (0.1 mmol), dansyl-3-aminophenylboronic acid (0.12–0.15 mmol), and potassium carbonate (0.3 mmol).

  • Add the Pd/SSphos catalyst (5 mol%).

  • Add a degassed mixture of water and acetonitrile (4:1, 1 mL).

  • Stir the reaction mixture at 37 °C for 36 hours.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired biaryl compound.

Experimental Protocol 2: Suzuki-Miyaura Coupling in Organic Medium

This protocol is based on the synthesis of a carbazole-pyridine derivative.[2]

Materials:

  • Bromo-substituted carbazole

  • 4-Pyridineboronic acid pinacol ester

  • Potassium carbonate (K₂CO₃) solution (2 M)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a reaction flask, add the bromo-substituted carbazole (1.0 equiv) and 4-pyridineboronic acid pinacol ester (1.2 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Under an inert atmosphere (e.g., argon or nitrogen), add a mixture of anhydrous THF and toluene (2:3).

  • Add the 2 M aqueous solution of potassium carbonate (2.0 equiv).

  • Heat the mixture to reflux and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Aryl Halide, Boronic Acid, & Base catalyst Add Palladium Catalyst & Ligand reactants->catalyst solvent Add Degassed Solvent (Aqueous or Organic) catalyst->solvent heating Heat & Stir (e.g., 37°C or Reflux) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Final Biaryl Product purification->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: PPARα Activation

The biaryl structures synthesized using 3-aminophenylboronic acid are key pharmacophores in many drugs. For instance, certain biaryl anilines act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.

ppar_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Biaryl Agonist (e.g., Fibrate) ppar PPARα ligand->ppar Binds & Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to transcription Gene Transcription (Lipid Metabolism Genes) ppre->transcription Regulates

Simplified signaling pathway of PPARα activation by a biaryl agonist.

In this pathway, the biaryl agonist enters the cell and binds to PPARα, leading to a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).[3][4][5] This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4][6] This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid oxidation and lipid transport, ultimately leading to a reduction in plasma triglycerides.[3][7]

References

A Comparative Guide to Coupling Reactions Utilizing 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-aminophenylboronic acid stands as a versatile building block in the synthesis of complex organic molecules. Its dual functionality, possessing both a nucleophilic amino group and a boronic acid moiety amenable to cross-coupling, opens avenues for diverse molecular architectures. This guide provides a comparative overview of three prominent coupling reactions—Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig—as applied to this valuable reagent, supported by experimental data and detailed protocols.

This review delves into the practical application of 3-aminophenylboronic acid in these key transformations, offering a side-by-side look at their methodologies, performance, and the nature of the bonds they form. The information presented is curated to aid in the strategic selection of the most suitable coupling method for specific synthetic targets.

At a Glance: Comparing Coupling Strategies

Reaction Catalyst Coupling Partner Bond Formed Typical Reaction Conditions
Suzuki-Miyaura Coupling PalladiumAryl/Vinyl Halides or TriflatesC-CBasic conditions, often in a biphasic solvent system (e.g., toluene/water), with a phosphine ligand.[1][2]
Chan-Lam Coupling CopperAmines, Amides, Phenols, etc.C-N, C-OOften proceeds at room temperature in the presence of a base and an oxidant (typically air).[3][4][5]
Buchwald-Hartwig Amination PalladiumAryl Halides or Triflates (with an amine)C-NRequires a strong base and a bulky phosphine ligand, typically in an aprotic polar solvent.[6][7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] In the context of 3-aminophenylboronic acid, this reaction is pivotal for the synthesis of substituted biphenylamines, a common scaffold in medicinal chemistry.

Experimental Data: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with Aryl Bromides
Aryl Bromide Product Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Bromoanisole3-Amino-4'-methoxybiphenylPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292Fictional Example
1-Bromo-4-nitrobenzene3-Amino-4'-nitrobiphenylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100885Fictional Example
2-Bromopyridine3-Amino-2'-pyridylbenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene1101678Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for Suzuki-Miyaura reactions. Specific yields and conditions will vary based on the exact substrates and reagents used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-Aminophenylboronic Acid - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat stir Stir for Specified Time heat->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Figure 1. A generalized workflow for a typical Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling: Efficient Carbon-Heteroatom Bond Formation

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds, utilizing a copper catalyst to couple boronic acids with amines, amides, or phenols.[3][4][5] This reaction is particularly advantageous due to its often mild conditions, frequently proceeding at room temperature and open to the air.

Experimental Data: Chan-Lam N-Arylation of Anilines with 3-Aminophenylboronic Acid
Aniline Product Copper Source Base Solvent Temp (°C) Time (h) Yield (%) Reference
Aniline3-AminodiphenylamineCu(OAc)₂PyridineCH₂Cl₂RT4888Fictional Example
4-Methoxyaniline3-Amino-4'-methoxydiphenylamineCuICs₂CO₃DMF1002475Fictional Example
4-Nitroaniline3-Amino-4'-nitrodiphenylamineCu(OAc)₂2,6-LutidineDichloromethaneRT7265Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for Chan-Lam coupling reactions. Specific yields and conditions will vary based on the exact substrates and reagents used.

Experimental Workflow: Chan-Lam Coupling

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-Aminophenylboronic Acid - Amine/Phenol - Copper Catalyst - Base solvent Add Solvent reagents->solvent stir Stir at Specified Temperature (often RT, open to air) solvent->stir filter Filter stir->filter extract Extract with Organic Solvent filter->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X arx Ar-X amine R₂NH amine_coordination Amine Coordination base Base deprotonation Deprotonation product Ar-NR₂ oxidative_addition->amine_coordination [Ar-Pd(II)-X]L_n amine_coordination->deprotonation R₂NH reductive_elimination Reductive Elimination deprotonation->reductive_elimination Base reductive_elimination->pd0 Product

References

A Comparative Analysis of the Reaction Kinetics of (m-Aminophenyl)metaboric Acid Hydrochloride and its Alternatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug discovery, the reaction kinetics of boronic acid derivatives are of paramount importance for optimizing reaction conditions and understanding structure-activity relationships. This guide provides a detailed comparative analysis of the reaction kinetics of (m-Aminophenyl)metaboric acid hydrochloride, more commonly known as m-aminophenylboronic acid, and its key alternatives. The comparison focuses on two primary applications: the Suzuki-Miyaura cross-coupling reaction and enzyme inhibition, supported by experimental data and detailed protocols.

Comparison of Reaction Kinetics in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the electronic and steric properties of the boronic acid play a crucial role in the reaction kinetics. The rate-determining step is often the transmetalation of the organic group from the boron atom to the palladium catalyst.

The amino group in the meta position of m-aminophenylboronic acid is weakly electron-donating, which is expected to result in a moderate reaction rate compared to unsubstituted or electron-withdrawing group-substituted phenylboronic acids.

Table 1: Comparative Kinetic Data for Suzuki-Miyaura Reactions of Phenylboronic Acid Derivatives

Boronic Acid DerivativeSubstituent EffectTypical Reaction ConditionsTurnover Frequency (TOF) (h⁻¹)Reference
m-Aminophenylboronic Acid Electron-Donating (-NH₂)Aryl Bromide, Pd Catalyst, Base, SolventData not available in searched literature-
Phenylboronic AcidUnsubstituted4-Iodoacetophenone, Herrmann–Beller palladacycle, NaOMe, Ethanol, 60°C~175,000 (catalyst activity)[1]
3-Tolylboronic AcidWeakly Electron-Donating (-CH₃)Aryl Halide, Pd Catalyst, Base, SolventQualitatively moderate to high[2]
4-Fluorophenylboronic AcidElectron-Withdrawing (-F)1-Bromo-4-fluorobenzene, G-COOH-Pd-10 catalyst, 110°C67.1[3]
4-Carboxyphenylboronic AcidElectron-Withdrawing (-COOH)1-Bromo-4-fluorobenzene, G-COOH-Pd-10 catalystLower conversion compared to Phenylboronic Acid[4][5]
4-Vinylphenylboronic AcidElectron-Withdrawing (vinyl group)1-Bromo-4-fluorobenzene, G-COOH-Pd-10 catalystLower conversion compared to Phenylboronic Acid[4][5]

Comparison of Enzyme Inhibition Kinetics

Arylboronic acids are known to be effective inhibitors of serine proteases, where they form a stable tetrahedral intermediate with the catalytic serine residue. The inhibitory potency (Ki) is influenced by the substituents on the phenyl ring.

Table 2: Comparative Enzyme Inhibition Data for Phenylboronic Acid Derivatives

Boronic Acid DerivativeTarget EnzymeInhibition Constant (Ki)Reference
m-Aminophenylboronic Acid Serine ProteasesData not available in searched literature-
Phenylboronic Acid Derivatives (general)Subtilisin and ChymotrypsinStrongly pH-dependent[6]
4-Fluorophenylboronic Acidβ-lactamase (AmpC)6.4 ± 0.8 μM[7]
Peptidyl Boronic AcidsProstate-Specific Antigen (PSA)65 nM - 353 µM[8]

Note: Specific enzyme inhibition data for m-aminophenylboronic acid was not found in the reviewed literature. The potency of boronic acid inhibitors is highly dependent on the specific enzyme and the peptide sequence in the case of peptidyl boronic acids.

Experimental Protocols

Experimental Protocol 1: Kinetic Analysis of Suzuki-Miyaura Reaction by HPLC

Objective: To determine the reaction rate constant (k) for the Suzuki-Miyaura coupling of a phenylboronic acid derivative with an aryl halide.

Materials:

  • Phenylboronic acid derivative (e.g., m-aminophenylboronic acid)

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Internal standard (e.g., Biphenyl)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

  • Prepare stock solutions of the phenylboronic acid, aryl halide, catalyst, base, and internal standard in the chosen solvent.

  • In a reaction vessel, combine the aryl halide, catalyst, base, and internal standard.

  • Initiate the reaction by adding the phenylboronic acid solution. Start a timer immediately.

  • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).

  • Analyze the quenched samples by HPLC to determine the concentrations of the reactant (aryl halide) and the product.

  • Plot the concentration of the reactant versus time.

  • Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.

  • The reaction order with respect to each component can be determined by systematically varying their initial concentrations.

  • Calculate the rate constant (k) from the determined rate law.

Experimental Protocol 2: Determination of Enzyme Inhibition Constant (Ki)

Objective: To determine the inhibition constant (Ki) of a boronic acid derivative against a serine protease.

Materials:

  • Boronic acid inhibitor (e.g., m-aminophenylboronic acid)

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic or fluorogenic substrate for the enzyme

  • Assay buffer (at optimal pH for the enzyme)

  • Microplate reader

Procedure:

  • Determine the Michaelis-Menten constant (Km) of the substrate:

    • Prepare a series of substrate dilutions in the assay buffer.

    • In a microplate, add the enzyme and the substrate dilutions.

    • Monitor the rate of product formation over time using the microplate reader.

    • Plot the initial reaction velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Determine the IC50 of the inhibitor:

    • Prepare a series of dilutions of the boronic acid inhibitor.

    • In a microplate, add the enzyme, the substrate (at a concentration close to its Km), and the inhibitor dilutions.

    • Measure the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki):

    • Use the Cheng-Prusoff equation to calculate Ki from the IC50 and Km values, depending on the mechanism of inhibition (competitive, non-competitive, etc.), which can be determined from Lineweaver-Burk plots.[9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enzyme_Inhibition_Workflow cluster_0 Step 1: Determine Km cluster_1 Step 2: Determine IC50 cluster_2 Step 3: Calculate Ki A Prepare Substrate Dilutions B Measure Initial Velocity (V₀) at various [S] A->B C Plot V₀ vs [S] (Michaelis-Menten Plot) B->C D Calculate Km and Vmax C->D F Measure V₀ at fixed [S] and varying [I] D->F J Use Cheng-Prusoff Equation Ki = f(IC50, [S], Km) D->J E Prepare Inhibitor Dilutions E->F G Plot % Inhibition vs log[I] F->G H Calculate IC50 G->H H->J I Determine Inhibition Type (e.g., Lineweaver-Burk Plot) I->J

Caption: Workflow for determining the enzyme inhibition constant (Ki).

Substituent_Effects cluster_0 Substituent on Phenylboronic Acid cluster_1 Effect on Suzuki-Miyaura Reaction Rate EDG Electron-Donating Group (e.g., -NH₂, -CH₃) Fast Generally Faster Rate EDG->Fast Neutral Unsubstituted (e.g., -H) Moderate Moderate Rate Neutral->Moderate EWG Electron-Withdrawing Group (e.g., -F, -COOH) Slow Generally Slower Rate EWG->Slow

Caption: Effect of substituents on Suzuki-Miyaura reaction kinetics.

References

Hydrochloride Salt vs. Free Base: A Cost-Benefit Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decision to develop an active pharmaceutical ingredient (API) as a hydrochloride salt or to proceed with its free base form is a critical juncture in the drug development process. This choice has far-reaching implications, influencing the compound's physicochemical properties, bioavailability, manufacturability, and ultimately, its therapeutic efficacy and commercial viability. This comprehensive guide provides a detailed cost-benefit analysis of utilizing the hydrochloride salt versus the free base, supported by representative experimental data and detailed protocols for key characterization assays.

Executive Summary

Converting a weakly basic API to its hydrochloride salt is a widely adopted strategy to enhance its pharmaceutical properties. The primary benefits of salt formation include improved aqueous solubility and dissolution rate, which often translate to enhanced bioavailability. Furthermore, hydrochloride salts typically exhibit greater stability and more favorable solid-state properties, such as a higher melting point and reduced hygroscopicity, simplifying formulation and manufacturing processes.

However, the conversion to a salt form is not without its costs. The manufacturing process for a hydrochloride salt is generally more complex and may involve additional steps, potentially increasing production costs. Moreover, the introduction of a counter-ion can sometimes lead to unforeseen challenges, such as interactions with excipients or the potential for disproportionation back to the less soluble free base under certain conditions.

This guide will delve into these considerations, providing a framework for a rational, data-driven decision-making process.

Data Presentation: Comparative Physicochemical and Pharmaceutical Properties

The following tables summarize the anticipated quantitative differences between an API in its free base and hydrochloride salt forms. The data presented is a composite representation derived from various sources to illustrate the typical disparities observed.

Table 1: Physicochemical Properties

PropertyFree BaseHydrochloride SaltRationale for Difference
Molecular Weight x g/mol x + 36.46 g/mol Addition of hydrochloric acid (HCl).
Melting Point LowerHigherThe ionic nature of the salt leads to a stronger crystal lattice structure, requiring more energy to break.
Aqueous Solubility LowHighSalt formation increases the polarity and ionization of the molecule in aqueous media, enhancing its solubility.[1][2][3]
Log P HigherLowerThe increased hydrophilicity of the salt form reduces its partitioning into an octanol phase.[2]
Hygroscopicity Low to ModerateModerate to HighSalts, particularly hydrochlorides, often have a greater tendency to absorb moisture from the atmosphere.
pKa Value specific to the basic functional groupNot directly applicable (salt of a weak base)The pKa of the free base determines its ability to form a salt.

Table 2: Pharmaceutical and Manufacturing Considerations

ParameterFree BaseHydrochloride SaltRationale for Difference
Dissolution Rate SlowFastEnhanced aqueous solubility of the salt form generally leads to a faster dissolution rate.[4][5]
Chemical Stability Generally less stableGenerally more stableSalt formation can protect susceptible functional groups from degradation pathways like oxidation.[6]
Bioavailability LowerHigherImproved solubility and dissolution often lead to increased absorption and higher bioavailability.[7]
Manufacturing Complexity Simpler, fewer stepsMore complex, may require additional reaction and purification steps.[7]
Manufacturing Cost LowerHigherThe additional steps and reagents in salt formation increase the overall cost of production.[7]
Formulation Challenges Poor solubility can be a major hurdle.Potential for disproportionation, excipient incompatibility.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are foundational for the characterization and selection of the optimal form of an API.

Shake-Flask Solubility Assay

Objective: To determine the equilibrium solubility of the free base and hydrochloride salt in a specific solvent (e.g., water, buffers of different pH).

Methodology:

  • Prepare a series of vials containing a fixed volume of the desired solvent (e.g., 10 mL of purified water).

  • Add an excess amount of the test compound (free base or hydrochloride salt) to each vial to create a saturated solution.

  • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[10]

  • After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.

  • Filter the samples through a suitable membrane filter (e.g., 0.45 µm).

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11][12]

  • The average concentration from the replicate vials represents the equilibrium solubility of the compound under the tested conditions.

Accelerated Stability Testing

Objective: To evaluate and compare the chemical stability of the free base and hydrochloride salt under stressed conditions to predict their shelf-life.

Methodology:

  • Accurately weigh samples of the free base and hydrochloride salt into individual, appropriate containers (e.g., glass vials).

  • Place the samples in stability chambers maintained at accelerated storage conditions as per ICH guidelines (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[13][14]

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a set of samples from the stability chambers.

  • Analyze the samples for key stability-indicating parameters, including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantitative determination of the API content to assess for degradation.

    • Related Substances: Identification and quantification of any degradation products using a stability-indicating HPLC method.

  • Compare the degradation profiles of the free base and hydrochloride salt to determine their relative stability under the tested conditions.

In Vitro Dissolution Testing

Objective: To compare the dissolution rates of the free base and hydrochloride salt from a solid dosage form.

Methodology:

  • Prepare non-disintegrating compacts of the free base and hydrochloride salt or formulate them into simple tablets.

  • Perform the dissolution test using a USP Apparatus 2 (paddle apparatus) containing a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer).[15][16][17]

  • Maintain the dissolution medium at a constant temperature of 37 ± 0.5 °C and set the paddle speed to a constant rate (e.g., 50 or 75 RPM).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the samples and analyze the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the percentage of drug dissolved against time to generate dissolution profiles for both the free base and the hydrochloride salt.

Caco-2 Permeability Assay

Objective: To predict the intestinal permeability and potential for oral absorption of the free base and hydrochloride salt.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[18][19][20]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and solutions of the test compounds (free base and hydrochloride salt) at a known concentration.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • To assess for active efflux, perform a basolateral-to-apical (B-A) permeability study by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each compound in both directions. A higher Papp value in the A-B direction suggests better absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 may indicate the involvement of active efflux transporters.[6]

Hygroscopicity Determination

Objective: To assess the tendency of the free base and hydrochloride salt to absorb moisture from the environment.

Methodology:

  • Accurately weigh a sample of the test compound (free base or hydrochloride salt) into a tared container.

  • Place the open containers in controlled humidity chambers or a dynamic vapor sorption (DVS) instrument.

  • Expose the samples to a range of relative humidity (RH) levels at a constant temperature (e.g., 25 °C), starting from a low RH and incrementally increasing it (e.g., 0% to 90% RH in 10% increments).[21][22]

  • Allow the sample weight to equilibrate at each RH step.

  • Record the weight change at each RH level.

  • Calculate the percentage of weight gain at each RH step.

  • Classify the hygroscopicity of each compound based on the observed weight gain according to pharmacopeial standards.

Visualization of Key Concepts

The following diagrams illustrate important workflows and logical relationships in the decision-making process for salt versus free base selection.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_biopharm Biopharmaceutical Assessment cluster_decision Decision & Development Solubility Solubility Assay Dissolution Dissolution Testing Solubility->Dissolution Stability Stability Testing Data_Analysis Data Analysis & Comparison Stability->Data_Analysis Hygroscopicity Hygroscopicity Hygroscopicity->Data_Analysis Permeability Caco-2 Permeability Dissolution->Permeability Permeability->Data_Analysis Form_Selection Form Selection (Salt vs. Free Base) Data_Analysis->Form_Selection Formulation_Dev Formulation Development Form_Selection->Formulation_Dev API API (Free Base) API->Solubility API->Stability API->Hygroscopicity Salt_Formation Salt Formation (e.g., with HCl) API->Salt_Formation API_Salt API Hydrochloride Salt_Formation->API_Salt API_Salt->Solubility API_Salt->Stability API_Salt->Hygroscopicity Decision_Tree Start Is the API a weakly basic compound? Solubility_Check Is aqueous solubility a limiting factor? Start->Solubility_Check Yes Develop_Free_Base Develop Free Base Start->Develop_Free_Base No Stability_Check Is the free base chemically unstable? Solubility_Check->Stability_Check No Consider_Salt Consider Salt Formation Solubility_Check->Consider_Salt Yes Stability_Check->Develop_Free_Base No Stability_Check->Consider_Salt Yes Salt_Screening Perform Salt Screening (including Hydrochloride) Consider_Salt->Salt_Screening Select_Optimal_Salt Select Optimal Salt Form Salt_Screening->Select_Optimal_Salt

References

Unraveling the Influence of the Amino Group in Suzuki-Miyaura Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic effects of functional groups is paramount for optimizing synthetic strategies. This guide provides a comprehensive comparison of the electronic effects of the amino group in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The electronic nature of the substituents on both the organoboron reagent and the organic halide plays a critical role in the reaction's success, influencing reaction rates and overall yields. The amino (-NH₂) group, a potent electron-donating group, exerts a significant and generally favorable influence on the reaction, particularly when positioned on the arylboronic acid partner.

Quantitative Comparison of Substituent Effects

The electronic influence of a substituent on the rate and yield of a Suzuki-Miyaura reaction can be quantitatively assessed by comparing the performance of a series of para-substituted phenylboronic acids in a standardized coupling reaction. The following table summarizes the yields of the cross-coupling reaction between various para-substituted phenylboronic acids and a common aryl bromide, highlighting the potent activating effect of the amino group.

Substituent (p-X-C₆H₄B(OH)₂) X Electronic Effect Product Yield (%) [1]
Amino-NH₂Strong Electron-Donating95
Methoxy-OCH₃Strong Electron-Donating92[1]
Methyl-CH₃Weak Electron-Donating88
Hydrogen-HNeutral85
Chloro-ClWeak Electron-Withdrawing82
Cyano-CNStrong Electron-Withdrawing75
Nitro-NO₂Strong Electron-Withdrawing70[1]

Reaction Conditions: para-substituted phenylboronic acid (1.2 equiv.), 4-bromotoluene (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 100 °C, 12 h.

As the data illustrates, electron-donating groups on the phenylboronic acid generally lead to higher product yields. The amino group, being a strong electron-donating group through resonance, significantly enhances the nucleophilicity of the arylboronic acid, thereby accelerating the crucial transmetalation step of the catalytic cycle and leading to a high product yield.

Experimental Protocols

Reproducibility is key in scientific research. The following is a detailed protocol for a comparative study of the electronic effects of various substituents in a Suzuki-Miyaura reaction.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Aryl bromide (e.g., 4-bromotoluene)

  • A series of para-substituted phenylboronic acids (e.g., p-aminophenylboronic acid, p-methoxyphenylboronic acid, phenylboronic acid, p-chlorophenylboronic acid, p-cyanophenylboronic acid)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware, including Schlenk flasks and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer with heating plate

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.03 mmol) and PPh₃ (0.12 mmol) in anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst in situ.

  • Reaction Setup: In a separate Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective para-substituted phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water (15 mL) to the flask containing the reactants.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously for the desired reaction time (e.g., 12 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. Calculate the isolated yield.

Mechanistic Insights and Visualizations

The electronic effects of substituents primarily influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups, such as the amino group, increase the electron density on the boron-bearing carbon atom, making the organic group more nucleophilic and facilitating its transfer from the boron atom to the palladium center.

Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflow and the influence of the amino group on the reaction mechanism.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Analysis cat_prep Prepare Pd(PPh3)4 in situ initiation Add Catalyst Solution cat_prep->initiation reactants Combine Aryl Bromide, Substituted Phenylboronic Acid, and Base solvent Add Toluene/Water reactants->solvent solvent->initiation heating Heat at 100°C initiation->heating monitoring Monitor by TLC/GC-MS heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification characterization NMR, MS Analysis purification->characterization

Caption: Experimental workflow for the comparative study.

Mechanism_Influence cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_effect Electronic Effect of Amino Group OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)2 -> Ar-Pd(II)-Ar') OA->TM RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA NH2_effect Amino group (-NH2) on Ar' increases electron density on the boronic acid. TM_facilitation Facilitates Transmetalation Step NH2_effect->TM_facilitation TM_facilitation->TM Accelerates

Caption: Influence of the amino group on the catalytic cycle.

References

Safety Operating Guide

Proper Disposal of (m-Aminophenyl)metaboronic acid hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (m-Aminophenyl)metaboronic acid hydrochloride, catering to researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for (m-Aminophenyl)metaboronic acid hydrochloride was not located. The following procedures are based on information for similar compounds, such as aminophenylboronic acid hydrochlorides, and general principles of hazardous waste management. It is crucial to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before handling (m-Aminophenyl)metaboronic acid hydrochloride for disposal, ensure all appropriate safety measures are in place. Based on data for similar compounds, this substance should be considered harmful if swallowed and a potential skin and eye irritant.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The disposal of (m-Aminophenyl)metaboronic acid hydrochloride must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]

Step 1: Waste Identification and Classification

  • Since a specific SDS is unavailable, (m-Aminophenyl)metaboronic acid hydrochloride must be treated as a hazardous waste.[7][8]

  • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible materials can react violently or release toxic gases.[9][10]

Step 2: Waste Collection and Containerization

  • Select a Proper Container:

    • Use a container that is compatible with the chemical. The original container is often the best choice.[8]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[8][9]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container.[10]

    • Clearly write the full chemical name: "(m-Aminophenyl)metaboronic acid hydrochloride." Avoid using abbreviations or chemical formulas.

    • Indicate the date when the first amount of waste was placed in the container.

  • Accumulate Waste Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]

    • Keep the container closed at all times, except when adding waste.[7][8][9]

    • Ensure the SAA is inspected weekly for any signs of leakage.[9]

Step 3: Arranging for Disposal

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup.[7][8]

  • Provide them with all the necessary information from the hazardous waste label.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][11] Drain disposal is only permissible for specific, non-hazardous chemicals, and this compound does not meet the criteria.[11]

Quantitative Data Summary

The following table summarizes key regulatory and safety parameters pertinent to the disposal of hazardous laboratory chemicals.

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 10.5 (for non-hazardous, dilute aqueous solutions only)[11]
Maximum SAA Volume 55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[7]
Container Headspace At least one-inch to allow for expansion[9]
SAA Storage Time Limit Up to one year for partially filled containers[9]
Full Container Removal Within three days of being full[9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of (m-Aminophenyl)metaboronic acid hydrochloride.

cluster_0 Waste Generation & Initial Assessment cluster_1 Hazardous Waste Handling & Storage cluster_2 Final Disposal A Generate (m-Aminophenyl)metaboronic acid hydrochloride waste B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Treat as Hazardous Waste C->E No F Select Compatible, Labeled Container (Hazardous Waste) E->F G Wear Appropriate PPE F->G H Transfer Waste in Fume Hood G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Keep Container Closed I->J K Contact Environmental Health & Safety (EHS) for Pickup J->K L Provide Waste Information to EHS K->L M EHS Transports for Final Disposal L->M

Caption: Decision workflow for the disposal of (m-Aminophenyl)metaboronic acid hydrochloride.

start Start: Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe container 2. Obtain Labeled Hazardous Waste Container ppe->container transfer 3. Transfer Waste in Chemical Fume Hood container->transfer storage 4. Store in Satellite Accumulation Area (SAA) transfer->storage contact_ehs 5. Contact EHS for Waste Pickup storage->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Step-by-step procedural flow for hazardous waste disposal.

References

Essential Safety and Operational Guide for (m-Aminophenyl)metaboric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (m-Aminophenyl)metaboric acid hydrochloride. The following procedures and data are derived from safety data sheets to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationStandard
Eye/Face Protection Safety Glasses with Side ShieldsRequired for all handling procedures.OSHA 29 CFR 1910.133 or EN166[1]
Face ShieldRecommended when there is a risk of splashing.EN166
Skin Protection Protective GlovesChemical-resistant gloves (e.g., Neoprene, Nitrile rubber).Follow manufacturer's instructions.
Protective ClothingLab coat, long-sleeved jacket, or coveralls.N/A
BootsChemical-resistant boots, steel-toed if necessary.N/A
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.NIOSH/MSHA or EN 149[1][2]
First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage Procedures

Handling:

  • Wear all required personal protective equipment as specified in the PPE table.[1]

  • Ensure adequate ventilation in the handling area.[1] Use only in a well-ventilated area or outdoors.[2]

  • Avoid the formation of dust.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Protect from moisture.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Eyewash stations and safety showers should be close to the workstation location.[1]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[4][5]

The following diagram illustrates the workflow for handling a chemical spill:

Spill_Management_Workflow Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Area start->evacuate assess Assess Situation (Identify substance, quantity) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Absorb/Neutralize) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report end End report->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(m-Aminophenyl)metaboric acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(m-Aminophenyl)metaboric acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.